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  • Product: 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid
  • CAS: 351990-74-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic routes to 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, a valuable heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document delves into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis. Key topics include the foundational Knorr pyrazole synthesis, regioselective bromination, and the rationale behind the choice of reagents and reaction conditions. Detailed experimental protocols, data summaries, and visual diagrams are included to facilitate a thorough understanding and successful implementation of these synthetic strategies. This guide is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The specific substitution pattern on the pyrazole ring is critical in modulating the pharmacological profile of these compounds. 3-Amino-4-bromo-1H-pyrazole-5-carboxylic acid, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, such as potent enzyme inhibitors and receptor modulators.[3] Its trifunctional nature—an amino group, a bromine atom, and a carboxylic acid—offers multiple points for chemical modification, making it a highly sought-after building block in drug development programs.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule suggests a synthetic strategy that hinges on two key transformations: the formation of the pyrazole ring and the subsequent regioselective bromination.

G Target 3-Amino-4-bromo-1H-pyrazole-5-carboxylic acid Intermediate1 3-Amino-1H-pyrazole-5-carboxylic acid Target->Intermediate1 Bromination StartingMaterials Hydrazine + Diethyl 2-cyano-3-oxosuccinate Intermediate1->StartingMaterials Knorr Pyrazole Synthesis

Figure 1. Retrosynthetic analysis of the target molecule.

This approach prioritizes the construction of the core pyrazole structure from acyclic precursors, followed by the introduction of the bromine substituent at the C4 position. This sequence is generally preferred to avoid potential complications with brominating the starting materials, which could lead to undesired side reactions or the need for additional protecting group strategies.

Synthesis Pathway I: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and highly reliable method for constructing the pyrazole ring.[4][5] It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[6][7] In this case, a suitable β-keto ester bearing a nitrile group can serve as the 1,3-dicarbonyl equivalent.

Mechanism of the Knorr Pyrazole Synthesis

The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-keto ester, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The presence of the cyano group is crucial as it will be hydrolyzed in a later step to the desired carboxylic acid.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization A Hydrazine C Imine Intermediate A->C B Diethyl 2-cyano-3-oxosuccinate B->C D Imine Intermediate E Cyclic Intermediate D->E F Cyclic Intermediate G Ethyl 3-amino-1H-pyrazole-5-carboxylate F->G - H2O

Figure 2. Mechanistic overview of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3-Amino-1H-pyrazole-5-carboxylic acid

Materials:

  • Diethyl 2-cyano-3-oxosuccinate

  • Hydrazine hydrate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Ring Formation: To a solution of diethyl 2-cyano-3-oxosuccinate in ethanol, add hydrazine hydrate dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours.

  • Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The resulting residue is triturated with diethyl ether to afford the crude ethyl 3-amino-1H-pyrazole-5-carboxylate.

  • Hydrolysis: The crude ester is then hydrolyzed by heating with an aqueous solution of sodium hydroxide.

  • Acidification and Purification: The reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the 3-amino-1H-pyrazole-5-carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

Synthesis Pathway II: Regioselective Bromination

The bromination of the 3-amino-1H-pyrazole-5-carboxylic acid intermediate is a critical step that requires careful control to achieve the desired regioselectivity. The electron-donating amino group at the C3 position and the electron-withdrawing carboxylic acid group at the C5 position direct the electrophilic substitution to the C4 position.

Choice of Brominating Agent

Several brominating agents can be employed, with N-bromosuccinimide (NBS) being a common and effective choice for this type of transformation.[8] NBS is a mild source of electrophilic bromine and the reaction can often be carried out under neutral or slightly acidic conditions, which is compatible with the functional groups present in the substrate.

Table 1: Comparison of Common Brominating Agents

Brominating AgentFormulaKey AdvantagesKey Disadvantages
N-Bromosuccinimide (NBS)C₄H₄BrNO₂Mild, selective, easy to handleCan be light-sensitive
Bromine (Br₂)Br₂Inexpensive, powerfulHighly corrosive and toxic
Dibromoisocyanuric acidC₃HBr₂N₃O₃Efficient, good for some aliphatic acids[9]Can be overly reactive
Experimental Protocol: Synthesis of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic acid

Materials:

  • 3-Amino-1H-pyrazole-5-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: A solution of 3-amino-1H-pyrazole-5-carboxylic acid in a mixture of acetonitrile and DMF is prepared in a round-bottom flask protected from light.

  • Addition of NBS: N-Bromosuccinimide is added portion-wise to the solution at 0 °C with stirring.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water. The precipitated product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid.

Characterization and Data

The final product and key intermediates should be thoroughly characterized to confirm their identity and purity.

Table 2: Expected Analytical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)
3-Amino-1H-pyrazole-5-carboxylic acidC₄H₅N₃O₂127.10Signals for NH, NH₂, and pyrazole CHSignals for pyrazole carbons and carboxyl carbon
3-Amino-4-bromo-1H-pyrazole-5-carboxylic acidC₄H₄BrN₃O₂205.997[10]Signals for NH and NH₂Signals for brominated pyrazole carbons and carboxyl carbon

Conclusion

The synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is a multi-step process that can be reliably achieved through the Knorr pyrazole synthesis followed by regioselective bromination. Careful control of reaction conditions and appropriate choice of reagents are paramount for obtaining the desired product in good yield and high purity. This guide provides a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

[11] Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. (n.d.). Retrieved from [4] Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025). Retrieved from [6] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Retrieved from [7] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from [5] Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved from [12] Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (n.d.). Retrieved from [1] Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Retrieved from [13] synthesis of pyrazoles - YouTube. (2019). Retrieved from [14] Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. (n.d.). Retrieved from [15] Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved from [16] 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid - Benchchem. (n.d.). Retrieved from [17] CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents. (n.d.). Retrieved from 3(5)-aminopyrazole - Organic Syntheses Procedure. (n.d.). Retrieved from [18] How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid? - FAQ - Guidechem. (n.d.). Retrieved from [9] Bromination of pyrazole-3(5)-carboxylic acid - ResearchGate. (2025). Retrieved from [19] Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (n.d.). Retrieved from [20] Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - arkat usa. (n.d.). Retrieved from [21] Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. (2025). Retrieved from [22] Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ - ResearchGate. (n.d.). Retrieved from [3] 3-Amino-4-bromo-1H-pyrazole - Chem-Impex. (n.d.). Retrieved from [10] CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid | Chemsrc. (2025). Retrieved from [23] Check Out 3-amino-5-bromo-1-methyl-1h-pyrazole-4-carboxylic Acid Risk-free Trial [XLCFKqEd]. (2025). Retrieved from [8] Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021). Retrieved from [24] 2750646-63-8|3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid - BLDpharm. (n.d.). Retrieved from [25] 1032334-56-7|3-Amino-1H-pyrazole-5-carboxylic acid hydrochloride|BLD Pharm. (n.d.). Retrieved from [2] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved from [26] 3-amino-5-bromo-1-methyl-1H-Pyrazole-4-carboxylic acid - Echemi. (n.d.). Retrieved from [27] Synthesis and use of bisoxazolinyl-phenyl pincers - Chemical Society Reviews (RSC Publishing). (2007). Retrieved from

Sources

Exploratory

physicochemical properties of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid Executive Summary 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is a substituted pyrazole that represents a c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Executive Summary

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is a substituted pyrazole that represents a crucial heterocyclic building block in modern chemistry. Its structural motifs are prevalent in compounds developed for the pharmaceutical and agrochemical industries.[1] A thorough understanding of its fundamental physicochemical properties is paramount for researchers and drug development professionals, as these parameters directly influence a molecule's behavior in biological systems, its suitability for synthetic modification, and its potential for development into a final product. This guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound, outlines robust experimental protocols for their determination, and discusses the implications of these properties within the context of drug discovery and development.

Introduction: The Significance of a Versatile Scaffold

The Role of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[2][3] Compounds incorporating this five-membered aromatic heterocycle exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][4] The strategic functionalization of the pyrazole core allows for the fine-tuning of a compound's steric and electronic properties to optimize its pharmacological profile.

Overview of 3-amino-4-bromo-1H-pyrazole-5-carboxylic Acid

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (CAS No. 1092683-01-6) is a trifunctionalized building block offering three distinct points for chemical modification: an amino group, a bromine atom, and a carboxylic acid.[5] This versatility makes it an invaluable starting material for constructing diverse chemical libraries aimed at discovering new bioactive molecules. The amino group can act as a hydrogen bond donor or a nucleophile, the carboxylic acid is a key acidic center and synthetic handle for amide bond formation, and the bromine atom provides a site for cross-coupling reactions to introduce further complexity.

The Imperative of Physicochemical Profiling in Drug Development

The journey from a chemical entity to a therapeutic agent is critically dependent on its physicochemical properties. Parameters such as acidity (pKa), lipophilicity (logP), and solubility govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Early and accurate characterization of these properties is a cornerstone of the "fail fast, fail cheap" paradigm in modern drug discovery, enabling project teams to prioritize compounds with the highest likelihood of success and identify potential liabilities that require mitigation through chemical modification.

Molecular and Physicochemical Profile

Chemical Identity

A clear identification of the molecule is the foundation of all subsequent analysis.

IdentifierValueSource
CAS Number 1092683-01-6[5]
Molecular Formula C₄H₄BrN₃O₂[5][6]
Molecular Weight 205.997 g/mol [5]
InChIKey SCEKKLHVSKHWEY-UHFFFAOYSA-N[5]
Canonical SMILES Nc1n[nH]c(C(=O)O)c1Br[5]
Synonyms 3-amino-4-bromopyrazole-5-carboxylic acid[5]
Tabulated Physicochemical Data

The following table summarizes key physicochemical parameters derived from computational predictions, as experimental data is not widely published. These values provide a crucial starting point for laboratory investigations.

PropertyPredicted/Calculated ValueSource
logP 0.3827[5]
Topological Polar Surface Area (TPSA) 92.73 Ų[5]
Hydrogen Bond Donors 3[6]
Hydrogen Bond Acceptors 4[6]
Melting Point Data not available
Aqueous pKa Data not available
Discussion of Key Properties
  • Lipophilicity (logP): The predicted logP value of 0.3827 suggests the compound is predominantly hydrophilic.[5] This low lipophilicity indicates that while it may have favorable aqueous solubility, it might face challenges in passively diffusing across biological membranes, a critical step for the absorption of orally administered drugs. This property is a key consideration for medicinal chemists aiming to modulate the overall lipophilicity of derivative compounds.

  • Acidity (pKa): While no experimental pKa value is available, the structure contains both an acidic functional group (carboxylic acid) and a basic one (amino group), making it zwitterionic. The carboxylic acid proton is expected to be the most acidic, with a pKa likely in the range of 2-4, typical for carboxylic acids on electron-deficient aromatic rings. The pyrazole ring itself has a weakly acidic N-H proton and the amino group is a weak base. The precise pKa values are critical as they dictate the molecule's charge state at physiological pH (around 7.4), which in turn profoundly impacts solubility, receptor binding, and cell permeability.

  • Solubility: Direct experimental solubility data is scarce. However, based on the low predicted logP and the presence of multiple hydrogen bond donors and acceptors, the compound is expected to exhibit higher solubility in polar protic solvents (like water, methanol) and polar aprotic solvents (like DMSO, DMF) than in non-polar solvents (like hexanes). A related, more complex pyrazole was noted to be sparingly soluble in water but soluble in DMF and acetonitrile.[7] The pH-dependent solubility will be significant due to the carboxylic acid group; the compound will be more soluble at pH values above its pKa, where the carboxylate anion is formed.

Spectroscopic and Structural Characterization

Structural confirmation and purity assessment are non-negotiable for any chemical standard. The following are the expected spectroscopic signatures for 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid.

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the exchangeable protons of the carboxylic acid (COOH), the pyrazole ring (N-H), and the amino group (NH₂). The number and integration of these peaks would confirm the presence of these functional groups.

  • ¹³C NMR: The spectrum should reveal four distinct carbon signals corresponding to the three carbons of the pyrazole ring and the single carbon of the carboxyl group. The chemical shifts would be influenced by the attached functional groups (amino, bromo, and carboxyl).

  • FT-IR: The infrared spectrum will provide clear evidence of the key functional groups. Expected characteristic absorption bands include:

    • Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • N-H stretching from the amino and pyrazole groups (~3100-3500 cm⁻¹).

    • C=O stretching from the carboxylic acid (~1700 cm⁻¹).

    • C=N and C=C stretching from the pyrazole ring (~1500-1600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum is a definitive tool for confirming molecular weight. The molecule is expected to show a molecular ion peak [M+H]⁺ at m/z 206. A critical feature will be the isotopic pattern of bromine; a pair of peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) would be a hallmark signature confirming the presence of a single bromine atom.[5]

Experimental Protocols for Physicochemical Determination

To move beyond predictions, rigorous experimental determination is essential. The protocols described below are designed to be self-validating and provide a framework for accurate characterization.

Workflow for Comprehensive Physicochemical Profiling

The following diagram illustrates a logical workflow for the characterization of a new chemical entity like 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid.

G cluster_0 Phase 1: Sample Validation cluster_1 Phase 2: Physicochemical Determination cluster_2 Phase 3: Data Integration & Application Purity Sample Acquisition & Purity Assessment (LC-MS, NMR, HPLC) pKa pKa Determination (Potentiometric Titration) Purity->pKa logP logP Determination (Shake-Flask Method) Purity->logP Sol Solubility Assay (HPLC-UV Method) Purity->Sol Analysis Data Analysis & Construction of Physicochemical Profile pKa->Analysis logP->Analysis Sol->Analysis ADME In Silico ADME Modeling & Drug Discovery Application Analysis->ADME

Workflow for Physicochemical Characterization.
Protocol 1: Determination of pKa by Potentiometric Titration
  • Rationale: This method directly measures changes in pH upon addition of a titrant, allowing for the precise determination of the pKa values. For compounds with poor aqueous solubility, a co-solvent system is employed, and the apparent pKa is extrapolated back to 0% co-solvent.

  • Methodology:

    • Preparation: Accurately weigh ~1-3 mg of the compound and dissolve in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength. If solubility is an issue, prepare solutions in various methanol/water ratios (e.g., 20%, 40%, 60% methanol).

    • Titration: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

    • Acid Titration: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) to determine any basic pKa values.

    • Base Titration: In a separate experiment, titrate the solution with a standardized, carbonate-free solution of NaOH (e.g., 0.1 M) to determine the acidic pKa.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For co-solvent experiments, plot the apparent pKa against the mole fraction of the co-solvent and extrapolate linearly to zero (Yasuda-Shedlovsky plot).

Protocol 2: Determination of logP by Shake-Flask Method (OECD 107)
  • Rationale: This "gold standard" method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing the most reliable measure of lipophilicity.

  • Methodology:

    • Phase Preparation: Pre-saturate n-octanol with buffered water (e.g., phosphate buffer, pH 7.4) and vice-versa by shaking them together for 24 hours and allowing them to separate. This prevents volume changes during the experiment.

    • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that is detectable by the chosen analytical method (e.g., HPLC-UV).

    • Partitioning: In a centrifuge tube, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (e.g., 5 mL of each).

    • Equilibration: Shake the mixture vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours).

    • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

    • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a validated HPLC-UV method. The concentration in the octanol phase is determined by mass balance.

    • Calculation: Calculate logP as: log₁₀([Compound]octanol / [Compound]aqueous).

Implications for Drug Discovery and Development

The physicochemical profile of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid provides critical insights for its application in research.

  • ADME Profile Guidance: The predicted hydrophilic nature (logP ~0.38) suggests that derivatives will likely require an increase in lipophilicity to achieve good oral absorption. The TPSA of 92.73 Ų is within the range generally considered favorable for oral bioavailability (<140 Ų), but the low logP remains a key optimization parameter.

  • Synthetic Strategy: The presence of three distinct functional groups makes this an ideal scaffold for library synthesis. The carboxylic acid is a prime site for creating amide libraries to explore interactions with biological targets, while the bromine atom is a handle for Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to build molecular complexity and modulate lipophilicity.

  • Formulation Considerations: The compound's acidic nature means its aqueous solubility will be highly pH-dependent. This is a critical factor for developing parenteral (injectable) formulations, where pH can be adjusted to achieve the required concentration. For solid dosage forms, the melting point and crystalline structure (polymorphism), which require experimental determination, will be crucial for stability and dissolution rates.

Conclusion

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is a chemical building block of significant potential, strategically equipped with functional groups that invite diverse synthetic exploration. While computational methods provide a valuable initial assessment of its physicochemical properties—predicting a hydrophilic, multi-functional scaffold—this guide underscores the necessity of rigorous experimental validation. The protocols and workflows detailed herein provide a clear path for researchers to generate the robust data needed to unlock the full potential of this versatile molecule in the rational design of new therapeutics and other advanced materials.

References

  • Benchchem. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • Chemsrc. CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid.
  • Guidechem. 1H-Pyrazole-4-carboxylic acid, 3-amino-5-bromo- 2750646-63-8 wiki.
  • Guidechem. How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid? - FAQ.
  • Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Chem-Impex. 3-Amino-4-bromo-1H-pyrazole.
  • PubMed. hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue.
  • Autech Industry Co.,Ltd. 3-Bromo-1-(3-chloro-2-pyridinyl)
  • DOI.
  • Smolecule. 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • ResearchGate. Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue | Request PDF.
  • National Institutes of Health. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC.

Sources

Foundational

An In-depth Technical Guide to 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (CAS: 1092683-01-6): A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Pyrazole Scaffold In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across a range of therapeutic areas.[1][2] Its unique electronic properties and conformational flexibility allow for the design of potent and selective ligands for various biological targets. Within this important class of heterocycles, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (CAS: 1092683-01-6) has emerged as a versatile and highly valuable building block for the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.

This technical guide provides an in-depth exploration of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, offering insights into its physicochemical properties, a detailed synthesis protocol, and its application in the development of targeted therapeutics, with a focus on the inhibition of the TAK1 signaling pathway.

Physicochemical and Structural Characteristics

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is a white crystalline solid.[3] The strategic placement of the amino, bromo, and carboxylic acid functional groups on the pyrazole ring provides multiple reaction sites for synthetic elaboration, making it an ideal starting material for combinatorial chemistry and lead optimization campaigns.

PropertyValueSource
CAS Number 1092683-01-6[4]
Molecular Formula C₄H₄BrN₃O₂[4]
Molecular Weight 205.997 g/mol [4]
Appearance White crystalline solid[3]
Solubility Low solubility in water; soluble in alcohols and acids at room temperature.[3]
PSA (Polar Surface Area) 92.73 Ų[4]
LogP 0.38270[4]

Synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid: A Step-by-Step Protocol

The synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While various methods for the synthesis of pyrazole derivatives have been reported, a common approach involves the cyclization of a suitable precursor followed by functional group manipulation.[5][6] The following protocol is a representative synthesis based on established chemical principles for this class of compounds.

Experimental Protocol: Synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxalate and a suitable acetophenone derivative in ethanol.

  • Base-mediated Condensation: Add sodium ethoxide to the solution and stir at room temperature to form the corresponding ethyl-2,4-dioxo-4-phenylbutanoate derivative.[5]

  • Cyclization with Hydrazine: To the suspension of the dioxo-ester, add hydrazine hydrate in the presence of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: After cooling, the product, ethyl 5-(substituted)-1H-pyrazole-3-carboxylate, is isolated by filtration and purified by recrystallization.[5]

Step 2: Bromination of the Pyrazole Ring

  • Reaction Setup: Dissolve the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate from Step 1 in a suitable solvent such as acetonitrile.

  • Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) or tribromooxyphosphorus, to the solution.[6]

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature and stirred until completion.

  • Work-up and Isolation: The reaction mixture is cooled, and the product, the brominated pyrazole derivative, is isolated by extraction and purified by column chromatography.

Step 3: Hydrolysis of the Ester

  • Reaction Setup: The brominated ethyl pyrazolecarboxylate from Step 2 is dissolved in a mixture of an alcohol (e.g., ethanol) and water.

  • Base-catalyzed Hydrolysis: Add a base, such as sodium hydroxide, to the solution.

  • Reaction Conditions: The mixture is heated to reflux to facilitate the hydrolysis of the ester to the carboxylic acid.[6]

  • Acidification and Isolation: After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, is collected by filtration, washed with water, and dried.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-aminopyrazole moiety is a well-established hinge-binding motif in a multitude of kinase inhibitors.[7][8] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The amino group at the 3-position can be further functionalized to extend into the solvent-exposed region, allowing for the modulation of pharmacokinetic properties. The bromine atom at the 4-position provides a handle for further diversification through cross-coupling reactions, enabling the exploration of the kinase's hydrophobic pocket.

Targeting the TAK1 Signaling Pathway

Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in the signaling cascades of pro-inflammatory cytokines such as TNF-α and IL-1.[9] Dysregulation of the TAK1 pathway is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[9][10] The development of selective TAK1 inhibitors is an active area of research, and scaffolds like 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid are instrumental in these efforts.

The general workflow for developing a kinase inhibitor using this scaffold is as follows:

G cluster_0 Scaffold Selection & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development Scaffold 3-amino-4-bromo-1H- pyrazole-5-carboxylic acid Synthesis Synthesis of Diverse Library of Derivatives Scaffold->Synthesis Functionalization at NH2, Br, and COOH HTS High-Throughput Screening (e.g., against TAK1) Synthesis->HTS Compound Library Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Identification of 'Hits' Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Improved Potency & Selectivity In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo Candidate Drug Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Promising Preclinical Data

Caption: Workflow for Kinase Inhibitor Drug Discovery.

The TAK1 signaling cascade is a central hub for inflammatory responses. Upon stimulation by cytokines like TNF-α or IL-1β, a series of protein-protein interactions lead to the activation of TAK1. Activated TAK1 then phosphorylates and activates downstream targets, including the IKK complex (leading to NF-κB activation) and MAP kinases (JNK and p38), ultimately resulting in the transcription of pro-inflammatory genes.

TAK1_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TRAF TRAF2/5/6 TNFR->TRAF IL1R->TRAF TAB TAB1/2/3 TRAF->TAB TAK1 TAK1 TAB->TAK1 Activation IKK IKK Complex TAK1->IKK Phosphorylation MAPK JNK / p38 TAK1->MAPK Phosphorylation NFkB NF-κB IKK->NFkB Activation Inflammation Inflammation (Gene Expression) MAPK->Inflammation NFkB->Inflammation Inhibitor 3-Aminopyrazole-based TAK1 Inhibitor Inhibitor->TAK1 Inhibition

Caption: Simplified TAK1 Signaling Pathway and Inhibition.

Safety and Handling

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid may cause irritation to the eyes, skin, and respiratory system.[3] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with strong oxidizing agents.[3] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion and Future Outlook

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is a strategically important building block in the synthesis of novel therapeutic agents. Its trifunctional nature allows for extensive chemical modifications, making it an ideal scaffold for the development of highly selective and potent kinase inhibitors. The ongoing research into TAK1 and other kinase-driven pathologies will undoubtedly continue to fuel the demand for this and related pyrazole derivatives. As our understanding of the structural biology of these targets deepens, we can expect to see the emergence of a new generation of precisely engineered drugs, many of which may trace their origins back to this versatile pyrazole core.

References

Exploratory

A Multi-faceted Approach to the Structural Elucidation of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid: An In-depth Technical Guide

<_ Abstract The unequivocal structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth walkthrough for the structure eluci...

Author: BenchChem Technical Support Team. Date: January 2026

<_

Abstract

The unequivocal structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth walkthrough for the structure elucidation of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, a substituted pyrazole of interest. Pyrazole derivatives are significant in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] This document outlines a multi-technique, orthogonal analytical strategy, detailing the causality behind experimental choices and demonstrating how synthesized data from Mass Spectrometry, Infrared Spectroscopy, multi-dimensional Nuclear Magnetic Resonance, and X-ray Crystallography converge to provide an unambiguous structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex heterocyclic compounds.

Introduction and Analytical Strategy

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₄H₄BrN₃O₂) is a heterocyclic compound whose therapeutic potential is intrinsically linked to its precise three-dimensional structure.[1] Ambiguity in its structure, particularly the regiochemistry of the substituents on the pyrazole ring, could lead to misinterpreted structure-activity relationships (SAR), jeopardizing drug development programs. The potential for tautomerism in N-unsubstituted pyrazoles further complicates analysis, making a single-technique approach insufficient.[3]

To address this challenge, we employ an orthogonal analytical workflow. This strategy is not merely a sequence of experiments but an integrated system where each result validates the others. The convergence of data from diverse physical principles provides the highest degree of confidence in the final structural assignment.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Definitive Confirmation HRMS High-Resolution MS (Elemental Composition) 1H_NMR ¹H NMR (Proton Environment) HRMS->1H_NMR IR Infrared Spectroscopy (Functional Groups) 13C_NMR ¹³C NMR (Carbon Skeleton) IR->13C_NMR 2D_NMR 2D NMR (HSQC, HMBC) (C-H Connectivity) 1H_NMR->2D_NMR 13C_NMR->2D_NMR X-Ray Single-Crystal X-Ray (3D Atomic Arrangement) 2D_NMR->X-Ray Corroboration Final_Structure Confirmed Structure 2D_NMR->Final_Structure Strong Evidence X-Ray->Final_Structure Hypothesized_Structure Hypothesized Structure: 3-amino-4-bromo-1H- pyrazole-5-carboxylic acid Hypothesized_Structure->HRMS Hypothesized_Structure->IR

Sources

Foundational

molecular weight and formula of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid Introduction 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is a substituted pyrazole, a class of heterocyclic compounds recognized for its sign...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Introduction

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is a substituted pyrazole, a class of heterocyclic compounds recognized for its significant and diverse roles in medicinal chemistry and agrochemical development.[1] The pyrazole scaffold is a key pharmacophore found in numerous FDA-approved drugs and serves as a versatile building block for the synthesis of novel bioactive molecules.[1][2][3] This guide provides a comprehensive technical overview of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, detailing its chemical properties, plausible synthetic routes, potential applications, and essential handling protocols for research and development professionals.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid are summarized below. These identifiers are critical for accurate sourcing, characterization, and regulatory documentation.

PropertyValueSource(s)
IUPAC Name 3-Amino-4-bromo-1H-pyrazole-5-carboxylic acidN/A
Synonyms 3-amino-4-bromopyrazole-5-carboxylic acid[4]
CAS Number 1092683-01-6[4]
Molecular Formula C₄H₄BrN₃O₂[4][5]
Molecular Weight 205.997 g/mol [4]
Exact Mass 204.94900 g/mol [4]
SMILES Nc1n[nH]c(C(=O)O)c1Br[4]
InChIKey SCEKKLHVSKHWEY-UHFFFAOYSA-N[4]
Topological Polar Surface Area (PSA) 92.73 Ų[4]
logP 0.38270[4]

Synthesis and Reactivity

A potential synthetic workflow could start from a pre-formed pyrazole ring, which is then subjected to sequential bromination and amination reactions. The choice of reagents and reaction conditions is crucial to control regioselectivity and achieve the desired substitution pattern.

G cluster_0 Plausible Synthetic Pathway A Pyrazole-5-carboxylic Acid (Starting Material) B Step 1: Bromination (e.g., NBS, HBr) A->B C 4-Bromo-1H-pyrazole-5-carboxylic Acid (Intermediate) B->C D Step 2: Nitration (e.g., HNO₃/H₂SO₄) C->D E 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic Acid (Intermediate) D->E F Step 3: Reduction (e.g., SnCl₂, H₂/Pd) E->F G 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid (Final Product) F->G

Caption: A conceptual workflow for the synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid.

The reactivity of this molecule is governed by its three primary functional groups:

  • Carboxylic Acid: Can undergo standard reactions such as esterification or conversion to an acyl chloride to facilitate amide bond formation.

  • Amino Group: The aromatic amine can be acylated, alkylated, or participate in coupling reactions.

  • Pyrazole Ring: The N-H proton is acidic and can be deprotonated for N-alkylation or N-arylation, a key step in modifying the scaffold for drug discovery, as seen in the synthesis of intermediates for insecticides like chlorantraniliprole.[6][8]

Applications in Research and Development

Substituted pyrazoles are foundational in the development of new therapeutic agents and agrochemicals.[1][3] 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, with its multiple functionalization points, is a highly valuable building block.

  • Medicinal Chemistry: The pyrazole core is associated with a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][3] This molecule can serve as a starting point for creating libraries of novel compounds to be screened for various therapeutic targets. The amino and carboxylic acid groups provide convenient handles for combinatorial synthesis.

  • Agrochemicals: Pyrazole carboxamides are a well-established class of potent insecticides.[6][8] The structure of this molecule is analogous to intermediates used in the synthesis of ryanodine receptor modulators like chlorantraniliprole.[8][9] It can, therefore, be explored for the development of new crop protection agents.

Experimental Protocols

Protocol 1: Analytical Characterization

This protocol outlines a standard workflow for verifying the identity and purity of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid upon synthesis or acquisition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR signals: Aromatic protons on the pyrazole ring, a broad singlet for the NH₂ protons, a broad singlet for the NH proton of the pyrazole ring, and a broad singlet for the carboxylic acid proton.

    • Expected ¹³C NMR signals: Carbons corresponding to the pyrazole ring (including C-Br, C-NH₂, and C-COOH) and the carbonyl carbon.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer.

    • Expected Result: In positive ion mode, observe the [M+H]⁺ ion at m/z ≈ 205.9/207.9 (due to the isotopic pattern of Bromine). In negative ion mode, observe the [M-H]⁻ ion at m/z ≈ 203.9/205.9.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

    • Purpose: To determine the purity of the sample by integrating the peak area of the main component relative to any impurities.

Protocol 2: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with novel chemical entities. The following guidelines are based on safety data for structurally related compounds.[10][11][12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[10][11]

    • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use. Wear a lab coat.[10][12]

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust formation is likely, a particle respirator (e.g., N95/P1) may be necessary.[10][12]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[12]

    • Avoid formation of dust and aerosols.[11]

    • Practice good laboratory hygiene. Wash hands thoroughly after handling.[10]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

    • For long-term stability, storage under an inert atmosphere at 2-8°C is recommended, as is common for similar pyrazole derivatives.[13][14]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

    • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[11]

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

    • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[11]

Conclusion

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid represents a strategically functionalized chemical scaffold with significant potential for innovation in drug discovery and agrochemical research. Its rich chemistry, stemming from the pyrazole core and its appended amino, bromo, and carboxylic acid groups, makes it an attractive building block for synthesizing diverse and complex molecular architectures. Proper analytical characterization and adherence to safety protocols are essential for its effective and safe utilization in a research setting.

References

  • Chemsrc. CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. [Link]

  • XLCFKqEd. Check Out 3-amino-5-bromo-1-methyl-1h-pyrazole-4-carboxylic Acid Risk-free Trial. [Link]

  • Capot Chemical Co., Ltd. MSDS of 3-Amino-4-bromopyrazole. [Link]

  • Acros PharmaTech Limited. SAFETY DATA SHEET. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]

  • ResearchGate. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. [Link]

  • Chemical pesticides. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS 500011-86-9. [Link]

  • rofu.shop. 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

Sources

Exploratory

Spectroscopic Data for 3-amino-4-bromo-1H-pyrazole-5-carboxylic Acid: A Technical Overview

Despite a comprehensive search of available scientific literature, chemical databases, and supplier technical specifications, detailed experimental spectroscopic data (NMR, IR, MS) for 3-amino-4-bromo-1H-pyrazole-5-carbo...

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search of available scientific literature, chemical databases, and supplier technical specifications, detailed experimental spectroscopic data (NMR, IR, MS) for 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (CAS 1092683-01-6) is not publicly available at this time.

This technical guide was intended to provide an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the aforementioned compound, geared towards researchers, scientists, and professionals in drug development. However, the absence of primary spectral data precludes the creation of the detailed interpretive guide as requested.

For the benefit of researchers working with similar pyrazole derivatives, this document will outline the theoretical expectations for the spectroscopic characterization of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid and provide a procedural framework for acquiring and interpreting such data.

Molecular Structure and Expected Spectroscopic Features

The foundational step in spectroscopic analysis is the examination of the molecule's structure to predict the types of signals and their approximate locations in the respective spectra.

Molecular Structure:

Caption: Molecular structure of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid.

Expected ¹H NMR Spectral Data

In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to show signals corresponding to the amine (NH₂), pyrazole ring (NH), and carboxylic acid (OH) protons.

  • -NH₂ Protons: A broad singlet, typically in the range of 5-7 ppm. The chemical shift can be highly variable depending on solvent and concentration.

  • -NH Proton (pyrazole ring): A broad singlet, often downfield, potentially in the region of 12-14 ppm, due to the acidic nature of the N-H proton.

  • -OH Proton (carboxylic acid): A very broad singlet, also in the downfield region, typically >12 ppm. Its presence and position can be confirmed by D₂O exchange, where the peak would disappear.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Four distinct signals are expected for the pyrazole ring and the carboxylic acid carbon.

  • Carboxylic Acid Carbon (-COOH): This signal is expected to be in the downfield region of the spectrum, typically around 160-170 ppm.

  • Pyrazole Ring Carbons:

    • C-Br: The carbon atom attached to the bromine will be shifted downfield due to the electronegativity of the bromine atom.

    • C-NH₂: The carbon attached to the amino group will also be influenced by the nitrogen atom.

    • C-COOH: The carbon bearing the carboxylic acid group.

    • The precise chemical shifts of the pyrazole ring carbons are difficult to predict without reference data but would be expected in the range of 100-150 ppm.

Expected FT-IR Spectral Data

The infrared spectrum will reveal the presence of key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H stretch (Carboxylic Acid)3300-2500 (broad)A very broad band indicative of the hydrogen-bonded hydroxyl group.
N-H stretch (Amine and Pyrazole)3400-3100One or more sharp to broad peaks corresponding to the symmetric and asymmetric stretches of the NH₂ group and the NH of the pyrazole ring.
C=O stretch (Carboxylic Acid)1725-1700A strong, sharp absorption band characteristic of the carbonyl group.
C=N and C=C stretch (Pyrazole Ring)1650-1550A series of bands corresponding to the stretching vibrations within the aromatic pyrazole ring.
C-Br stretch700-500A weaker absorption in the fingerprint region.
Expected Mass Spectrometry Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The expected monoisotopic mass is approximately 204.949 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the amino group (-NH₂, 16 Da).

Recommended Experimental Protocols

For researchers who have synthesized or acquired this compound, the following are standard protocols for obtaining the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts of labile protons.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field NMR spectrometer. Key parameters to set include an appropriate spectral width, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) will be necessary.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

cluster_NMR NMR Workflow A Sample Preparation (5-10 mg in 0.7 mL DMSO-d6) B 1H NMR Acquisition (400 MHz, 16-32 scans) A->B C 13C NMR Acquisition (100 MHz, 1024+ scans) A->C D Data Processing (FT, Phasing, Referencing) B->D C->D E Spectral Interpretation D->E

Caption: Standard workflow for NMR data acquisition and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most straightforward. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Depending on the instrumentation available, the sample can be introduced via direct infusion, or coupled with a chromatographic technique like HPLC (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common and effective method for this type of molecule, likely in both positive and negative ion modes.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and its fragments.

  • Data Analysis: Determine the m/z of the molecular ion and analyze the isotopic pattern to confirm the presence of bromine. Propose structures for the major fragment ions.

Conclusion and Path Forward

While a definitive guide on the spectroscopic data of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid cannot be provided without the primary experimental data, this document serves as a roadmap for researchers. The predicted spectral features and recommended protocols offer a solid foundation for the characterization of this compound.

It is strongly recommended that researchers who synthesize or work with this molecule acquire the full suite of spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and MS) to unequivocally confirm its identity and purity. The publication of this data in open-access formats would be a valuable contribution to the scientific community, enabling more comprehensive in-silico and experimental studies involving this potentially important chemical entity.

References

Due to the lack of specific data for the target compound, a formal reference list is not applicable. However, for general principles of spectroscopic interpretation, the following authoritative sources are recommended:

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Foundational

The Pyrazole Scaffold: A Versatile Core for Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities of pyrazole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the intricate mechanisms of action, explore key signaling pathways, elucidate structure-activity relationships, and provide detailed experimental protocols for the evaluation of these potent compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to facilitate the discovery and development of next-generation pyrazole-based therapeutics.

Introduction: The Enduring Prominence of the Pyrazole Moiety

Since its first synthesis in 1883, the pyrazole scaffold has captivated the attention of medicinal chemists.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to bind to a wide range of biological targets with high affinity and specificity.[2] This has resulted in a significant number of FDA-approved drugs incorporating the pyrazole motif, such as the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the erectile dysfunction treatment Sildenafil.[1][3] The therapeutic relevance of pyrazole-based molecules is vast, spanning applications as anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antiviral agents.[4][5][6] This guide will explore the core biological activities of pyrazole derivatives, providing a technical foundation for their continued exploration in drug discovery.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in medicinal chemistry. Pyrazole derivatives have emerged as a privileged scaffold in this arena, demonstrating the ability to modulate a variety of cancer-associated signaling pathways and molecular targets.[1][4][7]

Mechanisms of Anticancer Action

The anticancer effects of pyrazole derivatives are multifaceted, often involving the inhibition of key enzymes and proteins that drive tumor growth, proliferation, and survival.

  • Kinase Inhibition: A predominant mechanism of action is the inhibition of protein kinases, which are crucial regulators of cellular signaling.

    • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Many pyrazole derivatives have been designed as potent inhibitors of EGFR and VEGFR-2, two receptor tyrosine kinases that play pivotal roles in tumor angiogenesis and cell proliferation.[1][8][9] By blocking the ATP-binding sites of these receptors, pyrazole-based inhibitors can disrupt downstream signaling cascades, such as the PI3K/AKT/mTOR and MEK1/ERK1/2 pathways, ultimately leading to reduced tumor growth and vascularization.[10][11][12]

    • Cyclin-Dependent Kinases (CDKs): The cell cycle is tightly regulated by CDKs, and their dysregulation is a common feature of cancer.[13] Pyrazole derivatives have been successfully developed as CDK inhibitors, particularly targeting CDK2, which is crucial for the G1/S phase transition.[14][15][16] Inhibition of CDK2 leads to cell cycle arrest and apoptosis.[13]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain pyrazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site, leading to mitotic arrest and apoptosis.[17][18]

  • Induction of Apoptosis: Pyrazole derivatives can induce programmed cell death through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and caspases.[3][17][19] This disruption of the delicate balance between pro- and anti-apoptotic signals is a key contributor to their anticancer efficacy.

Key Signaling Pathways in Pyrazole-Mediated Anticancer Activity

The following diagram illustrates the major signaling pathways targeted by anticancer pyrazole derivatives.

Anticancer Signaling Pathways Signaling Pathways Targeted by Anticancer Pyrazole Derivatives cluster_EGFR_VEGFR Receptor Tyrosine Kinase Pathways cluster_CDK Cell Cycle Control cluster_Apoptosis Apoptosis Pathway cluster_Tubulin Microtubule Dynamics EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS Ras EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK2 CDK2/Cyclin E G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition G1_S_Transition->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Bcl2 Bcl-2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax Bax Bax->Mitochondrion Activates Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Pyrazole_Kinase_I Pyrazole Kinase Inhibitors Pyrazole_Kinase_I->EGFR Pyrazole_Kinase_I->VEGFR2 Pyrazole_CDK_I Pyrazole CDK Inhibitors Pyrazole_CDK_I->CDK2 Pyrazole_Apoptosis_I Pyrazole Apoptosis Inducers Pyrazole_Apoptosis_I->Bcl2 Pyrazole_Tubulin_I Pyrazole Tubulin Inhibitors Pyrazole_Tubulin_I->Tubulin

Caption: Signaling Pathways Targeted by Anticancer Pyrazole Derivatives.

Structure-Activity Relationships (SAR) for Anticancer Activity

The anticancer potency of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring.

  • Substituents at N1: The N1 position of the pyrazole ring is a critical site for modification. Large, aromatic, or heterocyclic groups at this position often enhance anticancer activity. For instance, the presence of a 2,4-dichlorophenyl group at the N1 position has been found to be important for potent cannabinoid receptor antagonism, a target with implications in cancer.[7]

  • Substituents at C3 and C5: The C3 and C5 positions are also key for modulating activity. Phenyl rings at these positions are common, and their substitution patterns can fine-tune the efficacy. For example, a para-substituted phenyl ring at the C5-position is a structural requirement for potent and selective cannabinoid CB1 receptor antagonism.[7]

  • Substituents at C4: The C4 position can also be substituted to influence activity. For example, a carboxamido group at the C3-position and a methyl group at the C4-position are features of some potent cannabinoid receptor antagonists.[7]

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

Compound IDTarget/ClassCell LineCancer TypeIC50 (µM)Reference
Compound 37 Apoptosis InducerMCF7Breast Cancer5.21[4]
Compound 43 PI3 Kinase InhibitorMCF7Breast Cancer0.25[4]
Compounds 33 & 34 CDK2 InhibitorHCT116, MCF7, HepG2, A549Colon, Breast, Liver, Lung< 23.7[1]
Compound 25 VEGFR-2 InhibitorHT29, PC3, A549, U87MGColon, Prostate, Lung, Glioblastoma3.17 - 6.77[1]
Compound 6 Tubulin Polymerization InhibitorVarious-0.00006 - 0.00025[4]

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, making them a promising scaffold for the development of novel anti-infective drugs.[1][3][20]

Mechanisms of Antimicrobial Action

The antimicrobial effects of pyrazole derivatives are often attributed to their ability to inhibit essential microbial enzymes and disrupt cellular processes.

  • DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs.[3][20] Pyrazole derivatives have been shown to inhibit DNA gyrase, leading to the disruption of DNA synthesis and bacterial cell death.

  • Other Mechanisms: Pyrazole derivatives can also exert their antimicrobial effects through other mechanisms, such as disrupting the bacterial cell wall and inhibiting other essential enzymes.

Structure-Activity Relationships (SAR) for Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives is highly dependent on their substitution patterns.

  • N-Phenylpyrazole Derivatives: The presence of an N-phenyl group is a common feature in many antimicrobial pyrazole derivatives. Substitutions on this phenyl ring can significantly impact activity. Electron-withdrawing groups, such as nitro and fluoro groups, on the N-phenyl ring have been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[21]

  • Hybrid Molecules: Combining the pyrazole scaffold with other heterocyclic rings, such as thiazole, can lead to potent antimicrobial agents with activity against resistant strains like MRSA.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole derivatives have a long history as anti-inflammatory agents, with Celecoxib being a prominent example of a selective COX-2 inhibitor.[14][22]

Mechanism of Anti-inflammatory Action: COX Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[22] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[20] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[20]

Key Signaling Pathway in Pyrazole-Mediated Anti-inflammatory Activity

The following diagram illustrates the arachidonic acid cascade and the role of COX enzymes.

Anti-inflammatory Signaling Pathway Arachidonic Acid Cascade and COX Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Pyrazole_COX_I Pyrazole COX-2 Inhibitors Pyrazole_COX_I->COX2 Selective Inhibition

Caption: Arachidonic Acid Cascade and COX Inhibition by Pyrazole Derivatives.

Structure-Activity Relationships (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity and COX-2 selectivity of pyrazole derivatives are influenced by their structural features.

  • Tri-aryl Pyrazoles: Many potent and selective COX-2 inhibitors, including Celecoxib, are tri-aryl pyrazole derivatives. The nature and substitution of these aryl rings are critical for activity and selectivity.

  • Hybrid Structures: Hybrid molecules incorporating pyrazole and other heterocyclic moieties, such as thiazolidinone, have shown promising anti-inflammatory activity with reduced ulcerogenic potential.[23]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows to evaluate the biological activities of pyrazole derivatives.

Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis is a classical and efficient method for the preparation of pyrazole derivatives.

Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

  • Materials: Ethyl benzoylacetate, Hydrazine hydrate, 1-Propanol, Glacial acetic acid, Water, 20-mL scintillation vial, Stir bar, Hot plate with stirring capability, TLC plates, TLC developing chamber, Mobile phase (30% Ethyl acetate / 70% Hexane).

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

    • Add a stir bar and place the vial on a hot plate with stirring.

    • Heat the reaction mixture to approximately 100°C.

    • After 1 hour, monitor the reaction progress by TLC.

    • Continue heating until the TLC analysis indicates complete consumption of the starting material.

    • Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.

    • Isolate the solid product by vacuum filtration, wash with cold water, and dry.

Anticancer Activity Assays

Protocol 2: MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6][24]

  • Procedure:

    • Plate cells at a density of approximately 10^4 cells/well in 96-well plates and incubate for 24 hours at 37°C.

    • Aspirate the old media and add 100 µL of media containing various concentrations of the pyrazole derivative to the wells. Incubate for a further 24-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Read the absorbance at 570 nm using a microplate reader.

    • Plot cell viability against compound concentration to determine the IC50 value.

Protocol 3: In Vitro Tubulin Polymerization Inhibition Assay

  • Principle: This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in absorbance at 340 nm.[4][25]

  • Procedure:

    • Reconstitute purified tubulin to 3 mg/mL in G-PEM buffer.

    • Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.

    • Add the test pyrazole derivative at varying concentrations.

    • Measure the absorbance at 340 nm every 60 seconds for one hour at 37°C using a microplate reader.[25]

    • Plot the absorbance against time to obtain polymerization curves and determine the effect of the compound.

Antimicrobial Activity Assays

Protocol 4: Agar Well Diffusion Assay

  • Principle: This is a preliminary screening method to qualitatively assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth around a well containing the compound.[8]

  • Procedure:

    • Prepare a standardized microbial suspension.

    • Spread the microbial suspension evenly onto the surface of an agar plate.

    • Create wells in the agar using a sterile cork borer.

    • Add a solution of the pyrazole derivative in a suitable solvent (e.g., DMSO) to the wells.

    • Incubate the plates under appropriate conditions for the test microorganism.

    • Measure the diameter of the zone of inhibition around each well.

Protocol 5: DNA Gyrase Supercoiling Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different forms of DNA (relaxed, supercoiled) can be separated by agarose gel electrophoresis.

  • Procedure:

    • Set up reaction mixtures containing relaxed plasmid DNA, DNA gyrase, and varying concentrations of the pyrazole derivative.

    • Incubate the reactions at 37°C for 30 minutes.

    • Stop the reactions and separate the DNA forms by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light to determine the extent of supercoiling inhibition.

Anti-inflammatory Activity Assays

Protocol 6: In Vivo Carrageenan-Induced Paw Edema Assay

  • Principle: This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of compounds. Carrageenan injection into the paw induces an acute inflammatory response characterized by edema.[15][23][26]

  • Procedure:

    • Administer the pyrazole derivative to a group of rats or mice.

    • After a specific time, inject a 1% carrageenan solution into the subplantar region of the right hind paw.[15]

    • Measure the paw volume using a plethysmometer at various time points after carrageenan injection.[27]

    • Calculate the percentage inhibition of edema compared to a control group that received only the vehicle.

Protocol 7: In Vitro COX-2 Inhibitor Screening Assay

  • Principle: This fluorometric assay measures the activity of COX-2 by detecting the formation of prostaglandin G2, an intermediate product.[22][28]

  • Procedure:

    • Prepare reaction mixtures containing human recombinant COX-2, a fluorescent probe, and varying concentrations of the pyrazole derivative.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[28]

    • Calculate the percentage inhibition of COX-2 activity and determine the IC50 value.

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery, yielding a diverse array of biologically active compounds. The anticancer, antimicrobial, and anti-inflammatory activities highlighted in this guide represent just a fraction of the therapeutic potential of pyrazole derivatives. The continued exploration of this versatile heterocyclic core, guided by a deep understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the development of novel and effective therapies for a wide range of human diseases. Future research will likely focus on the design of more selective and potent pyrazole derivatives, the exploration of novel biological targets, and the development of innovative drug delivery systems to enhance their therapeutic efficacy. The integration of computational modeling and advanced synthetic methodologies will undoubtedly accelerate the journey of pyrazole-based compounds from the laboratory to the clinic.

References

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Exploratory

An In-depth Technical Guide to Determining the Solubility of 3-amino-4-bromo-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and overall therape...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and practical methodologies for determining the solubility of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific solubility data for this compound is not extensively published, this document serves as a detailed roadmap for researchers to generate accurate and reproducible solubility profiles across a range of relevant solvents. We will delve into the theoretical underpinnings of solubility, present a detailed, step-by-step protocol for the widely accepted equilibrium solubility (shake-flask) method, and discuss the critical factors that influence solubility determination. This guide is intended to equip researchers with the necessary knowledge and tools to conduct robust solubility studies, ensuring data integrity and facilitating informed decision-making in their research and development endeavors.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its journey from a laboratory curiosity to a viable therapeutic agent. It directly impacts the dissolution rate, and consequently, the absorption and bioavailability of a drug. Poor aqueous solubility is a common challenge in modern drug discovery, often leading to complex formulation strategies and, in some cases, the termination of otherwise promising candidates.

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (C₄H₄BrN₃O₂) is a substituted pyrazole derivative.[1][2] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities.[3][4] Understanding the solubility of novel pyrazole derivatives like this one is, therefore, a fundamental step in their preclinical evaluation.

This guide will provide a robust framework for determining the solubility of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, focusing on the gold-standard equilibrium solubility method.

Theoretical Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with an excess of the solute.[5] For a solid crystalline compound like 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, the dissolution process involves two key steps: the breaking of the crystal lattice and the solvation of the solute molecules by the solvent molecules. The interplay of these two processes, governed by thermodynamics, dictates the extent of solubility.

Several factors can significantly influence the measured solubility of a compound:

  • Physicochemical Properties of the Solute: The presence of functional groups capable of hydrogen bonding (such as the amino and carboxylic acid groups in our target molecule), molecular weight (205.997 g/mol ), and crystal structure all play a crucial role.[1]

  • Nature of the Solvent: "Like dissolves like" is a fundamental principle. Polar solvents will generally be more effective at dissolving polar solutes, and non-polar solvents for non-polar solutes. A comprehensive solubility screen should, therefore, include a diverse range of solvents.

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature, although there are exceptions.[6]

  • pH of the Solution: For ionizable compounds, such as those containing carboxylic acid or amino groups, the pH of the aqueous medium is a critical determinant of solubility. The ionization state of the molecule can dramatically alter its interaction with water molecules.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility is the shake-flask method.[7][8][9] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment
  • 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (solid form)

  • A range of analytical grade solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile, etc.)

  • Scintillation vials or other suitable containers with secure caps

  • Orbital shaker or other agitation device

  • Temperature-controlled incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

  • Analytical balance

  • Pipettes and tips

Step-by-Step Experimental Protocol
  • Preparation of Solvent and Compound:

    • Prepare the desired solvents. For aqueous solubility, use buffers of defined pH (e.g., pH 1.2, 4.5, 6.8 as recommended by the WHO for Biopharmaceutics Classification System studies).[9]

    • Accurately weigh an excess amount of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid and add it to a vial containing a known volume of the solvent.[10] The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can vary from 24 to 72 hours.[8][10][11] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.[10] The choice of filter is important to avoid adsorption of the solute.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[10][12]

    • Prepare a calibration curve using standard solutions of known concentrations of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid in the same solvent.

  • Calculation of Solubility:

    • Determine the concentration of the dissolved compound from the calibration curve. This concentration represents the equilibrium solubility of the compound in that specific solvent at the experimental temperature.

Visualizing the Experimental Workflow

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Weigh excess compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C Incubate D Settle undissolved solid C->D Cease agitation E Filter supernatant D->E F Analyze concentration (e.g., HPLC) E->F Analyze filtrate

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner. A tabular format is highly recommended for comparing the solubility of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid across different solvents.

Table 1: Hypothetical Solubility Data for 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid at 25 °C

SolventSolvent TypepH (if applicable)Solubility (mg/mL)Solubility (µM)
WaterPolar Protic7.0To be determinedTo be determined
PBSAqueous Buffer7.4To be determinedTo be determined
0.1 N HClAqueous Buffer1.2To be determinedTo be determined
MethanolPolar ProticN/ATo be determinedTo be determined
EthanolPolar ProticN/ATo be determinedTo be determined
AcetonePolar AproticN/ATo be determinedTo be determined
AcetonitrilePolar AproticN/ATo be determinedTo be determined
DMSOPolar AproticN/ATo be determinedTo be determined
DichloromethaneNonpolarN/ATo be determinedTo be determined
HexaneNonpolarN/ATo be determinedTo be determined

Interpretation of Results:

The solubility data will provide valuable insights into the physicochemical nature of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. High solubility in polar protic solvents like water and methanol would suggest that the hydrogen bonding capabilities of the amino and carboxylic acid groups are dominant. Conversely, good solubility in nonpolar solvents would indicate significant nonpolar character. The pH-dependent solubility in aqueous buffers will be particularly informative for predicting its behavior in the gastrointestinal tract.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Researchers are strongly advised to obtain a compound-specific SDS from the supplier before commencing any experimental work.

Conclusion

This technical guide has outlined the essential theoretical and practical considerations for determining the solubility of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. By following the detailed experimental protocol for the equilibrium solubility method, researchers can generate high-quality, reliable data. This information is fundamental for advancing the development of this and other novel chemical entities, providing a solid foundation for formulation design, pharmacokinetic studies, and ultimately, the assessment of their therapeutic potential.

References

  • Anonymous. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]

  • AxisPharm. Equilibrium Solubility Assays Protocol. Retrieved from [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Chemsrc. (2023, September 12). CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Persson, E. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Brocks, D. R. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Study.com. (2021, June 3). How to Calculate Solubility. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • Biorelevant.com. Equilibrium solubility of a drug substance. Retrieved from [Link]

  • IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7).
  • Solubility of Things. Pyrazole. Retrieved from [Link]

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  • Angene Chemical. (2023, September 8). Safety Data Sheet. Retrieved from [Link]

  • Request PDF. (2023, August 8). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

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  • ResearchGate. (2023, August 6). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

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Foundational

discovery and history of novel pyrazole carboxylic acids

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Novel Pyrazole Carboxylic Acids For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole ring system, a five-member...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Novel Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. When functionalized with a carboxylic acid, this scaffold transforms into a versatile pharmacophore, giving rise to a multitude of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of novel pyrazole carboxylic acids. We will delve into the foundational synthetic methodologies, discuss the rationale behind experimental choices, and present detailed protocols. Furthermore, this guide will illuminate the structure-activity relationships and mechanisms of action that have led to the development of successful therapeutic agents. Through a blend of historical context, mechanistic insight, and practical instruction, this document serves as a comprehensive resource for professionals engaged in the art and science of drug discovery.

A Historical Perspective: From Serendipity to Rational Design

The journey of pyrazole chemistry began in the late 19th century. In 1883, the German chemist Ludwig Knorr, while in pursuit of quinine analogs, serendipitously synthesized the first pyrazolone derivative, Antipyrine, through the condensation of ethyl acetoacetate with phenylhydrazine.[1] This discovery was a landmark in medicinal chemistry, as Antipyrine became one of the first synthetic drugs, valued for its potent analgesic and antipyretic properties.[1] Shortly after, in 1889, Buchner accomplished the first synthesis of the parent pyrazole ring by decarboxylating pyrazole-3,4,5-tricarboxylic acid.[2]

The true potential of the pyrazole scaffold, particularly with the introduction of a carboxylic acid moiety, began to be unlocked in the 20th century. The carboxylic acid group provides a crucial handle for chemists to modify the molecule's physicochemical properties and to introduce a variety of functional groups through esterification and amidation, profoundly influencing the compound's interaction with biological targets.[3] This has led to the development of a vast library of pyrazole carboxylic acid derivatives with applications spanning from anti-inflammatory and anticancer agents to fungicides and antivirals.[4][5]

The evolution from Knorr's initial discovery to the rational design of modern drugs like Celecoxib and Rimonabant showcases the power of this chemical scaffold. The following timeline highlights key milestones in this journey.

G cluster_1800 19th Century cluster_1900 20th Century cluster_2000 21st Century 1883 1883: Ludwig Knorr synthesizes Antipyrine, the first pyrazolone drug. 1889 1889: Buchner reports the first synthesis of the parent pyrazole ring. 1883->1889 1959 1959: The first naturally occurring pyrazole, 1-pyrazolyl-alanine, is isolated from watermelon seeds. 1889->1959 1998 1998: FDA approves Celecoxib, a pyrazole-based COX-2 inhibitor, for arthritis treatment. 1959->1998 2006 2006: Rimonabant, a pyrazole carboxamide, is approved in Europe for obesity treatment (later withdrawn). 1998->2006 2012 2012: Apixaban, containing a pyrazole moiety, is approved for the prevention of blood clots. 2006->2012

Caption: A timeline of key events in the history of pyrazole compounds.

Core Synthetic Strategies: Building the Pyrazole Carboxylic Acid Scaffold

The versatility of the pyrazole carboxylic acid scaffold stems from the numerous synthetic routes available for its construction. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis and its Adaptations

The Knorr synthesis, the classical method for pyrazole formation, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6][7] This reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[1]

To introduce a carboxylic acid or ester group at the 3- or 5-position of the pyrazole ring, a β-ketoester is commonly employed as the 1,3-dicarbonyl component.[5] The regioselectivity of the reaction—that is, which nitrogen of a substituted hydrazine attacks which carbonyl group—can be a challenge, potentially leading to a mixture of isomers.[8] The reaction conditions, including the solvent and the nature of the substituents on both the hydrazine and the β-ketoester, can influence the product ratio.

G Knorr Synthesis for Pyrazole Carboxylic Esters Start β-Ketoester + Hydrazine Derivative Intermediate Hydrazone Intermediate Start->Intermediate Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrazole-3/5-carboxylic Ester Dehydration->Product G Mechanism of SDH Inhibition cluster_etc Electron Transport Chain Complex_I Complex I UQ Ubiquinone (UQ) Pool Complex_I->UQ Complex_II Complex II (SDH) Complex_II->UQ Electron Transfer Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV UQ->Complex_III Cyt_c->Complex_IV Succinate Succinate Succinate->Complex_II Succinate->Fumarate Oxidation Pyrazole_Carboxamide Pyrazole Carboxamide Fungicide Pyrazole_Carboxamide->Complex_II Inhibits UQ Binding Site

Sources

Exploratory

A Technical Guide to the Theoretical Electronic Structure of Aminobromopyrazoles: From First Principles to Drug Discovery Insights

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Pyrazole derivatives form the backbone of numerous therapeutic agents and advanced materials, making a profound understanding of their mol...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives form the backbone of numerous therapeutic agents and advanced materials, making a profound understanding of their molecular properties essential for rational design.[1][2] The introduction of amino and bromo substituents dramatically modulates the electronic landscape of the pyrazole scaffold, influencing its reactivity, intermolecular interactions, and, consequently, its pharmacological profile.[3] This technical guide provides a comprehensive overview of the theoretical methodologies used to investigate the electronic structure of aminobromopyrazoles. We delve into the causality behind computational choices, present detailed protocols for quantum chemical calculations, and synthesize the findings to offer actionable insights for drug development and materials science. By bridging first-principles theory with practical application, this guide serves as a vital resource for researchers aiming to harness the power of computational chemistry to accelerate innovation.[4]

Introduction: The Significance of the Aminobromopyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral effects.[2][5] The functionalization of this core with amino (-NH₂) and bromo (-Br) groups creates a unique combination of electronic features:

  • Amino Group: Typically acts as an electron-donating group, increasing the electron density of the pyrazole ring and serving as a hydrogen bond donor, which is critical for molecular recognition at biological targets.[6]

  • Bromo Group: As a halogen, it acts as a weak deactivating group via induction but can participate in halogen bonding—a specific and directional non-covalent interaction increasingly recognized for its importance in ligand-protein binding. The bromine atom also influences the molecule's lipophilicity and metabolic stability.

This strategic combination makes aminobromopyrazoles particularly compelling targets for theoretical study. Computational chemistry provides a cost-effective and efficient means to dissect their electronic structure, predict reactivity, and guide the synthesis of novel compounds with optimized pharmacological properties.[4][7]

Core Theoretical Methodologies: A Guided Approach

The primary tool for investigating the electronic structure of molecules like aminobromopyrazoles is a suite of quantum mechanical calculations, with Density Functional Theory (DFT) being the most prominent and versatile method.[2][4]

The Rationale for Density Functional Theory (DFT)

DFT has emerged as the workhorse of modern computational chemistry because it offers an optimal balance between accuracy and computational cost.[2] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy and properties of a molecule based on its electron density. This approach is particularly well-suited for the medium-to-large-sized molecules often encountered in drug discovery.

A typical DFT study involves the selection of a functional and a basis set.

  • Functional: An approximation that describes the exchange-correlation energy of the electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, often providing reliable results for geometries and electronic properties.[7][8][9]

  • Basis Set: A set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) and its variations are popular Pople-style basis sets that provide a good description of electron distribution for most organic compounds.[7][10] For molecules containing heavier atoms like bromine, it is sometimes advantageous to use basis sets that include effective core potentials (ECPs), such as the SDD (Stuttgart/Dresden) basis set, to account for relativistic effects, although good agreement with experimental data can also be achieved with all-electron basis sets like 6-311+G(d).[8]

Step-by-Step Computational Protocol

This protocol outlines a self-validating workflow for performing a DFT calculation on an aminobromopyrazole isomer.

Protocol 1: Ground State Geometry Optimization and Frequency Calculation

  • Molecule Building: Construct the 3D structure of the desired aminobromopyrazole isomer using a molecular modeling software (e.g., Avogadro, GaussView).

  • Initial Optimization: Perform a preliminary geometry optimization using a lower-level, computationally cheaper method (e.g., semi-empirical PM3) to obtain a reasonable starting structure.[11]

  • DFT Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

    • Route Section: Specify the method (B3LYP/6-311+G(d)), the job type (Opt Freq for optimization followed by frequency calculation), and any solvent effects if needed (e.g., SCRF=(PCM, Solvent=DMSO)).

    • Charge and Multiplicity: Specify the net charge (usually 0 for neutral molecules) and the spin multiplicity (usually 1 for a singlet ground state).

  • Execution: Submit the calculation to the software.

  • Validation of Results:

    • Convergence: Ensure the optimization calculation has converged successfully by checking the log file for convergence criteria.

    • Vibrational Frequencies: Confirm that the frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates that the optimized structure is a transition state, not a true energy minimum, and requires further optimization.

G cluster_input Input Preparation cluster_calc Quantum Calculation cluster_validation Validation cluster_analysis Data Analysis Build 1. Build Molecule Input 2. Create Input File (Method, Basis Set) Build->Input Run 3. Run DFT Calculation (Geometry Optimization) Input->Run CheckConv 4. Check Convergence Run->CheckConv CheckFreq 5. Check Frequencies (No Imaginary Freq?) CheckConv->CheckFreq CheckFreq->Run Failure (Imaginary Freq) Analyze 6. Analyze Properties (HOMO, LUMO, ESP) CheckFreq->Analyze Success

Analysis of the Electronic Structure

Once a validated, optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. These properties are key to understanding the molecule's behavior.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and stability.[12] A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[10]

Table 1: Hypothetical FMO Data for an Aminobromopyrazole Isomer

Property Value (eV) Interpretation
HOMO Energy -6.5 Moderate electron-donating ability
LUMO Energy -1.2 Moderate electron-accepting ability

| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability, low reactivity |

This data is illustrative. Actual values depend on the specific isomer and computational method.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions.

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, such as those around nitrogen atoms or the amino group, which are prone to electrophilic attack and can act as hydrogen bond acceptors.

  • Positive Regions (Blue): Indicate electron-poor areas, such as the hydrogen atoms of the amino group, which can act as hydrogen bond donors.

  • Halogen Bonding: A region of positive potential, known as a "σ-hole," can exist on the bromine atom opposite the C-Br bond, allowing it to act as an electrophilic center and form a halogen bond with a nucleophile.

G cluster_props Calculated Electronic Properties cluster_interp Predicted Molecular Behavior HL_Gap HOMO-LUMO Gap Reactivity Chemical Reactivity HL_Gap->Reactivity informs MEP Molecular Electrostatic Potential (MEP) Interactions Intermolecular Interactions (H-Bonding, Halogen Bonding) MEP->Interactions predicts NBO Natural Bond Orbital (NBO) Charge Intramolecular Charge Transfer NBO->Charge quantifies Interactions->Reactivity influences

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular interactions.[10] It calculates the charge on each atom (NBO charges) and quantifies the stabilization energy (E(2)) associated with delocalization interactions, such as hyperconjugation. This analysis can confirm the extent of intramolecular charge transfer (ICT) from the amino group to the pyrazole ring, which is suggested by the FMO and MEP analyses.[10]

Bridging Theory and Experiment: Applications in Drug Design

The ultimate goal of these theoretical studies is to generate testable hypotheses that can accelerate drug discovery and development.[4]

  • Structure-Activity Relationship (SAR): By calculating the electronic properties of a series of aminobromopyrazole analogs, researchers can build quantitative structure-activity relationship (QSAR) models. These models can correlate properties like the HOMO-LUMO gap or specific atomic charges with observed biological activity (e.g., enzyme inhibition IC₅₀ values), guiding the design of more potent compounds.[12][13]

  • Molecular Docking: The calculated atomic charges and MEP maps are crucial for improving the accuracy of molecular docking simulations.[2][7] Docking predicts how a ligand binds to the active site of a protein target. An accurate representation of the ligand's electrostatic potential ensures that predicted hydrogen bonds, halogen bonds, and other key interactions are physically realistic, leading to more reliable predictions of binding affinity.[14]

Conclusion and Future Directions

Theoretical studies on the electronic structure of aminobromopyrazoles provide indispensable insights into their chemical behavior and biological potential.[4] Methods like DFT, coupled with FMO, MEP, and NBO analyses, offer a powerful toolkit for elucidating reactivity, stability, and intermolecular interaction capabilities. As computational resources continue to grow, future work will likely integrate these quantum mechanical calculations with machine learning and large-scale molecular dynamics simulations to predict not only static electronic properties but also the dynamic behavior of these molecules in complex biological environments, further closing the gap between theoretical prediction and therapeutic reality.[4]

References

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). BenchChem.
  • Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science. (2025). BenchChem.
  • Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (n.d.). College of Science.
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). PubMed Central.
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023). RSC Publishing.
  • A DFT Investigation of Alkyne Bromination Reactions. (2025). ResearchGate.
  • Synthesis, computational and biological study of pyrazole derivatives. (n.d.). ResearchGate.
  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2025). Journal of the American Chemical Society.
  • Coordination chemistry of pyrazole-derived ligands. (n.d.). ACS Publications.
  • Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers. (2016). National Institutes of Health.
  • Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole. (n.d.). PubMed.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health.
  • Abstract. (n.d.). Research Trends.
  • Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. (n.d.). PubMed.
  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. (n.d.). Arabian Journal of Chemistry.
  • Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. (n.d.). PubMed.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central.
  • Theoretical studies of spectra of some pyrazolone compounds. (2025). ResearchGate.
  • DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (2022). PubMed.
  • Special Issue “Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences”. (n.d.). MDPI.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Utility of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid in Modern Medicinal Chemistry

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. This versatile...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. This versatile heterocyclic scaffold has emerged as a privileged structure in contemporary drug discovery, primarily due to its inherent stereoelectronic properties and its capacity for multi-point diversification. We will explore its synthesis, reactivity, and strategic deployment as a core building block in the design of targeted therapeutics, with a particular focus on kinase inhibitors. Detailed protocols and mechanistic insights are provided to facilitate its practical application in the laboratory.

Introduction: The Pyrazole Scaffold in Drug Design

The pyrazole ring system is a cornerstone of medicinal chemistry, renowned for its metabolic stability and its ability to act as a bioisostere for other aromatic and heterocyclic systems.[1] The compound 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₄H₄BrN₃O₂) represents a highly functionalized and strategically valuable variant of this core.[2] Its utility is derived from three distinct functional groups poised for selective chemical modification:

  • C3-Amino Group: Acts as a key hydrogen bond donor and a nucleophilic handle for building complex side chains, often crucial for engaging with the hinge region of kinase enzymes.[3]

  • C5-Carboxylic Acid: Provides a point for amide coupling, enabling the exploration of solvent-exposed regions of target proteins to enhance potency and selectivity. Conversion to carboxamides is a common strategy in developing pyrazole-based inhibitors.[4][5][6]

  • C4-Bromo Substituent: Serves as a versatile anchor for carbon-carbon bond-forming reactions (e.g., Suzuki, Sonogashira cross-couplings), allowing for the introduction of diverse aryl or alkyl groups to probe deep hydrophobic pockets within a target's binding site.[7]

This trifecta of functionality makes it an ideal starting point for constructing libraries of complex molecules aimed at a wide array of biological targets.

Physicochemical & Structural Data

A summary of the key properties of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is presented below for quick reference.

PropertyValueReference
CAS Number 1092683-01-6[2]
Molecular Formula C₄H₄BrN₃O₂[2]
Molecular Weight 205.997 g/mol [2]
Canonical SMILES C1(=C(C(=NN1)N)Br)C(=O)O[2]
InChI Key SCEKKLHVSKHWEY-UHFFFAOYSA-N[2]
Appearance Off-white to light brown solid
Solubility Soluble in polar aprotic solvents (DMF, DMSO)

Core Application: A Privileged Scaffold for Kinase Inhibitors

The pyrazole core is a well-established "hinge-binder" in kinase inhibitor design.[3] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The 3-aminopyrazole motif is particularly adept at forming two or three key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.

The strategic value of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid lies in its pre-functionalized structure, which allows for a rational, step-wise elaboration to optimize binding affinity and selectivity.

G Scaffold 3-Amino-4-bromo-1H-pyrazole-5-carboxylic acid Amino C3-Amino Group (Nucleophilic Handle) Scaffold->Amino Bromo C4-Bromo Group (Cross-Coupling Handle) Scaffold->Bromo Carboxyl C5-Carboxylic Acid (Amidation Handle) Scaffold->Carboxyl Hinge Kinase Hinge Region (Hydrogen Bonding) Amino->Hinge Forms key H-bonds DeepPocket Deep Hydrophobic Pocket (Potency & Selectivity) Bromo->DeepPocket Suzuki/Sonogashira coupling to introduce aryl groups SolventFront Solvent-Exposed Region (Solubility & Properties) Carboxyl->SolventFront Amide coupling to extend into solvent front

Caption: Logical workflow for kinase inhibitor design.

Structure-Activity Relationship (SAR) Insights:
  • Targeting CDKs and FLT3: Studies on 1H-pyrazole-3-carboxamide derivatives have shown that modifications at these key positions can yield highly potent inhibitors of Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3), which are crucial targets in acute myeloid leukemia (AML).[5]

  • Pan-FGFR Inhibition: Recent work has demonstrated the use of 5-amino-1H-pyrazole-4-carboxamide scaffolds to develop covalent inhibitors that target both wild-type and mutated Fibroblast Growth Factor Receptors (FGFRs), overcoming common resistance mechanisms.[9]

  • General Anticancer Activity: The pyrazole scaffold is frequently found in agents designed to target various cancer-related pathways, including Aurora kinases and Polo-like kinase 1 (PLK1).[8][10]

Representative Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and laboratory conditions. Standard laboratory safety procedures must be followed at all times.

Protocol 4.1: General Synthesis of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid

The synthesis of the title compound often proceeds via a multi-step sequence starting from readily available materials. A representative pathway involves the construction of the pyrazole core followed by functionalization.

G A Ethyl 2-cyano-3-ethoxyacrylate B Ethyl 3-amino-1H-pyrazole-5-carboxylate A->B Hydrazine Hydrate, Ethanol, Reflux C Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate B->C N-Bromosuccinimide (NBS), Acetonitrile, RT D 3-Amino-4-bromo-1H-pyrazole-5-carboxylic acid C->D Aq. NaOH, THF; then Aq. HCl

Caption: Synthetic workflow for the title compound.

Step-by-Step Methodology:

  • Cyclization: To a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Causality: The reaction is a classical Knorr pyrazole synthesis variant, where the hydrazine undergoes condensation with the β-keto ester equivalent to form the heterocyclic ring. Ethanol is a suitable polar protic solvent.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Isolation: Cool the reaction mixture and reduce the solvent volume under reduced pressure. The resulting precipitate, ethyl 3-amino-1H-pyrazole-5-carboxylate, is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Bromination: Dissolve the product from the previous step (1.0 eq) in acetonitrile. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. Stir for 2-4 hours.

    • Causality: The pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C4 position is the most activated site for bromination. NBS is a mild and effective brominating agent.

  • Purification: After completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate, which can be purified by column chromatography if necessary.

  • Hydrolysis: Dissolve the bromo-ester (1.0 eq) in a mixture of THF and water. Add sodium hydroxide (2.0-3.0 eq) and stir at 40-50 °C for 2-3 hours until the ester is fully hydrolyzed.

    • Causality: Saponification of the ethyl ester to the corresponding carboxylate salt is a standard and robust transformation.

  • Final Product Isolation: Cool the reaction mixture to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3. The resulting precipitate, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, is collected by filtration, washed with cold water, and dried to afford the final product.

Protocol 4.2: Amide Coupling of the C5-Carboxylic Acid

This protocol describes a standard procedure to couple the carboxylic acid with a primary or secondary amine, a key step in building out the kinase inhibitor scaffold.

G Start Start with Pyrazole Acid and desired Amine (R-NH2) Step1 Dissolve reactants in DMF. Add Coupling Agent (HATU) and Base (DIPEA). Start->Step1 Step2 Stir at Room Temperature (2-12 hours) Step1->Step2 Step3 Monitor by TLC/LC-MS Step2->Step3 Step4 Aqueous Work-up (Water & Ethyl Acetate Extraction) Step3->Step4 Step5 Purify by Column Chromatography Step4->Step5 End Isolate Pure Amide Product Step5->End

Caption: Experimental workflow for amide coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add the desired amine (1.1 eq), followed by a suitable coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid by forming an active ester, which is then readily attacked by the amine. DIPEA acts as a base to neutralize the HCl formed and facilitate the reaction. DMF is an excellent polar aprotic solvent for this transformation.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 2 to 12 hours.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the pure amide derivative. Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Tabulated Biological Data of Pyrazole Derivatives

The following table summarizes the activity of representative pyrazole-based inhibitors to illustrate the scaffold's potential.

Compound ClassTarget Kinase(s)Example IC₅₀Key Structural FeatureReference
1H-Pyrazole-3-carboxamidesCDK2, CDK4, FLT30.089 nM (FLT3)Pyrazole-carboxamide core[5]
5-Amino-1H-pyrazole-4-carboxamidesFGFR1, FGFR2 (WT & Mutant)41 nM (FGFR2)Covalent binding warhead[9]
Pyrazolo[3,4-b]pyridinesHeLa, MCF-7 cell lines2.59 µM (HeLa)Fused heterocyclic system[11]
Aminopyrimidinyl PyrazolesPLK1Potent (pIC₅₀ > 7)Pyrimidine at N1 of pyrazole[8]

Conclusion and Future Outlook

3-Amino-4-bromo-1H-pyrazole-5-carboxylic acid is more than just a chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its inherent functionality allows for a logical and efficient exploration of chemical space, particularly in the highly competitive and therapeutically vital field of kinase inhibition. The protocols and insights provided herein serve as a foundational guide for its effective utilization.

Future applications will likely see this scaffold incorporated into more complex drug modalities, including proteolysis-targeting chimeras (PROTACs) and covalent inhibitors targeting novel cysteines. Its robust chemistry and proven track record ensure that 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid will remain a valuable tool in the arsenal of drug discovery scientists for the foreseeable future.

References

Application

Application Note &amp; Protocol: A Validated Synthetic Route to 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, technically detailed guide for the synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid and it...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid and its subsequent derivatives. Pyrazole carboxylic acids are significant scaffolds in heterocyclic chemistry, demonstrating a wide range of biological activities including anticancer and anti-inflammatory properties.[1][2][3] The protocol herein outlines a robust, multi-step synthesis beginning from commercially available starting materials. Each step is explained with mechanistic insight, providing the causality behind experimental choices to ensure reproducibility and high yield. This guide is designed as a self-validating system, incorporating in-process controls and characterization checkpoints.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of an amino group at the 3-position, a bromine atom at the 4-position, and a carboxylic acid at the 5-position creates a versatile building block. The amino group serves as a key hydrogen bond donor and a handle for further functionalization, the carboxylic acid provides a site for amide or ester library generation, and the bromine atom can participate in cross-coupling reactions or provide steric and electronic modulation. This trifunctionalized core is therefore of great interest to drug development professionals seeking to generate novel compound libraries for screening.

Overall Synthetic Strategy

The synthesis of the target scaffold is achieved through a logical and efficient three-step sequence, followed by derivatization. The strategy is designed to build complexity systematically, starting with the formation of the core pyrazole ring, followed by sequential functionalization.

The workflow is as follows:

  • Pyrazole Ring Formation: Synthesis of 3-amino-5-methyl-1H-pyrazole via a condensation-cyclization reaction.

  • Regioselective Bromination: Introduction of a bromine atom at the C4 position via electrophilic aromatic substitution.

  • Side-Chain Oxidation: Conversion of the C5-methyl group into a carboxylic acid.

  • Derivatization: Esterification or amidation of the C5-carboxylic acid to generate a library of derivatives.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Oxidation cluster_3 Step 4: Derivatization A 3-Aminocrotononitrile + Hydrazine Hydrate B Intermediate 1: 3-Amino-5-methyl-1H-pyrazole A->B Cyclization C Intermediate 2: 3-Amino-4-bromo-5-methyl-1H-pyrazole B->C NBS D Core Scaffold: 3-Amino-4-bromo-1H-pyrazole- 5-carboxylic Acid C->D KMnO4 E Target Derivatives: Esters / Amides D->E R-OH or R-NH2

Caption: Overall synthetic workflow for 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid derivatives.

Experimental Protocols

Part 1: Synthesis of 3-Amino-5-methyl-1H-pyrazole (Intermediate 1)

Principle: This foundational step involves the condensation of the nitrile and amino groups of 3-aminocrotononitrile with the two nitrogen atoms of hydrazine. The reaction proceeds via an initial nucleophilic attack of hydrazine on the nitrile carbon, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring. This is a classic and highly efficient method for constructing 3-aminopyrazoles.[4][5]

Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminocrotononitrile (1.0 eq) and ethanol (5 mL per gram of nitrile).

  • Reagent Addition: While stirring, add hydrazine hydrate (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Cool the concentrated solution in an ice bath. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Validation: The structure of 3-amino-5-methyl-1H-pyrazole should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of 3-Amino-4-bromo-5-methyl-1H-pyrazole (Intermediate 2)

Principle: This step is a regioselective electrophilic aromatic substitution. The amino group at the C3 position is a strong activating group, directing the incoming electrophile (Br⁺, generated from N-bromosuccinimide) to the electron-rich C4 position. The reaction is typically fast and clean. Using N-bromosuccinimide (NBS) is preferable to elemental bromine as it is a solid that is easier and safer to handle.[6]

Protocol:

  • Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 3-amino-5-methyl-1H-pyrazole (Intermediate 1, 1.0 eq) in acetonitrile or dichloromethane (DCM) (10 mL per gram of pyrazole).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/hexane 1:1). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Validation: Confirm the structure of 3-amino-4-bromo-5-methyl-1H-pyrazole by NMR and MS. The appearance of a singlet for the C5-methyl group and the disappearance of the C4-H proton signal in ¹H NMR are key indicators.

Part 3: Synthesis of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid (Core Scaffold)

Principle: This transformation involves the oxidation of the alkyl side chain (methyl group) at the C5 position to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent suitable for this purpose. The reaction is typically performed in an aqueous basic solution, followed by acidic work-up to protonate the carboxylate salt.[7]

Protocol:

  • Setup: To a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add 3-amino-4-bromo-5-methyl-1H-pyrazole (Intermediate 2, 1.0 eq) and water (20 mL per gram of pyrazole).

  • Base Addition: Add potassium hydroxide (KOH, 2.0 eq) and stir until dissolved.

  • Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄, 3.0-4.0 eq) in water. Heat the pyrazole solution to 70-80 °C and add the KMnO₄ solution slowly via the addition funnel, maintaining the reaction temperature below 90 °C. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction: After the addition is complete, continue stirring at 80 °C for 2-4 hours or until TLC analysis of an acidified aliquot shows complete consumption of the starting material.

  • Work-up: Cool the mixture to room temperature. Filter off the MnO₂ precipitate through a pad of Celite, washing the filter cake with a small amount of hot water.

  • Isolation: Transfer the clear filtrate to a beaker and cool in an ice bath. Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid (HCl). The target carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Validation: Characterize the final core scaffold by NMR, MS, and IR spectroscopy (observing the characteristic C=O and O-H stretches of the carboxylic acid).

Part 4: Synthesis of Carboxylic Acid Derivatives (General Protocols)

A. Esterification (Example: Ethyl Ester)

Principle: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Protocol:

  • Suspend 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (1.0 eq) in absolute ethanol (20 mL per gram).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction, neutralize with a saturated solution of sodium bicarbonate (NaHCO₃), and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the ethyl ester, which can be further purified by chromatography.

B. Amidation (via Acid Chloride)

Principle: A two-step process where the carboxylic acid is first converted to a more reactive acid chloride, which then readily reacts with an amine to form a stable amide bond.

Protocol:

  • Acid Chloride Formation: Suspend the carboxylic acid (1.0 eq) in DCM. Add oxalyl chloride or thionyl chloride (1.5 eq) and a catalytic drop of DMF. Stir at room temperature for 2-4 hours until gas evolution ceases. Evaporate the solvent and excess reagent to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in DCM and cool to 0 °C. Add the desired amine (1.2 eq) and a non-nucleophilic base like triethylamine (2.0 eq). Stir for 2-4 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to yield the crude amide, which can be purified by chromatography or recrystallization.

Data and Reagent Summary

Step Reactants Key Reagents/Solvents Temp. Time Typical Yield
1 3-AminocrotononitrileHydrazine Hydrate, EthanolReflux4-6 h70-85%
2 3-Amino-5-methyl-1H-pyrazoleNBS, Acetonitrile/DCM0°C to RT3-4 h80-90%
3 3-Amino-4-bromo-5-methyl-1H-pyrazoleKMnO₄, KOH, Water80-90°C2-4 h60-75%
4A Core Carboxylic AcidEthanol, H₂SO₄ (cat.)Reflux8-12 h75-90%
4B Core Carboxylic AcidSOCl₂, Amine, TriethylamineRT4-6 h70-85%

References

  • Vertex AI Search. (2025).
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  • Benchchem. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • ResearchGate.
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  • PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900.
  • Fichez, J., Busca, P., & Prestat, G.
  • Google Patents. (2015). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Guidechem. How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?
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  • MDPI. (Year not specified). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • National Center for Biotechnology Information. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC.
  • ResearchGate. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ.
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Method

role as an intermediate in the synthesis of agrochemicals like fungicides or herbicides

An Application Guide to Key Intermediates in Agrochemical Synthesis Abstract Chemical intermediates are the foundational building blocks in the synthesis of modern agrochemicals.[1][2] The purity, reactivity, and cost-ef...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Key Intermediates in Agrochemical Synthesis

Abstract

Chemical intermediates are the foundational building blocks in the synthesis of modern agrochemicals.[1][2] The purity, reactivity, and cost-effectiveness of these precursor molecules directly govern the efficiency of the manufacturing process and the quality of the final active ingredients (AIs) used in fungicides and herbicides.[3][] This guide provides an in-depth analysis of the strategic role of key intermediates, offering detailed synthesis protocols and technical insights for researchers and process chemists. We will explore the synthesis and application of three pivotal intermediates: 1,2,4-triazole, the heterocyclic core of numerous fungicides; 2-Chloro-5-(chloromethyl)pyridine (CCMP), a versatile building block for insecticides and other agrochemicals; and 2-(aminosulfonyl)nicotinic acid derivatives, essential precursors for sulfonylurea herbicides. Each section elucidates the causality behind experimental choices, provides step-by-step, self-validating protocols, and visualizes synthetic pathways to bridge theoretical chemistry with practical application.

The Strategic Importance of Intermediates in Agrochemical Synthesis

The development of effective and environmentally conscious crop protection agents is a cornerstone of modern agriculture.[3] The journey from basic chemical feedstocks to a potent and selective herbicide or fungicide is a multi-step process where intermediates play a critical role.[2][5] These molecules are not simply stepping stones; they are strategic components that enable the modular construction of complex AIs.[]

The quality of an intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and the formation of toxic byproducts, complicating purification and regulatory compliance.[6] Therefore, robust and well-characterized synthesis routes for intermediates are essential for an efficient and scalable agrochemical manufacturing pipeline.[7]

Furthermore, the principles of green chemistry are increasingly relevant in the synthesis of agrochemical intermediates.[8] The adoption of catalytic processes, use of renewable feedstocks, and design of energy-efficient synthetic pathways are crucial for developing sustainable agricultural technologies that minimize environmental impact.[5][9][10]

Case Study 1: 1,2,4-Triazole - The Heterocyclic Core of Azole Fungicides

The 1,2,4-triazole ring is a vital pharmacophore in one of the most important classes of agricultural fungicides.[11][12] Triazole fungicides act by inhibiting the C14-demethylase enzyme (CYP51) involved in fungal ergosterol biosynthesis, which disrupts the structure of the fungal cell membrane.[12] The synthesis of these fungicides almost invariably involves the N-alkylation of the 1,2,4-triazole ring with a suitable electrophilic side chain.

Protocol 1: Synthesis of 1,2,4-Triazole Intermediate

This protocol describes the synthesis of 1,2,4-triazole from formamide and hydrazine hydrate, a common industrial method.[13]

Methodology:

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser.

  • Reaction Initiation: Charge the flask with formamide (e.g., 1.25 mol). Begin stirring and heat the formamide to 175-185°C.

  • Hydrazine Addition: Slowly add 80% hydrazine hydrate (e.g., 0.5 mol) dropwise via the dropping funnel over 1 hour. The reaction is exothermic and will generate ammonia gas, which should be vented to a scrubber. Maintain the temperature within the specified range.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Workup and Purification: Allow the mixture to cool. The product can be purified by vacuum distillation.

  • Validation:

    • Characterization: The product, a white crystalline solid, should be characterized by ¹H NMR and ¹³C NMR spectroscopy.

    • Purity Assessment: Determine the melting point (expected: 120-122°C) and assess purity using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Causality: Heating formamide to a high temperature facilitates its dehydration and cyclization with hydrazine. The slow addition of hydrazine hydrate controls the exothermicity of the reaction. This method is efficient for producing the core triazole heterocycle.[13]

Protocol 2: Application in Difenoconazole Synthesis

This protocol outlines the final step in synthesizing Difenoconazole, a broad-spectrum triazole fungicide, by reacting its precursor ketone with 1,2,4-triazole.

Methodology:

  • Preparation of Triazole Salt: In a suitable solvent like DMF, react 1,2,4-triazole (1.1 eq) with a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the sodium or potassium salt of the triazole. This enhances its nucleophilicity.

  • Nucleophilic Substitution: To the suspension of the triazole salt, add the ketal precursor, 2-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-methyl-1,3-dioxolane (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture (e.g., to 80-100°C) and monitor its progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Hydrolysis & Workup: Cool the reaction mixture and quench with water. The ketal protecting group is then hydrolyzed under acidic conditions (e.g., with aqueous HCl) to reveal the ketone, which cyclizes to form the final dioxolane ring of difenoconazole.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

  • Validation:

    • Structural Confirmation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

    • Purity Analysis: Assess the final purity using HPLC (>95% is typical for technical grade).

Causality: The deprotonation of 1,2,4-triazole creates a potent nucleophile that displaces the chloride on the precursor, forming the crucial C-N bond. The ketal is used as a protecting group for the ketone functionality during the substitution reaction and is easily removed in the final step.

Visualization: Synthesis of Difenoconazole

Difenoconazole_Synthesis precursor Ketal Precursor intermediate Coupled Intermediate (Post-Substitution) precursor->intermediate 1 triazole 1,2,4-Triazole base Base (e.g., K₂CO₃) Solvent (e.g., DMF) triazole->base base->intermediate 2 acid Acid Hydrolysis (e.g., HCl) intermediate->acid difenoconazole Difenoconazole acid->difenoconazole 3

Caption: Synthetic pathway for Difenoconazole via nucleophilic substitution.

Case Study 2: 2-Chloro-5-(chloromethyl)pyridine (CCMP) - A Versatile Pyridine Intermediate

2-Chloro-5-(chloromethyl)pyridine (CCMP) is a critical intermediate in the synthesis of several highly effective insecticides, particularly neonicotinoids like imidacloprid and acetamiprid.[14] Its di-chlorinated structure provides two reactive sites for sequential functionalization, making it a valuable and versatile building block.[15]

Protocol 3: Synthesis of CCMP Intermediate

The industrial synthesis of CCMP often starts from 3-methylpyridine (3-picoline) and involves chlorination steps.[16]

Methodology:

  • Step 1: Synthesis of 2-Chloro-5-methylpyridine:

    • React 3-methylpyridine with chlorine gas in a suitable reaction medium (e.g., water or a high-boiling point solvent) in the presence of a catalyst.[16]

    • The reaction is typically performed at elevated temperatures (e.g., 40-60°C).

    • After the reaction, the product, 2-chloro-5-methylpyridine, is isolated and purified.

  • Step 2: Side-Chain Chlorination:

    • The purified 2-chloro-5-methylpyridine is then subjected to radical chlorination using chlorine gas under UV irradiation or in the presence of a radical initiator (e.g., AIBN).

    • This reaction is highly selective for the methyl group, converting it to the chloromethyl group. The reaction is typically carried out at 50-60°C.[16]

    • The reaction progress is monitored by GC to maximize the yield of the mono-chlorinated product (CCMP) and minimize di- and tri-chlorinated byproducts.

  • Purification and Validation:

    • The crude reaction mixture is worked up (e.g., by neutralizing excess HCl) and CCMP is purified, often by vacuum distillation or crystallization.

    • Validation: Confirm the structure with NMR and MS. Purity should be assessed by GC, as byproduct control is critical for subsequent steps.

Causality: The first chlorination step functionalizes the pyridine ring at the 2-position. The second step, a free-radical chlorination, selectively targets the activated benzylic-like protons of the methyl group, leading to the desired CCMP. Controlling reaction conditions is vital to prevent over-chlorination.

Protocol 4: Application in Imidacloprid Synthesis

This protocol shows the final condensation step to form Imidacloprid from CCMP.

Methodology:

  • Reactant Preparation: In a polar aprotic solvent such as acetonitrile, mix N-(1-((6-chloropyridin-3-yl)methyl)pyridin-2(1H)-ylidene)ethanamine (the amine intermediate) (1.0 eq) and a suitable base (e.g., potassium carbonate).

  • Condensation: Add CCMP (1.05 eq) to the mixture.

  • Reaction Conditions: Heat the mixture under reflux (approx. 82°C for acetonitrile) for several hours. Monitor the reaction by TLC or HPLC.

  • Workup and Isolation: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under vacuum.

  • Purification: The resulting crude Imidacloprid can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water).

  • Validation:

    • Identity: Confirm the final product structure via NMR and compare its melting point to the literature value.

    • Purity: Use HPLC to determine the final purity of the technical grade Imidacloprid.

Causality: This reaction is a nucleophilic substitution where the secondary amine of the precursor displaces the chloride from the chloromethyl group of CCMP, forming the final methylene bridge in the Imidacloprid molecule.

Visualization: CCMP Synthesis and Application

CCMP_Workflow start 3-Methylpyridine step1 Ring Chlorination (Cl₂, Catalyst) start->step1 inter1 2-Chloro-5-methylpyridine step1->inter1 step2 Side-Chain Chlorination (Cl₂, UV light) inter1->step2 ccmp CCMP Intermediate step2->ccmp step3 Condensation (Base, Solvent) ccmp->step3 amine_inter Amine Precursor amine_inter->step3 final_product Imidacloprid step3->final_product

Caption: Workflow from 3-Methylpyridine to the Imidacloprid active ingredient.

Case Study 3: Sulfonamide Intermediates for Sulfonylurea Herbicides

Sulfonylurea herbicides are a major class of compounds that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[17][18] The synthesis of these herbicides hinges on the formation of a sulfonylurea bridge, which connects an aryl/heterocyclic sulfonamide with a pyrimidine or triazine amine.[19]

Protocol 5: Synthesis of a Pyridinesulfonamide Intermediate

This protocol describes a general route to a key 2-(aminosulfonyl)nicotinamide intermediate.[19]

Methodology:

  • Thiolation: React a 2-chloro-N,N-dialkylnicotinamide with a thiol like benzyl mercaptan in the presence of a base (e.g., potassium hydroxide) to form a 2-(benzylthio) intermediate.

  • Oxidative Chlorination: The thioether intermediate is then treated with chlorine gas in an acidic aqueous medium. This oxidizes the sulfur and cleaves the benzyl group, forming the corresponding sulfonyl chloride in situ.

  • Amination: The crude sulfonyl chloride is then reacted directly with aqueous ammonia. This nucleophilic substitution reaction replaces the chloride with an amino group to form the desired 2-(aminosulfonyl)-N,N-dialkylnicotinamide.

  • Isolation and Validation:

    • The product precipitates from the reaction mixture upon neutralization. It is collected by filtration, washed, and dried.

    • Validation: The structure should be confirmed by NMR and MS. Purity can be assessed by HPLC.

Causality: This multi-step, one-pot sequence is an efficient industrial route. The benzylthio group is an effective precursor to the sulfonyl chloride, which is a highly reactive intermediate for the subsequent amination. Performing the steps sequentially without isolating the sensitive sulfonyl chloride improves process efficiency and safety.[19]

Protocol 6: Application in Sulfonylurea Bridge Formation

This protocol details the final coupling step to form a sulfonylurea herbicide.

Methodology:

  • Reactant Preparation: Dissolve the heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) (1.0 eq) in a dry aprotic solvent like acetonitrile.

  • Phosgene Equivalent: Add a phosgene equivalent, such as phenyl chloroformate, to the solution to form an intermediate phenyl carbamate.

  • Coupling Reaction: Add the pyridinesulfonamide intermediate (1.0 eq) and a non-nucleophilic base (e.g., DBU) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.

  • Workup and Purification: Quench the reaction, and isolate the crude product. Purify by recrystallization or column chromatography.

  • Validation:

    • Confirm the final structure by NMR and MS.

    • Determine the final purity by HPLC.

Causality: The reaction of the sulfonamide with the activated phenyl carbamate of the pyrimidine amine forms the stable sulfonylurea linkage. This coupling reaction is the linchpin that connects the two key fragments of the final herbicide molecule.

Data Summary

The following table summarizes typical quantitative data for the synthesis protocols described. Actual results may vary based on specific laboratory conditions and scale.

ProtocolIntermediate / ProductTypical Yield (%)Purity Target (%)Key Validation Technique(s)
1 1,2,4-Triazole85-95>99GC, M.P., NMR
2 Difenoconazole75-85>95HPLC, NMR, MS
3 CCMP70-80>98GC, NMR
4 Imidacloprid80-90>96HPLC, M.P., NMR
5 Pyridinesulfonamide75-90>97HPLC, NMR
6 Sulfonylurea AI80-95>96HPLC, NMR, MS

Conclusion

The strategic synthesis of high-purity chemical intermediates is fundamental to the production of effective and safe agrochemicals. As demonstrated through the case studies of 1,2,4-triazole, CCMP, and pyridinesulfonamides, these molecules are not mere precursors but are integral components whose synthesis dictates the overall efficiency and viability of the final active ingredient. Understanding the underlying chemical principles and validation protocols for these intermediates empowers researchers and scientists to innovate and optimize the next generation of crop protection solutions. Future advancements will likely focus on integrating biocatalysis and continuous manufacturing platforms to further enhance the sustainability and efficiency of intermediate synthesis.[5][20]

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Application

Application Notes and Protocols for Reactions Involving 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Introduction: The Versatility of a Privileged Scaffold 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its unique arrangement of an amino group, a bromine atom, and a carboxylic acid on the pyrazole core offers multiple reaction handles for diversification. This trifecta of functional groups allows for selective and sequential transformations, making it an ideal starting material for the synthesis of complex molecular architectures, including potent kinase inhibitors and novel agrochemicals.[3] The strategic positioning of the reactive sites enables its participation in a variety of cross-coupling and condensation reactions, leading to the construction of diverse compound libraries for drug discovery and development. This document provides detailed experimental protocols and technical insights for key reactions involving this versatile scaffold.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and the bromo-substituted pyrazole core of our title compound is an excellent substrate for this transformation.[4][5] This reaction is particularly useful for introducing aryl or heteroaryl moieties at the 4-position of the pyrazole ring. The presence of the adjacent amino group and the carboxylic acid can influence the reaction's efficiency, necessitating careful selection of the catalyst, ligand, and base to achieve optimal results.[6]

Causality of Experimental Choices
  • Catalyst and Ligand: A palladium(0) source, such as Pd(PPh₃)₄ or a pre-catalyst like XPhos-Pd-G2, is essential for the catalytic cycle.[4][6] The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos are often employed to promote the oxidative addition of the aryl bromide and facilitate the reductive elimination of the product, while minimizing side reactions like debromination.[6]

  • Base: A base is required to activate the boronic acid for transmetalation.[5] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of base can impact the reaction rate and the stability of the starting material and product.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[7] Degassing the solvent is crucial to prevent the oxidation of the palladium(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or XPhos-Pd-G2Efficient for C-C bond formation with aryl bromides.
Ligand (Implicit in Pd(PPh₃)₄) or XPhosPromotes catalytic cycle and minimizes side reactions.[6]
Base K₂CO₃ or K₃PO₄Activates boronic acid for transmetalation.
Solvent 1,4-Dioxane/Water (4:1)Dissolves both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed.
Troubleshooting
  • Low Yield: Increase catalyst loading, try a different ligand (e.g., SPhos), or use a stronger base (e.g., Cs₂CO₃). Ensure solvents are thoroughly degassed.

  • Debromination: This is a common side reaction.[6] Using a bulkier ligand or lower reaction temperatures may mitigate this issue.

  • Starting material remains: Increase the reaction time or temperature.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid - Arylboronic acid - K₂CO₃ B Add Catalyst: - Pd(PPh₃)₄ A->B C Inert Atmosphere: - Evacuate & backfill with Ar/N₂ B->C D Add Solvents: - Degassed 1,4-Dioxane/H₂O C->D E Heat & Stir: - 80-100 °C - 4-12 hours D->E F Monitor Progress: - TLC / LC-MS E->F G Cool & Dilute: - Room Temperature - Ethyl Acetate F->G H Wash: - Water & Brine G->H I Dry & Concentrate H->I J Purify: - Column Chromatography I->J K K J->K Final Product Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid - Amine - NaOtBu B Prepare Catalyst: - Pd₂(dba)₃ + tBuDavePhos - Anhydrous Toluene C Add Catalyst Solution A->C B->C D Seal & Heat: - 80-110 °C - 12-24 hours C->D E Monitor Progress: - TLC / LC-MS D->E F Cool & Quench: - Room Temperature - aq. NH₄Cl E->F G Extract: - Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Purify: - Column Chromatography H->I J J I->J Final Product Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid: - 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid - Anhydrous DMF B Pre-activation: - Add HATU & DIPEA - Stir 10 min A->B C Add Amine B->C D Stir at RT: - 2-16 hours C->D E Monitor Progress: - TLC / LC-MS D->E F Precipitate: - Pour into water E->F G Isolate: - Filter & Wash F->G H Dry: - Under Vacuum G->H I Optional Purification: - Recrystallization or Chromatography H->I J J I->J Final Product Pyrazolopyrimidine_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid - β-Diketone/Ketoester - Glacial Acetic Acid B Heat to Reflux: - 4-8 hours A->B C Monitor Progress: - TLC / LC-MS B->C D Cool & Precipitate: - Room Temperature - Pour into ice-water C->D E Isolate & Dry: - Filter, Wash, Dry D->E F Purify: - Recrystallization E->F G G F->G Final Product

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Amino Group on the Pyrazole Ring

For Researchers, Scientists, and Drug Development Professionals Abstract The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic modification of the exocyclic amino group is a critical step in drug discovery, enabling the modulation of physicochemical properties, target engagement, and pharmacokinetic profiles. This guide provides an in-depth analysis of the primary methods for functionalizing the amino group on the pyrazole ring, including N-acylation, N-sulfonylation, N-alkylation/arylation, and diazotization. We move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights to rationalize experimental choices and troubleshoot common challenges. Detailed, step-by-step protocols are provided for key transformations, equipping researchers with the practical knowledge to effectively leverage this versatile scaffold in their synthetic campaigns.

The Aminopyrazole Core: A Privileged Scaffold in Drug Design

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The introduction of an amino substituent (-NH₂) creates a versatile and highly valuable building block in drug discovery.[4][5] Aminopyrazoles are prevalent in a wide array of clinically significant molecules, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2] The amino group serves as a key hydrogen bond donor and a reactive handle for introducing diverse chemical functionalities, making its selective functionalization a pivotal strategy for generating novel molecular entities with tailored biological activities.

The reactivity of the aminopyrazole is nuanced. The exocyclic amino group is nucleophilic, but its reactivity can be influenced by the electronic effects of other substituents on the ring. Furthermore, the potential for prototropic tautomerism can present regioselectivity challenges, particularly during N-alkylation reactions on the ring itself.[1] A thorough understanding of these principles is essential for designing successful and high-yielding synthetic routes.

Functionalization_Pathways cluster_reactions Key Functionalization Reactions Aminopyrazole Aminopyrazole Scaffold Acylation N-Acyl Pyrazole (Amide) Aminopyrazole->Acylation RCOCl, Base Sulfonylation N-Sulfonyl Pyrazole (Sulfonamide) Aminopyrazole->Sulfonylation RSO₂Cl, Base Alkylation N-Alkyl/Aryl Pyrazole Aminopyrazole->Alkylation R-X, Catalyst or Reductive Amination Diazotization Pyrazolyl Diazonium Salt Aminopyrazole->Diazotization NaNO₂, H⁺

Caption: Key synthetic pathways for modifying the amino group of the pyrazole scaffold.

Core Functionalization Strategies & Protocols

This section details the most robust and widely employed methods for derivatizing the aminopyrazole amino group. Each subsection includes a discussion of the reaction's principles and a detailed, actionable protocol.

N-Acylation: Synthesis of Pyrazole Amides

N-acylation is a fundamental transformation that converts the primary amino group into a secondary amide. This modification is crucial for introducing carbonyl-containing moieties, which can act as hydrogen bond acceptors or serve as attachment points for further diversification. The reaction typically proceeds via nucleophilic attack of the amino group on an activated acyl source, such as an acyl chloride or anhydride.

Scientific Rationale:

  • Reagents: Acyl chlorides are highly reactive and widely available. Anhydrides are also effective and can be preferable when the corresponding acyl chloride is unstable.

  • Base: A non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction. Pyridine can also act as a nucleophilic catalyst. The choice of base is critical to prevent unwanted side reactions.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used to ensure the solubility of reagents and prevent reaction with the acylating agent.

Protocol 1: General Procedure for N-Acylation of 3-Aminopyrazole

Parameter Value Notes
Reactants 3-Aminopyrazole (1.0 eq)
Benzoyl Chloride (1.1 eq)Can be substituted with other acyl chlorides.
Pyridine (2.0 eq)Acts as both base and catalyst.
Solvent Dichloromethane (DCM)Anhydrous grade recommended.
Temperature 0 °C to Room Temp.Initial cooling controls exothermic reaction.
Reaction Time 2-16 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-aminopyrazole (1.0 eq) and anhydrous DCM.

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Base Addition: Add pyridine (2.0 eq) to the stirred solution.

  • Acylating Agent Addition: Add benzoyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-acyl pyrazole.[6][7][8]

N-Sulfonylation: Synthesis of Pyrazole Sulfonamides

The sulfonamide functional group is a key pharmacophore found in numerous drugs. The synthesis of pyrazole sulfonamides is readily achieved by reacting an aminopyrazole with a sulfonyl chloride in the presence of a base.[9][10]

Scientific Rationale:

  • Reactivity: Sulfonyl chlorides are potent electrophiles. The reaction mechanism is analogous to N-acylation.

  • Base Selection: A hindered base like DIPEA is often preferred over pyridine or triethylamine to minimize potential side reactions, such as the formation of a catalytically inactive complex with the sulfonyl chloride.[11]

  • Catalysis: In some cases, 4-dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the reaction, particularly with less reactive amines or sulfonyl chlorides.

Protocol 2: Synthesis of a Pyrazole-4-sulfonamide Derivative[11]

Parameter Value Notes
Reactants 4-Aminopyrazole Derivative (1.0 eq)
Arylsulfonyl Chloride (1.05 eq)
DIPEA (1.5 eq)A non-nucleophilic, hindered base.
Solvent Dichloromethane (DCM)Anhydrous grade.
Temperature 25-30 °CReaction is typically run at room temperature.
Reaction Time 16 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the starting amine (e.g., 2-phenylethylamine, as a proxy for a functionalized aminopyrazole) (1.05 eq) in DCM (5 volumes).

  • Base Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution at room temperature (25-30 °C).

  • Sulfonyl Chloride Addition: Prepare a separate solution of the pyrazole-4-sulfonyl chloride (1.0 eq) in DCM (5 volumes) and add it to the amine solution.

  • Reaction: Stir the reaction mass for 16 hours at 25-30 °C. Monitor the progress by TLC.

  • Work-up: After completion, add cold water (10 volumes) to the reaction mass and stir for 10 minutes. Separate the organic layer.

  • Extraction & Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure pyrazole sulfonamide.[11]

N-Alkylation and N-Arylation: Advanced C-N Bond Formation

Directly alkylating or arylating the amino group can be more challenging than acylation or sulfonylation due to the potential for over-alkylation and competing N-alkylation on the pyrazole ring itself. Modern synthetic methods provide powerful solutions to these challenges.

A. Reductive Amination This two-step, one-pot process is a mild and efficient method for N-alkylation.[12] It involves the initial formation of an imine intermediate by condensing the aminopyrazole with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.

Scientific Rationale:

  • Reducing Agents: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines in the presence of carbonyls, and does not require acidic conditions that might be incompatible with sensitive substrates.[13] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.

  • Conditions: The reaction is often carried out in solvents like dichloroethane (DCE) or THF. A mild acid catalyst (e.g., acetic acid) can accelerate imine formation.

Protocol 3: N-Alkylation via Reductive Amination[13]

Parameter Value Notes
Reactants Aminopyrazole (1.0 eq)
Aldehyde or Ketone (1.1 eq)
NaBH(OAc)₃ (1.5 eq)Mild and selective reducing agent.
Solvent 1,2-Dichloroethane (DCE)
Temperature Room Temperature to RefluxDependent on substrate reactivity.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Preparation: Combine the aminopyrazole (1.0 eq) and the carbonyl compound (1.1 eq) in DCE under an inert atmosphere.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The addition may be exothermic.

  • Reaction: Stir the reaction at room temperature or heat to reflux as needed, monitoring for completion by LC-MS.[13]

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate.

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

B. Buchwald-Hartwig Amination For N-arylation, the Buchwald-Hartwig cross-coupling reaction is the state-of-the-art method.[14][15] This palladium-catalyzed reaction forms a C-N bond between the aminopyrazole and an aryl halide or triflate, offering broad substrate scope and functional group tolerance.[16]

Scientific Rationale:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical for success. Sterically hindered, electron-rich biarylphosphine ligands (e.g., tBuDavePhos, XPhos) are highly effective for coupling challenging substrates.[14][17]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine in the catalytic cycle. Weaker bases like K₂CO₃ can be used for more activated substrates.[15]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)(NHR')L₂]⁺ OxAdd->AmineComplex Amine Coordination (R'NH₂) AmidoComplex Ar-Pd(II)(NR')L₂ AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NHR' AmidoComplex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 4: Palladium-Catalyzed N-Arylation of 4-Aminopyrazole[17]

Parameter Value Notes
Reactants 4-Halo-1-tritylpyrazole (1.0 eq)Bromo-pyrazole is often optimal.[17]
Amine (1.2 eq)
Pd₂(dba)₃ (2.5 mol%)Palladium precursor.
tBuDavePhos (7.5 mol%)Sterically hindered phosphine ligand.
NaOtBu (1.4 eq)Strong, non-nucleophilic base.
Solvent TolueneAnhydrous and degassed.
Temperature 100 °C
Reaction Time 24 hours

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%), tBuDavePhos (7.5 mol%), and NaOtBu (1.4 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the 4-bromo-1-tritylpyrazole (1.0 eq), the amine (1.2 eq), and anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Isolation & Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the N-aryl pyrazole.

Diazotization: A Gateway to Further Functionality

Diazotization converts the primary amino group into a highly versatile diazonium salt (-N₂⁺). This intermediate is typically unstable and is generated in situ before being immediately transformed into a variety of other functional groups.

Scientific Rationale:

  • Reagent: Sodium nitrite (NaNO₂) is the standard reagent, which in the presence of a strong acid (like HCl or H₂SO₄), generates the reactive nitrosating agent, nitrous acid (HONO).

  • Applications: The resulting diazonium salt can undergo:

    • Azo coupling with electron-rich aromatic rings to form azo dyes.[18]

    • Intramolecular cyclization onto an adjacent group to form fused heterocyclic systems like pyrazolotriazines.[19][20]

    • Deaminative transformations where the diazonium group is replaced by other functionalities (e.g., -H, -OH, -Halogen) via Sandmeyer-type reactions.[21][22]

Protocol 5: One-Pot Diazotization and Cyclization to a Pyrazolotriazinone

Parameter Value Notes
Reactants 5-Amino-1H-pyrazole-4-carbonitrile (1.0 eq)
Sodium Nitrite (NaNO₂) (1.2 eq)
Solvent/Acid HCl/AcOH (3:1 mixture)Provides the acidic medium.
Temperature 0-5 °CLow temperature is critical for stability.
Reaction Time 1-2 hours

Step-by-Step Methodology:

  • Preparation: Dissolve the 5-amino-1H-pyrazole-4-carbonitrile derivative (1.0 eq) in a 3:1 mixture of concentrated HCl and glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of NaNO₂ (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred pyrazole solution, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours. The reaction involves in-situ formation of the diazonium salt, hydrolysis of the nitrile to a carboxamide, and subsequent intramolecular cyclization.

  • Isolation: The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water, then cold ethanol, and dry under vacuum to yield the pyrazolo[3,4-d][6][9][10]triazin-4-one.

Conclusion

The functionalization of the amino group on the pyrazole ring is a powerful and versatile strategy in chemical synthesis and drug discovery. The methods outlined in this guide—N-acylation, N-sulfonylation, N-alkylation/arylation, and diazotization—represent the core toolkit for the medicinal chemist. By understanding the principles behind each transformation and adhering to robust experimental protocols, researchers can efficiently generate diverse libraries of aminopyrazole derivatives, accelerating the discovery of new therapeutic agents. The choice of methodology should always be guided by the specific synthetic goal, the electronic nature of the pyrazole substrate, and the desired functional group compatibility.

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Application

Application Notes and Protocols: Navigating the Carboxylic Acid Chemistry of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to the chemical transformations of the carboxylic acid grou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the chemical transformations of the carboxylic acid group in the versatile heterocyclic building block, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. This document is intended to equip researchers in medicinal chemistry and drug development with the foundational knowledge and practical protocols to effectively utilize this scaffold in the synthesis of novel chemical entities. The presence of amino, bromo, and carboxylic acid functionalities on the pyrazole ring offers a rich chemical space for derivatization, yet it also presents unique challenges in terms of chemoselectivity and potential side reactions.

Introduction: The Strategic Importance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific molecule, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, serves as a trifunctionalized building block, enabling diversification at three distinct points. The carboxylic acid at the C5 position is a key handle for the introduction of various functional groups through esterification, amidation, and reduction, leading to the generation of libraries of compounds for biological screening. Understanding the reactivity of this carboxylic acid in the context of the electron-donating amino group at C3 and the electron-withdrawing bromine atom at C4 is crucial for predictable and efficient synthesis.

Core Reactivity and Strategic Considerations

The reactivity of the carboxylic acid group is modulated by the electronic environment of the pyrazole ring. The adjacent C4-bromo substituent exerts an electron-withdrawing inductive effect, which can enhance the electrophilicity of the carboxyl carbon. Conversely, the C3-amino group is electron-donating through resonance, which can influence the overall reactivity and nucleophilicity of the pyrazole nitrogens and the exocyclic amino group.

Chemoselectivity: The Challenge of Multiple Nucleophiles

The primary challenge in derivatizing the carboxylic acid of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is the presence of multiple nucleophilic sites: the C3-amino group and the pyrazole ring nitrogens. During activation of the carboxylic acid, for instance, in the formation of an acid chloride or an active ester, these nucleophiles can compete with the desired external nucleophile (e.g., an alcohol or an amine), leading to undesired side products through intermolecular or intramolecular reactions.

The Utility of N-Protection

To mitigate issues of chemoselectivity, protection of the C3-amino group and/or the pyrazole ring nitrogen is a prudent strategy. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for aminopyrazoles.[2][3] It can be selectively introduced and later removed under acidic conditions, allowing for clean transformations at the carboxylic acid functionality.

Protection_Strategy Substrate 3-Amino-4-bromo-1H-pyrazole- 5-carboxylic acid Protected_Substrate N-Boc Protected Substrate Substrate->Protected_Substrate (Boc)2O, Base Carboxylic_Acid_Reaction Carboxylic Acid Derivatization (Esterification, Amidation, etc.) Protected_Substrate->Carboxylic_Acid_Reaction Deprotection Boc Deprotection (e.g., TFA, HCl) Carboxylic_Acid_Reaction->Deprotection Final_Product Final Derivatized Product Deprotection->Final_Product Amidation_Workflow Carboxylic_Acid 3-Amino-4-bromo-1H-pyrazole- 5-carboxylic acid Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amine R-NH2 Amide_Product Amide Product Amine->Amide_Product Active_Ester->Amide_Product Side_Reaction Starting_Material 3-Amino-4-bromo-1H-pyrazole- 5-carboxylic acid Activated_Intermediate Activated Carboxylic Acid (e.g., Acyl Chloride) Starting_Material->Activated_Intermediate Activation Cyclized_Product Pyrazolo[3,4-d]pyrimidin-4-one Derivative Activated_Intermediate->Cyclized_Product Side Reaction Intramolecular_Cyclization Intramolecular Nucleophilic Attack

Sources

Method

Application Notes and Protocols for the Development of Anti-Inflammatory and Anti-Cancer Agents

Introduction: The Intertwined Pathways of Inflammation and Cancer Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation is a ha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intertwined Pathways of Inflammation and Cancer

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation is a hallmark of numerous chronic diseases, including cancer.[1][2] The concept of a direct link between chronic inflammation and tumorigenesis is now widely accepted, with inflammatory processes contributing to tumor cell proliferation, survival, angiogenesis, and metastasis.[3][4] Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB), are central regulators in both inflammation and cancer, making them prime targets for therapeutic intervention.[1][2][3]

Natural products have historically been a rich source of new therapeutic agents, with compounds like Paclitaxel (derived from the Pacific yew tree) and Vinca alkaloids (from the Madagascar periwinkle) becoming cornerstones of cancer chemotherapy.[5][6][7] The search for novel bioactive compounds from natural sources, as well as the rational design of synthetic molecules, continues to be a critical endeavor in modern drug discovery.[5][8]

This guide provides an integrated workflow for the initial identification and mechanistic validation of novel anti-inflammatory and anti-cancer agents. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for key in vitro assays and explaining the scientific rationale behind each experimental step. Our approach emphasizes a logical progression from broad cytotoxicity screening to specific mechanistic studies targeting key cellular pathways.

Section 1: Foundational Screening: Assessing Cytotoxicity and Viability

Core Concept: The Primacy of Viability Assessment

Before investigating the specific anti-inflammatory or anti-cancer effects of a compound, it is imperative to first determine its impact on cell viability. A compound that indiscriminately kills all cells is a non-specific toxin, not a targeted therapeutic. The goal is to identify agents that selectively inhibit cancer cell proliferation or modulate inflammatory responses at concentrations that are non-toxic to healthy cells. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10] It is a cornerstone for initial screening and for determining the appropriate concentration range for subsequent mechanistic assays.[9][11]

Featured Assay 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Culture your chosen cancer cell line (e.g., HeLa, MCF-7, A549) or inflammatory cell model (e.g., RAW 264.7 macrophages) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[13]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of your test compound in culture medium. It is crucial to include a vehicle control (e.g., DMSO, the solvent used to dissolve the compound) at the same concentration used in the compound dilutions.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of your test compound. Also include wells for "untreated cells" (medium only) and "vehicle control".

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9]

    • After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate the plate for 4 hours at 37°C.[10][14] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells. Be cautious not to disturb the formazan crystals or the attached cells.

    • Add 100-130 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the purple crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9][13]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[9][10] A reference wavelength of >650 nm can be used to subtract background absorbance.[9][10]

Data Analysis and Interpretation

The percentage of cell viability can be calculated using the following formula:

% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

The results are typically plotted as a dose-response curve, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined.

Parameter Description Example Interpretation
IC₅₀ Value The concentration of a compound that causes a 50% reduction in cell viability.A low IC₅₀ value indicates high potency. This value is critical for selecting concentrations for subsequent mechanistic assays.
Dose-Response Curve A graphical representation of the relationship between compound concentration and cell viability.A steep curve suggests a narrow therapeutic window, while a shallow curve may indicate a different mechanism of action or off-target effects.
Vehicle Control Ensures that the solvent used to dissolve the compound does not have a toxic effect on the cells.Viability should be close to 100% compared to untreated cells.

Section 2: Unraveling the Mechanism: Anti-Inflammatory Activity

Core Concept: Targeting the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[2][4] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of hundreds of genes, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][3][15] Because aberrant NF-κB activation is a key driver of chronic inflammation and cancer, it is a critical target for novel therapeutics.[2][4]

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release DNA κB Site (DNA) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) DNA->Genes Transcription

Caption: Canonical NF-κB signaling pathway activation by TNF-α.

Featured Assay 2: NF-κB Luciferase Reporter Assay

This assay provides a highly sensitive and quantitative method to measure NF-κB transcriptional activity.[16] It utilizes a cell line that has been engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[17][18] When NF-κB is activated and binds to these elements, the luciferase gene is expressed. The amount of light produced upon addition of the luciferase substrate is directly proportional to the level of NF-κB activation.[16][19]

Detailed Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture:

    • Use a stable reporter cell line, such as HEK293-NF-κB-luc or HeLa-NF-κB-luc.[18][20]

    • Seed the cells in a white, clear-bottom 96-well plate suitable for luminescence readings at a density that will result in ~90% confluency at the time of the assay.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Pre-treatment with Compound:

    • Based on your MTT assay results, prepare dilutions of your test compound in culture medium at non-toxic concentrations.

    • Remove the medium and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle controls.

    • Incubate for a pre-treatment period, typically 1-2 hours, to allow the compound to enter the cells.

  • Stimulation of NF-κB Pathway:

    • Prepare a solution of a known NF-κB activator, such as TNF-α (e.g., 20 ng/mL) or LPS (e.g., 1 µg/mL), in culture medium.

    • Add the activator to the wells already containing the test compound. Also, include a "stimulated control" (activator + vehicle) and an "unstimulated control" (vehicle only).

    • Incubate for an additional 6-24 hours. The optimal time should be determined empirically.[17]

  • Cell Lysis and Luciferase Assay:

    • Carefully remove the medium from all wells.

    • Wash the cells once with 100 µL of sterile PBS.

    • Add 20-50 µL of a passive lysis buffer (provided with most commercial luciferase assay kits) to each well.

    • Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete cell lysis.

  • Data Acquisition:

    • Follow the manufacturer's instructions for the luciferase assay system (e.g., Promega Luciferase Assay System, Thermo Fisher DuoLuc). Typically, this involves adding 100 µL of the luciferase assay reagent to each well.[16]

    • Immediately measure the luminescence using a microplate luminometer. The signal is often transient, so readings should be taken within minutes.[16]

Data Analysis and Interpretation

The activity is often expressed as the percentage of inhibition of NF-κB activation relative to the stimulated control.

% Inhibition = 100 - [ (RLU of Treated & Stimulated - RLU of Unstimulated) / (RLU of Stimulated Control - RLU of Unstimulated) * 100 ] (RLU = Relative Light Units)

A dose-dependent decrease in luminescence in stimulated cells indicates that the compound inhibits the NF-κB pathway.

Section 3: Unraveling the Mechanism: Anti-Cancer Activity

Core Concept 1: Inducing Apoptosis (Programmed Cell Death)

A key hallmark of cancer is the evasion of apoptosis, or programmed cell death.[21][22] Reinstating this process is a primary goal of many cancer therapies.[23] Apoptosis is tightly regulated and can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.[24] Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death.[23] Key proteins involved include the anti-apoptotic Bcl-2, the pro-apoptotic Bax, and the effector caspase, Caspase-3.[24] A successful anti-cancer agent may shift the balance towards apoptosis by downregulating Bcl-2, upregulating Bax, and leading to the cleavage (activation) of Caspase-3.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TRAIL DeathR Death Receptor (Fas / TRAIL-R) FasL->DeathR Binds ProCasp8 Pro-Caspase-8 DeathR->ProCasp8 Recruits & Activates Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves & Activates Stress Chemotherapy, DNA Damage Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Stress->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms pore CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Binds ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Recruits Apoptosome Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activation Casp9->ProCasp3 Cleaves & Activates Casp3 Active Caspase-3 (Cleaved) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic and extrinsic pathways of apoptosis converging on Caspase-3.

Core Concept 2: Disrupting Pro-Survival Signaling (PI3K/Akt Pathway)

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival.[25][26] It is one of the most frequently hyperactivated pathways in human cancer.[27] Activation of this pathway, often by growth factors, leads to the phosphorylation and activation of Akt.[25] Activated Akt then phosphorylates numerous downstream targets that suppress apoptosis and promote cell cycle progression.[25] Therefore, inhibiting the PI3K/Akt pathway is a key strategy in cancer therapy. A compound's ability to decrease the phosphorylation of Akt is a strong indicator of its anti-cancer potential.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP2 Phosphorylates PTEN PTEN PTEN->PIP3 Dephosphorylates pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activates Survival Cell Survival, Proliferation, Inhibition of Apoptosis pAkt->Survival Promotes mTOR->Survival Promotes

Caption: The PI3K/Akt signaling pathway promoting cell survival and proliferation.

Featured Assay 3: Western Blotting for Key Protein Markers

Western blotting is a powerful technique used to detect and quantify specific proteins within a complex mixture, such as a cell lysate.[28][29] It combines the resolving power of gel electrophoresis with the specificity of antibodies.[28] This assay is essential for confirming if a test compound modulates the expression or activation state (e.g., phosphorylation) of key proteins involved in apoptosis and survival pathways.

Detailed Protocol: Western Blotting

  • Protein Extraction:

    • Seed cells in 6-well plates and treat with the test compound at selected concentrations (e.g., IC₅₀ and 0.5x IC₅₀) for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[30]

    • Scrape the cells and collect the lysate in a microcentrifuge tube.[30]

    • Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.[30]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for ensuring equal protein loading in the next step.[30]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein samples by diluting them to the same concentration. Mix with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[30][31]

    • Load equal amounts of protein (e.g., 20 µg) from each sample into the wells of an SDS-polyacrylamide gel (SDS-PAGE).[30] Include a molecular weight marker.

    • Run the gel via electrophoresis to separate the proteins based on their molecular weight.[28]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electric current.[31] This immobilizes the proteins for subsequent probing.

  • Immunoblotting:

    • Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[28]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to your target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Akt, anti-phospho-Akt). Incubate overnight at 4°C with gentle agitation.[31] Also, probe a separate membrane or strip and re-probe the same membrane for a loading control protein (e.g., β-actin or GAPDH) to confirm equal loading.

    • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[31]

    • Final Washes: Perform extensive washes with TBST.

  • Detection and Imaging:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP on the secondary antibody will catalyze a reaction that produces light.

    • Capture the signal using an imaging system or X-ray film. The intensity of the bands corresponds to the amount of target protein.

Data Analysis and Interpretation

  • Apoptosis Induction: An effective anti-cancer compound should show a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and a significant increase in the cleaved (active) form of Caspase-3.

  • Survival Pathway Inhibition: An effective compound should show a decrease in the level of phosphorylated Akt (p-Akt) without significantly changing the total Akt level, indicating specific inhibition of the pathway's activity.

  • Densitometry: Use image analysis software to quantify the band intensities. Normalize the intensity of each target protein band to its corresponding loading control band (e.g., β-actin) to correct for any loading inconsistencies.

Section 4: Integrated Experimental Workflow

The successful identification and validation of a novel therapeutic candidate requires a logical and multi-faceted approach. The protocols described herein form an integrated workflow that progresses from a broad, functional screen to a detailed mechanistic investigation. This strategy ensures that resources are focused on compounds with genuine therapeutic potential, characterized by specific molecular actions rather than non-specific toxicity.

Workflow Start Compound Library (Natural or Synthetic) Screening Primary Screening: MTT Cell Viability Assay Start->Screening Decision1 Identify IC₅₀ Select Non-Toxic Doses Screening->Decision1 AntiInflam Anti-Inflammatory Pathway Assay: NF-κB Luciferase Reporter Target: Inhibit TNF-α induced activation Decision1->AntiInflam Proceed with hit compounds AntiCancer Anti-Cancer Pathways Assay: Western Blot Targets: Apoptosis (Bcl-2, Bax, c-Casp3) Survival (p-Akt, Akt) Decision1->AntiCancer Proceed with hit compounds Decision2 Compound shows specific activity? AntiInflam->Decision2 AntiCancer->Decision2 Lead Lead Compound for Further Development (e.g., In Vivo Studies) Decision2->Lead Yes Discard Discard or Re-evaluate Decision2->Discard No

Caption: Integrated workflow for screening anti-inflammatory and anti-cancer agents.

References

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). PubMed. Retrieved from [Link]

  • NF-κB signaling in inflammation and cancer. (2021). PubMed Central. Retrieved from [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). National Institutes of Health. Retrieved from [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (2023). PubMed Central. Retrieved from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2018). PubMed. Retrieved from [Link]

  • PI3K/Akt signalling pathway and cancer. (2002). PubMed. Retrieved from [Link]

  • Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. (2021). PubMed Central. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Impact of Natural Products on Developing New Anti-Cancer Agents. (2008). Chemical Reviews. Retrieved from [Link]

  • NF-κB in inflammation and cancer. (2025). PubMed. Retrieved from [Link]

  • Smart cellular assays to study inflammatory skin disorders. (n.d.). AXXAM. Retrieved from [Link]

  • Overview on the Discovery and Development of Anti-Inflammatory Drugs. (2021). Journal of Inflammation Research. Retrieved from [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • Human NF-κB Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Pharmacology. Retrieved from [Link]

  • Targeting apoptotic pathways for cancer therapy. (2024). Journal of Clinical Investigation. Retrieved from [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices. Retrieved from [Link]

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (2022). Pharmaceuticals. Retrieved from [Link]

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (n.d.). Cancers. Retrieved from [Link]

  • Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao. (2022). MDPI. Retrieved from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Anticancer Research. Retrieved from [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI. Retrieved from [Link]

  • NF-κB in Cancer: A Matter of Life and Death. (2011). Cancer Discovery. Retrieved from [Link]

  • Natural Products as Anticancer Agents: Current Status and Future Perspectives. (2022). MDPI. Retrieved from [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (2021). PubMed Central. Retrieved from [Link]

  • Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. (2010). PubMed. Retrieved from [Link]

  • NATURAL PRODUCTS USED AS ANTI-CANCER AGENTS. (2017). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (2022). ResearchGate. Retrieved from [Link]

  • NF-κB Reporter Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. (2016). Cells. Retrieved from [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Apoptosis pathways in cancer and cancer therapy. (2004). PubMed. Retrieved from [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). ResearchGate. Retrieved from [Link]

  • NFkB Luciferase Reporter HeLa Stable Cell Line. (n.d.). Signosis. Retrieved from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. Retrieved from [Link]

  • Research Advances on Anti-Cancer Natural Products. (2022). Frontiers in Pharmacology. Retrieved from [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2021). Frontiers in Oncology. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzyme-link screening. (2023). PubMed Central. Retrieved from [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid

Welcome to the technical support center for the synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. As a key intermediate in the development of novel pharmaceuticals and agrochemicals, mastering its synthesis is paramount.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and improve yield, purity, and scalability.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most common and reliable route to 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid involves the direct electrophilic bromination of a suitable precursor, typically ethyl 3-amino-1H-pyrazole-5-carboxylate, followed by saponification of the ester. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site, leading to high regioselectivity.[2]

N-Bromosuccinimide (NBS) is the preferred brominating agent as it is safer to handle than elemental bromine and often provides higher selectivity, minimizing the formation of di-brominated by-products.[3][4][5]

Synthesis_Pathway cluster_step1 Step 1: Electrophilic Bromination cluster_step2 Step 2: Saponification SM Ethyl 3-amino-1H-pyrazole- 5-carboxylate INT Ethyl 3-amino-4-bromo-1H- pyrazole-5-carboxylate SM->INT  NBS, Solvent (e.g., CH3CN)   PROD 3-amino-4-bromo-1H- pyrazole-5-carboxylic acid INT->PROD  Base (e.g., NaOH, LiOH), H2O/Solvent  

Caption: General two-step synthesis of the target compound.

Section 2: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses the most frequently encountered issues during the synthesis.

Q1: My yield is significantly lower than expected (<70%). What are the common causes and how can I fix this?

A1: Low yield is a multifaceted problem. Let's break down the potential causes based on the reaction step.

Cause A: Incomplete Bromination

  • Diagnosis: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material remaining.

  • Explanation: The activity of NBS can degrade over time, especially if improperly stored. Alternatively, the reaction time or temperature may be insufficient.

  • Solution:

    • Verify NBS Quality: Use freshly opened or purified NBS. To purify, recrystallize from water.

    • Optimize Stoichiometry: While a 1.05 to 1.1 molar equivalent of NBS is typical, an increase to 1.2-1.5 equivalents can drive the reaction to completion, but be cautious of over-bromination.[6]

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC/LC-MS every hour. If the reaction stalls at room temperature, consider gentle heating to 40-50°C.

Cause B: Formation of Di-bromo By-product

  • Diagnosis: Mass spectrometry of the crude product shows a peak corresponding to the desired product +78/80 Da (the isotopic mass of Bromine).

  • Explanation: The pyrazole ring is highly activated by the amino group. Localized high concentrations of NBS or elevated temperatures can lead to a second bromination, typically at the N1 position or another available carbon.

  • Solution:

    • Slow Addition of NBS: Add NBS portion-wise or as a solution in the reaction solvent over 30-60 minutes. This maintains a low concentration of the electrophile.

    • Strict Temperature Control: Run the reaction at 0°C or room temperature. Avoid excessive heating unless necessary to overcome a stalled reaction.[7]

Cause C: Product Loss During Work-up/Purification

  • Diagnosis: The crude reaction appears clean (by TLC/LC-MS), but the isolated yield is poor.

  • Explanation: The carboxylic acid product can be partially soluble in the aqueous phase during extraction, especially if the pH is not sufficiently acidic. The product may also be sensitive to prolonged exposure to strong base during saponification.

  • Solution:

    • Optimize Saponification: Use a milder base like lithium hydroxide (LiOH) which often allows for lower temperatures. Keep the reaction time to a minimum (monitor by TLC until the ester is consumed).

    • Acidification & Extraction: After saponification, cool the mixture in an ice bath before acidifying. Adjust the pH to 1-2 with cold 1-2M HCl to ensure full protonation of the carboxylate. Extract with a suitable organic solvent (e.g., Ethyl Acetate, EtOAc) multiple times (3x). If the product is still in the aqueous layer, saturate it with NaCl (brine) to decrease the product's aqueous solubility.

Q2: My final product is impure. How do I identify and minimize by-products?

A2: The primary impurity is often the di-brominated pyrazole. Starting material or the ethyl ester intermediate can also be present if the reactions are incomplete.

  • Identification:

    • TLC: The di-bromo product is typically less polar than the mono-bromo product.

    • ¹H NMR: Look for the disappearance of the C4-H proton signal from the starting material. The aromatic region will simplify in the product.

    • LC-MS: This is the most effective tool. The di-bromo product will have a characteristic M+2 peak with an isotopic pattern for two bromine atoms.

  • Minimization & Removal:

    • Prevention: As detailed in Q1, the best strategy is prevention through controlled addition of NBS and strict temperature management.[6][7]

    • Purification:

      • Recrystallization: This is the most effective method for removing small amounts of impurities. A solvent system like Ethanol/Water or Isopropanol can yield high-purity material.[8]

      • Acid-Base Wash: During work-up, washing the organic layer containing the ester intermediate with a mild base (e.g., NaHCO₃ solution) can remove any acidic by-products before hydrolysis.

Q3: The bromination reaction seems to stall and does not go to completion. Why?

A3: A stalled reaction is typically due to reagent deactivation or suboptimal conditions.

  • Cause A: Inactive NBS: As mentioned, NBS is the most likely culprit. It can decompose to succinimide and HBr.

  • Cause B: Solvent Choice: The solvent plays a key role.

    • Polar Aprotic Solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) are generally effective as they readily dissolve the starting materials and NBS.[8]

    • Chlorinated Solvents like dichloromethane (DCM) can also be used.

    • Protic Solvents like acetic acid can sometimes lead to side reactions or slower reaction rates.

  • Solution:

    • Always use fresh, high-quality NBS.

    • Ensure your solvent is anhydrous, as water can react with NBS.

    • If the reaction stalls in a non-polar solvent like DCM, consider switching to acetonitrile.

Section 3: General FAQs

Q1: What is the optimal brominating agent and solvent system?

A1: For laboratory scale, N-Bromosuccinimide (NBS) in Acetonitrile (CH₃CN) is highly recommended. NBS is easier and safer to handle than liquid bromine and the reaction in acetonitrile at room temperature is typically clean and efficient, minimizing di-bromination.[3][4]

Q2: How critical is temperature control during the bromination step?

A2: It is highly critical . The reaction is an exothermic electrophilic aromatic substitution. Uncontrolled temperature increases the rate of reaction but significantly decreases selectivity, leading to the formation of the di-bromo by-product. It is best practice to initiate the reaction at 0°C with portion-wise addition of NBS, then allow it to warm to room temperature while monitoring progress.

Q3: What are the best practices for handling and storing the starting materials and the final product?

A3:

  • Ethyl 3-amino-1H-pyrazole-5-carboxylate: Store in a cool, dry place away from light. It is generally stable.

  • N-Bromosuccinimide (NBS): Store in a refrigerator, protected from light and moisture. The container should be tightly sealed. Discoloration (yellow/brown) indicates decomposition.

  • 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid: The final product is an off-white to light brown solid.[8] It should be stored in a cool, dark, and dry environment. It is stable under these conditions.

Section 4: Reference Protocol & Data

Detailed Step-by-Step Protocol

Step 1: Synthesis of Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate

  • To a round-bottom flask equipped with a magnetic stir bar, add ethyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq).

  • Add anhydrous acetonitrile (approx. 10 mL per gram of starting material). Stir until all solid has dissolved.

  • Cool the flask to 0°C using an ice-water bath.

  • In small portions over 30 minutes, add N-Bromosuccinimide (NBS, 1.1 eq).

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes). The reaction is typically complete in 2-4 hours.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester, which can be used directly in the next step.

Step 2: Synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

  • Dissolve the crude ethyl ester from Step 1 in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Add sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH, 2.0 eq).

  • Stir the mixture at room temperature, monitoring by TLC until all starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to 0°C.

  • Slowly acidify with cold 2M HCl until the pH is ~2. A precipitate should form.

  • Filter the solid precipitate and wash it with cold water.

  • Dry the solid under vacuum to afford the final product. For higher purity, the solid can be recrystallized from an appropriate solvent like an ethanol/water mixture.

Data Summary: Optimized Reaction Parameters
ParameterStep 1: BrominationStep 2: Saponification
Key Reagent N-Bromosuccinimide (NBS)Sodium Hydroxide (NaOH)
Equivalents 1.05 - 1.2 eq2.0 - 3.0 eq
Solvent Acetonitrile (CH₃CN)THF / Water
Temperature 0°C to Room Temp.Room Temp.
Typical Time 2 - 4 hours2 - 6 hours
Expected Yield >90% (crude)80 - 95% (isolated)

Section 5: Visual Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve common issues during the synthesis.

Troubleshooting_Workflow start Start: Low Yield or Impure Product check_crude Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_crude sm_present Problem: Significant Starting Material Remains check_crude->sm_present Incomplete Bromination dibromo_present Problem: Di-bromo By-product Detected check_crude->dibromo_present Over-Bromination crude_ok Crude reaction is clean, but isolated yield is low check_crude->crude_ok Clean Crude solve_sm Solution: 1. Use fresh/purified NBS. 2. Increase NBS to 1.2 eq. 3. Increase reaction time or warm gently. sm_present->solve_sm success Synthesis Optimized solve_sm->success solve_dibromo Solution: 1. Add NBS portion-wise at 0°C. 2. Avoid overheating. 3. Recrystallize final product. dibromo_present->solve_dibromo solve_dibromo->success solve_workup Solution: 1. Ensure pH is 1-2 during acidification. 2. Extract multiple times with EtOAc. 3. Saturate aqueous layer with NaCl. crude_ok->solve_workup solve_workup->success

Caption: A decision tree for troubleshooting common synthesis problems.

References

Optimization

Technical Support Center: Bromination of Aminopyrazole Carboxylic Acids

Welcome to the technical support center for the bromination of aminopyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of aminopyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction: The Challenge of Selectivity

The bromination of aminopyrazole carboxylic acids is a critical reaction in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The pyrazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom provides a versatile handle for further functionalization via cross-coupling reactions. However, the presence of three distinct functionalities—the pyrazole ring, an activating amino group, and a deactivating carboxylic acid group—presents a significant challenge in achieving the desired regioselectivity and avoiding unwanted side reactions. This guide will help you understand and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of aminopyrazole carboxylic acids?

A1: The most frequently encountered side reactions include:

  • Over-bromination: Formation of di- or even tri-brominated products. This occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.

  • Decarboxylation: Loss of the carboxylic acid group (CO2), leading to a brominated aminopyrazole. This is often promoted by high temperatures or the presence of certain metal catalysts.

  • Incorrect Regioselectivity: Bromination at an undesired position on the pyrazole ring. The regiochemical outcome is a delicate balance between the directing effects of the amino and carboxylic acid groups.

  • Reaction with the Amino Group: While less common with N-halosuccinimides under controlled conditions, strong brominating agents can potentially oxidize or otherwise react with the amino group.

  • Hydrolysis: If water is present in the reaction mixture, it can lead to the hydrolysis of the desired product or intermediates[1].

Q2: How do the amino and carboxylic acid groups influence the regioselectivity of bromination on the pyrazole ring?

A2: The regioselectivity of electrophilic aromatic substitution on the pyrazole ring is governed by the electronic properties of the substituents.

  • The amino group (-NH2) is a strong activating group and is ortho-, para- directing. In a 5-membered heterocyclic ring like pyrazole, this translates to directing the electrophile (Br+) to the adjacent positions.

  • The carboxylic acid group (-COOH) is a deactivating group and is meta- directing.

  • The pyrazole ring itself has inherent reactivity patterns. The C4 position is generally the most electron-rich and susceptible to electrophilic attack[2].

The final regiochemical outcome is a result of the interplay of these directing effects. In many cases, the powerful activating effect of the amino group and the inherent reactivity of the C4 position dominate, leading to bromination at the position ortho to the amino group, which is often the C4 position. However, the specific substitution pattern of your starting material is critical.

Q3: Which brominating agent is better for my reaction: N-Bromosuccinimide (NBS) or molecular bromine (Br2)?

A3: For the bromination of electron-rich heterocyclic systems like aminopyrazoles, N-Bromosuccinimide (NBS) is generally the preferred reagent .

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br2)
Reactivity Milder and more selective[3][4]Highly reactive and less selective
Handling Solid, easier and safer to handle[5]Corrosive and volatile liquid
Side Reactions Fewer side reactions, especially over-bromination, when used in stoichiometric amounts[1]Prone to over-bromination and other side reactions
Byproducts Succinimide (water-soluble)HBr (corrosive gas)

NBS provides a low, constant concentration of bromine in the reaction mixture, which helps to prevent the formation of poly-brominated species[4]. Molecular bromine, being more reactive, can lead to a rapid, exothermic reaction and a mixture of products.

Troubleshooting Guide

This section addresses specific problems you might be facing in the lab and provides a systematic approach to resolving them.

Problem 1: Low or No Yield of the Desired Brominated Product

If you are observing a low yield or no formation of your target molecule, consider the following troubleshooting steps.

Troubleshooting Workflow for Low/No Yield

start Low/No Yield Observed reagent_quality Verify Reagent Quality (NBS, Solvent, Starting Material) start->reagent_quality conditions Review Reaction Conditions start->conditions workup Analyze Work-up & Purification start->workup sub_reagent Is NBS fresh? Is solvent anhydrous? Is starting material pure? reagent_quality->sub_reagent sub_conditions Temperature too low? Reaction time too short? Inadequate mixing? conditions->sub_conditions sub_workup Product lost during extraction? Decomposition on silica gel? workup->sub_workup solution_reagent Use freshly recrystallized NBS. Use anhydrous solvent. Purify starting material. sub_reagent->solution_reagent Yes solution_conditions Gradually increase temperature. Increase reaction time and monitor by TLC. Ensure efficient stirring. sub_conditions->solution_conditions Yes solution_workup Adjust pH during extraction. Use neutral alumina for chromatography. Consider recrystallization. sub_workup->solution_workup Yes

Caption: Troubleshooting workflow for low or no product yield.

Detailed Steps & Explanations:

  • Verify Reagent Quality:

    • NBS: N-Bromosuccinimide can decompose over time, especially if exposed to light and moisture, turning yellow or brown due to the formation of Br2[1]. It is often beneficial to recrystallize NBS from water before use.

    • Solvent: The presence of water can hydrolyze the product or intermediates[1]. Ensure you are using an anhydrous solvent, particularly when working with sensitive substrates.

    • Starting Material: Confirm the purity of your aminopyrazole carboxylic acid using techniques like NMR or melting point analysis. Impurities can interfere with the reaction.

  • Optimize Reaction Conditions:

    • Temperature: While low temperatures are often used to control selectivity, the reaction may be too slow. If you see unreacted starting material, consider gradually increasing the temperature. For example, a reaction at 0 °C could be warmed to room temperature[6].

    • Reaction Time: Bromination of deactivated rings can be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time[7].

    • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Dichloromethane (DCM) and acetonitrile (ACN) are common choices[8][9]. If solubility is an issue, dimethylformamide (DMF) can be used, but be aware that it can promote side reactions at higher temperatures[6].

Problem 2: Formation of Multiple Products (Over-bromination or Isomers)

A complex mixture of products indicates a lack of selectivity. Here’s how to address this issue.

Logical Relationship for Improving Selectivity

start Multiple Products Observed over_bromination Issue: Over-bromination start->over_bromination isomer_formation Issue: Isomer Formation start->isomer_formation solution_over Control Stoichiometry: - Use 1.0-1.1 eq. of NBS. - Add NBS portion-wise or as a solution via syringe pump. over_bromination->solution_over solution_temp Lower Reaction Temperature: - Start at 0 °C or below. over_bromination->solution_temp isomer_formation->solution_temp solution_reagent_sel Use a Milder Reagent: - Ensure you are using NBS, not Br2. isomer_formation->solution_reagent_sel solution_solvent Change Solvent: - Less polar solvents can sometimes improve selectivity. isomer_formation->solution_solvent

Caption: Strategies to improve reaction selectivity.

Detailed Steps & Explanations:

  • Control Stoichiometry and Addition:

    • To prevent over-bromination, carefully control the amount of NBS used (typically 1.0 to 1.1 equivalents).

    • Instead of adding all the NBS at once, add it in small portions over a period of time[6]. This keeps the concentration of the brominating species low and favors mono-bromination. For even better control, dissolve the NBS in the reaction solvent and add it slowly using a syringe pump.

  • Lower the Reaction Temperature:

    • Electrophilic aromatic substitutions are often highly temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly enhance selectivity by favoring the kinetically controlled product[6].

  • Protecting Groups:

    • If you are observing reactions at the amino group, consider protecting it as an amide (e.g., using Boc anhydride) before bromination. The protecting group can be removed after the reaction[6].

Problem 3: Decarboxylation of the Starting Material or Product

The loss of the carboxylic acid group is a significant side reaction, especially under harsh conditions.

Mitigation Strategies for Decarboxylation:

  • Avoid High Temperatures: Thermal decarboxylation is a common pathway. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Avoid Certain Catalysts: While some brominations are catalyzed by Lewis or Brønsted acids, these can sometimes promote decarboxylation. If you are using a catalyst and observing decarboxylation, try running the reaction without it. Metal-catalyzed decarboxylation, particularly with copper, is a known process, so avoid metal contamination[10].

  • pH Control: Under strongly acidic or basic conditions, decarboxylation can be facilitated. Try to maintain near-neutral conditions if possible.

Experimental Protocols

General Protocol for Regioselective Mono-bromination using NBS

This protocol provides a starting point for the selective bromination of an aminopyrazole carboxylic acid at the C4 position. It should be optimized for your specific substrate.

Step-by-Step Methodology:

  • Preparation:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminopyrazole carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM, ACN, or DMF, approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of NBS:

    • In a separate flask, weigh out N-bromosuccinimide (1.05 eq.). For improved control, dissolve the NBS in a small amount of the reaction solvent.

    • Add the NBS to the cooled solution of the pyrazole derivative dropwise or in small portions over 20-30 minutes, ensuring the temperature does not rise significantly[6].

  • Reaction Monitoring:

    • Stir the reaction at 0 °C for 30 minutes after the addition is complete.

    • Allow the reaction to slowly warm to room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to consume any remaining active bromine.

    • If DMF was used as the solvent, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure mono-brominated product.

References

  • Petrosyan, V. A., et al. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. [Link]

  • Winston, A. (1970). A study of the mechanism of the brominative decarboxylation of the silver salts of carboxylic acid. ResearchGate. [Link]

  • Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Pearson. In allylic bromination, why does NBS result in higher selectivity than Br2?. Pearson+. [Link]

  • Reddit. (2023). undergraduate bromination lab troubleshooting. r/chemhelp. [Link]

  • Royal Society of Chemistry. (2016). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • The Organic Chemistry Tutor. (2020). 3: What's the difference between NBS and Br2?. YouTube. [Link]

  • Reddit. (2020). Can Someone Explain the Difference between NBS, light and Br2, light. r/OrganicChemistry. [Link]

  • Dumitrascu, F., et al. (2020). Reactivity study of bipyrazoles towards the bromination step. ResearchGate. [Link]

  • Nguyen, T. T., et al. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. PubMed Central. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • El-Sayed, N. N. E., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. [Link]

  • Carreno, M. C., et al. (2002). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Chemical Science. [Link]

  • Liu, C., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Semantic Scholar. [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2013). Bromination. Wordpress. [Link]

  • ResearchGate. (2015). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. ResearchGate. [Link]

  • Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. Quora. [Link]

  • ResearchGate. (2009). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • Goswami, S., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. [Link]

  • Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. [Link]

  • DergiPark. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • University of Bath. (2011). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Bath. [Link]

  • Google Patents. (2021). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ResearchGate. (2012). decarboxylative bromination. ResearchGate. [Link]

  • Fichez, J., et al. (2017). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. info.chim.ro. [Link]

  • ResearchGate. (2023). Electrocatalytic C-H/S-H Coupling of Amino Pyrazoles and Thiophenols: Synthesis of Amino Pyrazole Thioether Derivatives. ResearchGate. [Link]

  • Leonori, D., et al. (2023). Photoredox-Catalyzed Decarboxylative Bromination, Chlorination and Thiocyanation Using Inorganic Salts. PubMed. [Link]

  • ResearchGate. (2024). Solvent and conditions suggestion for bromination with N-Bromosuccinimide (NBS) ?. ResearchGate. [Link]

  • Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

  • Martínez, R., et al. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]

  • Organic Chemistry Portal. Decarboxylation. Organic Chemistry Portal. [Link]

  • Dunn, G. E., et al. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Substituted Pyrazoles

Welcome to the Technical Support Center for the purification of substituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these critical heterocyclic compounds. Drawing from established methodologies and troubleshooting experience, this guide provides in-depth solutions to common purification hurdles in a practical question-and-answer format.

Troubleshooting Guide

This section addresses specific, frequently encountered problems during the purification of substituted pyrazoles.

Issue 1: Difficulty in Separating Regioisomers

Question: My synthesis of a substituted pyrazole from an unsymmetrical 1,3-dicarbonyl compound has resulted in a mixture of regioisomers. How can I effectively separate them?

Answer: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly with methods like the Knorr pyrazole synthesis.[1] Due to their similar physical properties, their separation can be intricate.[2] Here are several strategies you can employ, ranging from chromatographic to crystallization-based methods.

Standard silica gel chromatography may not always provide adequate separation of pyrazole regioisomers.[2] However, modifications to the stationary and mobile phases can significantly improve resolution.

  • Deactivation of Silica Gel: Pyrazoles are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. Deactivating the silica gel by pre-treating it with a solution of triethylamine in your chosen eluent can mitigate these interactions.[2]

  • Alternative Stationary Phases: If deactivation of silica is insufficient, consider using a less acidic stationary phase like neutral alumina.[2] For highly polar pyrazoles, reversed-phase (C18) chromatography can also be an effective alternative.[2]

  • Solvent System Optimization: A systematic approach to optimizing the solvent system is crucial. Experiment with different solvent mixtures, such as ethyl acetate/hexanes or dichloromethane/methanol, to maximize the difference in retention factors (Rf) between the isomers on a TLC plate before scaling up to a column.

Recrystallization is a powerful technique for separating isomers if a suitable solvent system can be identified.[2][3] The key is to find a solvent or solvent pair in which the solubility of the two isomers is significantly different.

  • Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes).[2][4]

  • General Recrystallization Protocol:

    • Dissolve the impure solid in a minimum amount of a suitable hot solvent.[3]

    • If using a solvent pair, dissolve the solid in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy.[3]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals and analyze their purity by NMR and melting point. A sharpened melting point range is a good indicator of increased purity.[3]

The basic nitrogen atoms in the pyrazole ring can be exploited to form salts with different crystallization properties.[2][5]

  • Procedure:

    • Dissolve the mixture of regioisomers in a suitable organic solvent.

    • Add an inorganic or organic acid (e.g., HCl, H₂SO₄, or oxalic acid) to form the corresponding salts.[5]

    • The salt of one regioisomer may preferentially crystallize out of the solution.

    • The free base can be regenerated by treating the isolated salt with a base.

Decision-Making Workflow for Regioisomer Separation:

start Mixture of Regioisomers tlc Analyze by TLC in various solvent systems start->tlc chromatography Attempt Column Chromatography tlc->chromatography Good separation on TLC recrystallization Attempt Recrystallization tlc->recrystallization Poor separation on TLC chromatography->recrystallization Failure separation_achieved Separation Achieved chromatography->separation_achieved Success salt_formation Attempt Salt Formation & Fractional Crystallization recrystallization->salt_formation Failure recrystallization->separation_achieved Success salt_formation->separation_achieved Success

Caption: Troubleshooting workflow for separating pyrazole regioisomers.

Issue 2: Presence of Colored Impurities

Question: My crude pyrazole product is a persistent yellow/red color, even after initial purification attempts. What is the source of this color and how can I remove it?

Answer: Colored impurities in pyrazole syntheses often arise from side reactions involving the hydrazine starting material.[1] These impurities can be highly colored and may persist through initial purification steps.

  • Activated Charcoal Treatment: A common method for removing colored impurities is treatment with activated charcoal.

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of activated charcoal (typically 1-5% by weight).

    • Heat the mixture gently with stirring for a short period.

    • Filter the hot solution through a pad of celite to remove the charcoal.

    • Proceed with recrystallization or another purification method.

  • Oxidizing/Reducing Agents: In some cases, the colored impurity may be susceptible to oxidation or reduction. A very dilute solution of an oxidizing agent (like hydrogen peroxide) or a reducing agent (like sodium bisulfite) can sometimes decolorize the solution, but this should be used with caution to avoid reacting with the desired product.

Issue 3: Product Decomposition on Silica Gel Column

Question: I am losing a significant amount of my substituted pyrazole product during column chromatography, and I suspect it is decomposing on the silica gel. How can I prevent this?

Answer: As mentioned earlier, the acidic nature of silica gel can lead to the decomposition of sensitive substituted pyrazoles.[6]

  • Test for Stability: Before running a column, it is advisable to test the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.[6]

  • Mitigation Strategies:

    • Deactivated Silica/Alumina: Use silica gel deactivated with triethylamine or switch to neutral alumina as the stationary phase.[2]

    • Rapid Chromatography: Perform flash chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase.

    • Alternative Purification: If decomposition is severe, avoid silica gel chromatography altogether and focus on recrystallization, salt formation, or preparative HPLC on a C18 column.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrazole synthesis besides regioisomers?

A1: A frequent byproduct is the corresponding pyrazoline, which results from incomplete aromatization.[1] Depending on the reaction conditions, di-addition of hydrazine to the 1,3-dicarbonyl compound can also occur.[1]

Q2: How can I confirm the structure of my purified pyrazole and rule out the presence of its regioisomer?

A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • NMR Spectroscopy: ¹H and ¹³C NMR are primary tools. For distinguishing between regioisomers, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be very informative, as it shows spatial proximity between protons on the pyrazole ring and adjacent substituents.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product.

Q3: What is a good starting point for choosing a recrystallization solvent for a novel substituted pyrazole?

A3: A good starting point is to test the solubility of your compound in a range of common laboratory solvents with varying polarities at room temperature and upon heating. Ideal recrystallization solvents will dissolve the compound when hot but not at room temperature.[3] Some common solvent pairs to try for pyrazoles include ethanol-water and ethyl acetate-hexanes.[2]

Q4: Can I use reversed-phase chromatography for purifying my substituted pyrazole?

A4: Yes, reversed-phase (C18) chromatography is a viable option, especially for more polar pyrazole derivatives or when issues with silica gel are encountered.[2] The mobile phase is typically a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of Substituted Pyrazoles on Deactivated Silica Gel

This protocol provides a general method for purifying substituted pyrazoles using silica gel that has been deactivated with triethylamine to minimize product degradation and improve separation.

Materials:

  • Crude substituted pyrazole

  • Silica gel (flash chromatography grade)

  • Triethylamine

  • Eluent (e.g., ethyl acetate/hexanes mixture)

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen eluent. Add triethylamine to the eluent to a final concentration of 1% (v/v).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Equilibration: Run 2-3 column volumes of the triethylamine-containing eluent through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Dissolve the crude pyrazole in a minimum amount of the eluent or a slightly more polar solvent. If the compound has poor solubility, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[9] Carefully apply the sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification of a Substituted Pyrazole via Salt Formation and Recrystallization

This protocol outlines the purification of a basic substituted pyrazole by converting it to a salt, which can then be purified by recrystallization.

Materials:

  • Crude substituted pyrazole containing impurities

  • Suitable organic solvent (e.g., isopropanol, ethanol)

  • Acid (e.g., concentrated HCl in isopropanol, or a solution of oxalic acid in ethanol)

  • Base (e.g., saturated aqueous sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Dissolution: Dissolve the crude pyrazole in the chosen organic solvent.

  • Salt Formation: Slowly add the acidic solution dropwise with stirring. The pyrazole salt may precipitate immediately or upon cooling.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold solvent.

  • Recrystallization of the Salt (Optional): If necessary, the salt can be further purified by recrystallizing it from a suitable solvent system.

  • Regeneration of the Free Base: Suspend the purified salt in a mixture of water and ethyl acetate. Add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) until the aqueous layer is basic.

  • Extraction: The free pyrazole will move into the organic layer. Separate the layers and extract the aqueous layer with additional ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified substituted pyrazole.

Quantitative Data Summary Table:

Purification MethodTypical Yield RangePurity AchievableKey Considerations
Column Chromatography (Deactivated Silica) 60-90%>95%Good for separating compounds with different polarities.
Recrystallization 50-85%>98%Highly dependent on finding a suitable solvent system.
Salt Formation & Crystallization 40-75%>99%Effective for separating basic pyrazoles from non-basic impurities.

Logical Relationship Diagram

cluster_synthesis Pyrazole Synthesis cluster_purification Purification Challenges & Solutions cluster_analysis Purity Analysis synthesis Knorr Pyrazole Synthesis regioisomers Regioisomer Formation synthesis->regioisomers impurities Colored Impurities / Byproducts synthesis->impurities decomposition Decomposition on Silica synthesis->decomposition unsymm_diketone Unsymmetrical 1,3-Diketone unsymm_diketone->synthesis hydrazine Substituted Hydrazine hydrazine->synthesis chromatography_sol Optimized Chromatography (Deactivated Silica, Alumina, RP-HPLC) regioisomers->chromatography_sol recrystallization_sol Recrystallization regioisomers->recrystallization_sol salt_formation_sol Salt Formation regioisomers->salt_formation_sol charcoal Charcoal Treatment impurities->charcoal decomposition->chromatography_sol nmr NMR (1H, 13C, NOESY) chromatography_sol->nmr ms Mass Spectrometry recrystallization_sol->ms mp Melting Point salt_formation_sol->mp charcoal->nmr

Caption: Logical relationships in pyrazole purification.

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. Retrieved from [Link]

  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Aly, A. A., Hassan, A. A., & Mohamed, N. K. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Process for the purification of pyrazoles. (2011). Google Patents.
  • N-1 PROTECTED 4-SUBSTITUTED PYRAZOLES - SYNTHESIS AND m INVESTIG
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed Central. Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). MDPI. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • A kind of preparation method of pyrazole derivatives. (2019). Google Patents.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). PubMed Central. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • troubleshooting column chromatography. (2022). Reddit. Retrieved from [Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2022). Slideshare. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(15), 10303–10313.

Sources

Optimization

optimizing reaction conditions for N-alkylation of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

An essential reaction in medicinal chemistry and drug development is the N-alkylation of substituted pyrazoles. The specific molecule, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, serves as a versatile scaffold for cre...

Author: BenchChem Technical Support Team. Date: January 2026

An essential reaction in medicinal chemistry and drug development is the N-alkylation of substituted pyrazoles. The specific molecule, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, serves as a versatile scaffold for creating a diverse range of bioactive compounds. However, its multifunctional nature presents unique challenges, primarily in controlling regioselectivity and minimizing side reactions.

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the N-alkylation of this substrate. Designed for researchers and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to help you navigate the complexities of this transformation and optimize your reaction conditions for success.

Core Principles of Pyrazole N-Alkylation

The regiochemical outcome of N-alkylation on an unsymmetrical pyrazole ring is a delicate balance of electronic effects, steric hindrance, and reaction conditions. The pyrazolate anion, formed upon deprotonation, has nucleophilic character at both N1 and N2. The substituent pattern on the ring dictates which nitrogen is favored for alkylation. For 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, the electron-donating amino group at C3 and the electron-withdrawing carboxylic acid at C5 create a complex electronic environment. Generally, alkylation favors the less sterically hindered nitrogen, but this can be modulated by the choice of solvent, base, and the alkylating agent itself.[1][2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the N-alkylation of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid.

Q1: My reaction is resulting in a mixture of N1 and N2 alkylated isomers with poor selectivity. How can I favor one over the other?

A1: Achieving high regioselectivity is the most common challenge. The outcome is dictated by a thermodynamic and kinetic interplay influenced by several factors:

  • Steric Hindrance: This is often the dominant factor. The N1 position is adjacent to the bulky bromine atom at C4, while the N2 position is adjacent to the amino group at C3. The relative steric bulk of these groups and the alkylating agent will strongly influence the outcome. To favor alkylation at the less hindered nitrogen, consider using a bulkier alkylating agent.[2][3]

  • Choice of Base and Solvent: This combination is critical.

    • For N1-Selectivity: Using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or DMSO often favors the N1 isomer.[4][5] This is because the pyrazole is not fully deprotonated, and the alkylation may proceed on the tautomeric form where the proton resides on N2, leaving N1 as the more nucleophilic site.

    • For N2-Selectivity: Stronger bases like sodium hydride (NaH) in a less polar solvent like THF generate the pyrazolate anion more completely. In this state, the more sterically accessible nitrogen (often N2) can be favored. Some catalytic methods, such as using MgBr₂, have also been shown to provide high N2 regioselectivity for certain pyrazoles.[6]

  • Counter-ion Effects: The cation from the base can associate with the pyrazolate anion, influencing the accessibility of the nitrogen atoms. Different alkali metals (e.g., K⁺ vs. Na⁺) can lead to different selectivities.

dot

cluster_start Starting Material cluster_products Regioisomeric Products start 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid N1_product N1-Alkylated Product start->N1_product R-X, Base N2_product N2-Alkylated Product start->N2_product R-X, Base

Caption: N-alkylation of the pyrazole yields N1 and N2 regioisomers.

Q2: The overall yield of my reaction is very low, or the reaction has stalled. What are the likely causes and solutions?

A2: Low yields can stem from several issues, from reagent reactivity to competing side reactions.

  • Incomplete Deprotonation: The pKa of the pyrazole NH is crucial. If the base you are using is not strong enough to deprotonate the pyrazole effectively, the reaction will be slow or incomplete. If you are using a weak base like K₂CO₃, consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[7][8]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent (R-X) is critical. The general reactivity order is I > Br > Cl > OTs. If you are using an alkyl chloride with a long reaction time and low conversion, switching to the corresponding alkyl bromide or iodide will significantly accelerate the reaction.[8]

  • Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] If your reaction is sluggish at room temperature, try gentle heating (e.g., 50-80 °C). However, be cautious, as excessive heat can promote side reactions like decarboxylation.

  • Side Reactions: The formation of byproducts is a common cause of low yields. The most likely side reactions for this substrate are O-alkylation of the carboxylic acid, dialkylation to form a quaternary salt, and decarboxylation. These are discussed in the next question.

Q3: I am observing unexpected byproducts in my reaction mixture. What could they be and how can I prevent them?

A3: Your substrate has multiple reactive sites, which can lead to several side products.

  • O-Alkylation: The carboxylate anion, formed in the presence of a base, is also a nucleophile and can react with the alkylating agent to form an ester. This competes directly with the desired N-alkylation.[9][10]

    • Cause: This is more likely with "harder" alkylating agents (e.g., dimethyl sulfate) according to HSAB theory, as the carboxylate oxygen is a "hard" nucleophile.[11] It can also be favored in polar aprotic solvents.

    • Solution: Use an alkylating agent with a "softer" leaving group (like iodide).[11] Alternatively, protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the N-alkylation, and then hydrolyze it back to the acid in a final step.

  • Decarboxylation: Pyrazole carboxylic acids can decarboxylate (lose CO₂) under harsh conditions, particularly with prolonged heating in the presence of a base or acid.[12][13]

    • Cause: High reaction temperatures (>100-120 °C) and/or strong basic or acidic conditions.[13][14]

    • Solution: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Dialkylation: The already N-alkylated pyrazole product can be alkylated a second time to form a charged quaternary salt, especially if an excess of the alkylating agent is used.[8]

    • Cause: Using more than one equivalent of the alkylating agent.

    • Solution: Use a slight excess of the pyrazole or a stoichiometric amount (1.0-1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly or dropwise to the reaction mixture to avoid a high local concentration.[8]

dot

cluster_side Potential Side Reactions start 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid + Base + R-X o_alk O-Alkylation (Ester Formation) start->o_alk High Base Conc. Hard Alkylating Agent decarb Decarboxylation (Loss of CO2) start->decarb High Temperature dialkyl Dialkylation (Quaternary Salt) start->dialkyl Excess Alkylating Agent

Caption: Common side reactions in the alkylation of the target pyrazole.

Frequently Asked Questions (FAQs)

Q4: What are the recommended starting conditions for a screening reaction?

A4: A robust starting point for optimizing the N-alkylation of this substrate would be to use potassium carbonate (K₂CO₃, 1.5 eq.) as the base and the alkyl bromide (1.1 eq.) as the alkylating agent in anhydrous DMF at room temperature.[1][4] Monitor the reaction by TLC or LC-MS over 24 hours. This combination is often successful, is operationally simple, and tends to favor the N1 isomer. From this baseline, you can then vary the base, solvent, and temperature to optimize for your specific alkylating agent.

Q5: How do I monitor the progress of the reaction and identify the products?

A5:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods. LC-MS is particularly powerful as it will show the consumption of your starting material (m/z 220.02 for C₅H₄BrN₃O₂) and the appearance of your product peak(s) with the expected mass increase from the alkyl group. It can also help identify side products like the O-alkylated ester or the decarboxylated species.

  • Isomer Identification: Distinguishing between the N1 and N2 isomers typically requires Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like 1H-13C HMBC and NOESY can reveal through-bond and through-space correlations that unambiguously determine the point of attachment of the alkyl group.[9][10] For example, a NOESY correlation between the protons of the alkyl group and the amino protons (or the C4-H if not brominated) would suggest proximity consistent with one of the isomers.

Q6: Are there alternative methods to the standard base-mediated alkylation?

A6: Yes, if standard conditions fail or give poor results, several other methods can be explored:

  • Acid-Catalyzed Alkylation: For certain alkylating agents, such as trichloroacetimidates, a Brønsted acid catalyst like camphorsulfonic acid (CSA) can promote N-alkylation under mild, base-free conditions.[3][15] This can be advantageous if your substrate is sensitive to strong bases.

  • Mitsunobu Reaction: This reaction provides an alternative for installing alkyl groups using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD. It is known for its mild conditions but can be challenging to optimize and requires chromatographic purification to remove reagent-derived byproducts.[3]

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst like 18-crown-6 or a quaternary ammonium salt can facilitate alkylation under heterogeneous conditions (e.g., solid K₂CO₃ in a nonpolar solvent), sometimes improving yields and simplifying workup.[7]

Data Summary: Influence of Conditions on Regioselectivity

The following table summarizes general trends for how reaction parameters can influence the outcome of pyrazole N-alkylation, based on established principles.[1][2][4]

Parameter Condition A (Favors N1) Condition B (Favors N2) Rationale
Base K₂CO₃, Cs₂CO₃ (weaker)NaH, LiHMDS (stronger)Weaker bases favor alkylation of the more nucleophilic tautomer; stronger bases form the pyrazolate anion, where sterics dominate.
Solvent DMF, DMSO (polar aprotic)THF, Dioxane (less polar)Polar aprotic solvents can stabilize the transition state leading to the thermodynamic product (often N1).
Alkylating Agent Bulky (e.g., isopropyl, cyclohexyl)Small (e.g., methyl, ethyl)A bulky electrophile will preferentially attack the less sterically hindered nitrogen atom.
Temperature Room Temperature to 50°C0°C to Room TemperatureLower temperatures can enhance kinetic control, potentially favoring the more accessible N2 position.

Detailed Experimental Protocol: Base-Mediated N-Alkylation

This protocol provides a general method for the N-alkylation of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid.

Materials:

  • 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (1.5 - 2.0 eq)

  • Alkyl Halide (R-X, e.g., Benzyl Bromide) (1.1 eq)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (1M HCl)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (1.0 eq) and potassium carbonate (1.5 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M.

  • Stirring: Stir the suspension at room temperature for 30 minutes to ensure good mixing and partial deprotonation.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature or heat to 50-60°C. Monitor the reaction progress by TLC or LC-MS every few hours until the starting material is consumed (typically 4-24 hours).

  • Workup (Quenching): Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing cold water.

  • Acidification: Acidify the aqueous mixture to pH ~3-4 by the slow addition of 1M HCl. This protonates the unreacted starting material and the product's carboxylic acid group, aiding in extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to isolate the desired N-alkylated product(s).

dot

setup 1. Setup (Pyrazole, Base, Solvent) inert 2. Inert Atmosphere (N2 or Ar) setup->inert add_rx 3. Add Alkylating Agent inert->add_rx react 4. Reaction (RT or Heat, Monitor) add_rx->react workup 5. Workup (Quench, Acidify, Extract) react->workup purify 6. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for N-alkylation.

References

[6] Zhang, Z., et al. (2019). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters. Available at: [Link]

[16] Chekashova, O. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]

[1] BenchChem (2025). Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate. BenchChem. Available upon request from the source.

[17] Garia, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

[18] Grünanger, P., & Vita-Finzi, P. (1991). The Chemistry of Heterocyclic Compounds: Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. John Wiley & Sons.

[4] BenchChem (2025). Technical Support Center: Optimizing Pyrazole N-Alkylation. BenchChem.

[19] Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Available at: [Link]

[3] Chofor, R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI Organics. Available at: [Link]

[20] ResearchGate (2007). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Request PDF. Available at: [Link]

[7] ResearchGate (2008). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Request PDF. Available at: [Link]

[21] BenchChem (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.

[8] BenchChem (2025). Technical Support Center: Regioselective N-Alkylation of Pyrazoles. BenchChem.

[5] ResearchGate (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Request PDF. Available at: [Link]

[22] Google Patents (2011). WO2011076194A1 - Method for purifying pyrazoles. Available at:

[2] BenchChem (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.

[15] Semantic Scholar (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

[23] Taylor & Francis Group (2012). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

[12] Royal Society of Chemistry (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. Available at: [Link]

[13] Google Patents (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Available at:

[14] Google Patents (2015). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Available at:

[9] PubMed (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Available at: [Link]

[10] ResearchGate (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Request PDF. Available at: [Link]

[11] ResearchGate (2016). Why n-alkylation is more favorable than o-alkyation? Available at: [Link]

[24] Chemsrc (2025). 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. Available at: [Link]

Sources

Troubleshooting

stability issues of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid under acidic or basic conditions

Technical Support Center: Stability of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. It addresses common stability issues encountered under acidic and basic experimental conditions, offering troubleshooting advice and validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid when exposed to acidic or basic conditions?

The principal stability issue for this compound, and for pyrazole carboxylic acids in general, is its susceptibility to decarboxylation —the loss of the carboxylic acid group as carbon dioxide (CO₂). This reaction can be catalyzed by both acids and bases, particularly at elevated temperatures.[1][2] While the pyrazole ring itself is relatively stable, harsh conditions could potentially lead to other degradations, but decarboxylation is the most common and mechanistically favored degradation pathway.

Q2: What is the degradation mechanism under acidic conditions?

Under acidic conditions, the degradation proceeds via acid-catalyzed decarboxylation. The reaction is initiated by the protonation of one of the nitrogen atoms in the pyrazole ring. This protonation enhances the electron-withdrawing nature of the heterocyclic ring, which destabilizes the C-C bond between the ring and the carboxylic acid group, facilitating the elimination of CO₂. This process is often accelerated by heat.

.dot

Caption: Acid-catalyzed decarboxylation pathway.

Q3: What degradation mechanism is expected under basic conditions?

In a basic medium, the compound undergoes base-catalyzed decarboxylation. The first step is the deprotonation of the carboxylic acid to form a carboxylate salt. When heated, this intermediate becomes unstable and eliminates CO₂, generating a carbanion on the pyrazole ring, which is then rapidly protonated by the solvent (e.g., water) to yield the final decarboxylated product.[3]

.dot

Caption: Base-catalyzed decarboxylation pathway.

Q4: How can I systematically evaluate the stability of this compound in my experiments?

A forced degradation study , also known as stress testing, is the standard approach.[4][5] This involves intentionally exposing the compound to a variety of harsh conditions, including a range of pH values and temperatures, to accelerate potential degradation.[5] As outlined by the International Council for Harmonisation (ICH) guidelines, the goal is to achieve a target degradation of 5-20%.[4][6] This allows for the identification of degradation products and the development of a stability-indicating analytical method.[4]

Q5: What is the best analytical technique to monitor for potential degradation?

A stability-indicating analytical method is essential. The most reliable and widely used technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , typically with UV detection.[7][8][9][10] A properly developed HPLC method can separate the parent compound (3-amino-4-bromo-1H-pyrazole-5-carboxylic acid) from its degradation products and other impurities. For definitive identification of the degradants, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[10]

Q6: I observed precipitation after adjusting the pH of my compound's solution. Is this degradation?

Not necessarily. This compound possesses both a basic amino group and an acidic carboxylic acid group, making it an amphoteric molecule.[11][12] Like amino acids, its aqueous solubility is highly pH-dependent and is typically at its minimum near the molecule's isoelectric point.[11][12][13] Drastic changes in pH can cause the compound to precipitate out of solution without any chemical change. It is crucial to distinguish between poor solubility and chemical degradation by analyzing both the supernatant and the redissolved precipitate.

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Progressive loss of parent peak in HPLC over time in acidic/basic media. Chemical degradation, likely decarboxylation.• Minimize exposure time to the stressful pH. • Reduce the temperature of the solution. • If possible, use a milder buffer system instead of strong acid (e.g., HCl) or base (e.g., NaOH).
Appearance of a new, major peak in the HPLC chromatogram. Formation of a degradation product (e.g., 4-bromo-1H-pyrazol-3-amine).• Confirm the identity of the new peak using LC-MS. • Adjust experimental conditions (pH, temperature, time) to prevent its formation. • Ensure your analytical method properly quantifies this new peak if it is a process-related impurity.
Low recovery or sample precipitation after pH adjustment or workup. The compound has crashed out of solution due to pH-dependent solubility.• Before analysis, check the pH and adjust it to a range where the compound is known to be soluble. • Consider using a co-solvent (e.g., acetonitrile, methanol) in your sample diluent. • Always filter samples through a 0.22 or 0.45 µm syringe filter before HPLC injection to remove particulates.
Inconsistent analytical results between experiments. Instability of the compound in the analytical sample diluent.• Assess the stability of the compound in your chosen sample diluent over the expected analysis time (e.g., 24 hours in an autosampler). • If unstable, neutralize samples immediately after preparation and/or store them at a lower temperature (e.g., 4°C) prior to injection.

Methodologies & Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol provides a framework for investigating the stability of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. The goal is to induce 5-20% degradation to identify likely degradants.[6]

.dot

Forced_Degradation_Workflow prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) acid 2a. Acid Hydrolysis Dilute in 0.1 M HCl prep->acid base 2b. Base Hydrolysis Dilute in 0.1 M NaOH prep->base heat 3. Incubate Samples (e.g., 60°C) acid->heat base->heat sampling 4. Sample at Time Points (e.g., 0, 2, 6, 12, 24 hrs) heat->sampling neutralize 5. Neutralize Aliquot (e.g., with NaOH or HCl) sampling->neutralize dilute 6. Dilute to Final Conc. neutralize->dilute analyze 7. Analyze by HPLC/LC-MS dilute->analyze

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute an aliquot of the stock solution with 0.1 M or 1 M hydrochloric acid to a final concentration suitable for analysis.

    • Base Hydrolysis: Dilute another aliquot of the stock solution with 0.1 M or 1 M sodium hydroxide.

  • Incubation: Place the stressed samples in a controlled temperature environment (e.g., a 60°C water bath or oven). Maintain a control sample at room temperature or 4°C.

  • Time Points: Withdraw aliquots from each stressed solution at predetermined intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Neutralization: Immediately quench the degradation reaction by neutralizing the aliquot. For the acid-stressed sample, add an equimolar amount of NaOH. For the base-stressed sample, add an equimolar amount of HCl. This is critical to prevent further degradation during sample analysis.

  • Analysis: Dilute the neutralized sample to the final target concentration with the mobile phase and analyze using a validated, stability-indicating HPLC method.

Protocol 2: Key Parameters for a Stability-Indicating RP-HPLC Method

Developing a robust analytical method is crucial for accurate stability assessment.

ParameterRecommendationRationale
Column C18, 150 mm x 4.6 mm, 3-5 µmProvides good retention and separation for small polar molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolThe acidic modifier ensures good peak shape for the amino and carboxylic acid groups. A gradient elution (e.g., 10% to 90% B) is often required to separate the parent from potential degradants.[7][14]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV/PDA Detector (scan for λmax)Photodiode Array (PDA) detection is useful to check for peak purity and to determine the optimal wavelength for quantification.
Column Temp. 25-30°CMaintains consistent retention times and improves reproducibility.
Injection Vol. 5-20 µLStandard volume; should be optimized based on sample concentration and instrument sensitivity.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). Vega Regulatory Services. [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • Jahnavi, B., & Kumar, V. S. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2022). International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (2023). Pharmaguideline. [Link]

  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Sarkar, A., et al. (2014). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. [Link]

  • Li, W. W., et al. (2015). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis. [Link]

  • Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative. Chemistry & Biodiversity. [Link]

  • Li, W. W., et al. (2015). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. PubMed. [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ResearchGate. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative. ResearchGate. [Link]

  • Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. Palestinian Medical and Pharmaceutical Journal. [Link]

  • 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. Chemsrc. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • Fichez, J., et al. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. PubMed. [Link]

  • Explain why amino acids, unlike most amines and carboxylic acids, are insoluble in diethyl ether. Pearson. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Fuguet, E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. SIELC Technologies. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid

Welcome to the technical support guide for the synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (CAS: 1092683-01-6). This molecule is a valuable building block in medicinal and agricultural chemistry, notably a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (CAS: 1092683-01-6). This molecule is a valuable building block in medicinal and agricultural chemistry, notably as a key intermediate for novel insecticides.[1][2] Its synthesis, however, can be challenging, often leading to purification difficulties due to the formation of closely related impurities.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common problems encountered during synthesis, focusing on the root causes of impurity formation and offering robust, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid?

While several routes exist, a prevalent strategy involves the bromination of a pre-formed 3-amino-1H-pyrazole-5-carboxylic acid or a protected derivative. The core challenge lies in achieving selective monobromination at the C4 position without side reactions. The pyrazole ring, activated by the C3-amino and C5-carboxylic acid groups, is highly susceptible to electrophilic substitution, making the reaction conditions critical.

Q2: Why is controlling the bromination step so crucial?

The C4 position of the 3-aminopyrazole ring is highly activated. Failure to control the reaction stoichiometry, temperature, and rate of addition of the brominating agent can rapidly lead to over-bromination. Furthermore, the choice of brominating agent (e.g., Br₂, NBS) and solvent system significantly impacts the impurity profile.

Q3: What are the primary analytical methods for monitoring this reaction and identifying impurities?

A combination of techniques is essential for accurate analysis:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time reaction monitoring to track the consumption of starting material and the formation of the product and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on product purity and the relative percentages of different impurities. A reverse-phase C18 column with a gradient of water/acetonitrile containing a modifier like formic acid or TFA is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying impurities. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ratio of ~1:1) results in two mass peaks (M and M+2) of nearly equal intensity, which is a powerful diagnostic tool for identifying brominated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for definitive structural elucidation of the final product and isolated impurities. The disappearance of the C4-H proton signal in the ¹H NMR spectrum is a clear indicator of successful bromination.

Troubleshooting Guide: Common Synthesis Issues

Problem 1: My LC-MS shows a significant peak with a mass corresponding to a dibrominated product.

Q: I've identified an impurity with an M/Z and M+2/Z pattern suggesting the addition of two bromine atoms. How can I prevent this over-bromination?

A: This is the most common impurity. The electron-donating amino group strongly activates the pyrazole ring, making it susceptible to a second electrophilic attack.

Causality: The initial bromination at C4 is rapid. However, if excess brominating agent is present locally or if the reaction temperature is too high, a second, slower bromination can occur.

Step-by-Step Mitigation Protocol:

  • Strict Stoichiometric Control: Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., N-Bromosuccinimide - NBS). Accurately weigh all reagents.

  • Control Reagent Addition:

    • Dissolve the brominating agent and add it dropwise to the solution of the pyrazole starting material over a prolonged period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the electrophile.

    • For solid reagents like NBS, add them portion-wise over time.

  • Temperature Management: Maintain a low reaction temperature. Start the reaction at 0°C or even -10°C using an ice-salt bath. Allow the reaction to slowly warm to room temperature only after the addition is complete, monitoring by TLC/LC-MS.

  • Solvent Choice: Aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (ACN) are often preferred as they can moderate the reactivity of the brominating agent compared to more polar, protic solvents.

Problem 2: My final product is contaminated with unreacted starting material.

Q: Analysis of my crude product shows a significant amount of 3-amino-1H-pyrazole-5-carboxylic acid. How can I drive the reaction to completion?

A: Incomplete conversion is often a result of insufficient activation or premature quenching of the brominating agent.

Causality: This issue can arise from using a deactivated brominating agent, insufficient reaction time, or a temperature that is too low to overcome the activation energy barrier for the reaction to proceed to completion.

Step-by-Step Mitigation Protocol:

  • Verify Reagent Quality: Ensure your brominating agent is pure and active. NBS, for instance, can decompose over time. Use a freshly opened bottle or recrystallize if necessary.

  • Optimize Reaction Time & Temperature: After the controlled addition of the brominating agent at low temperature, allow the reaction to stir at room temperature for an extended period (4-12 hours). Monitor the consumption of the starting material by TLC or HPLC every few hours.

  • Slight Molar Excess: If incomplete conversion persists despite the above measures, cautiously increase the equivalents of the brominating agent to 1.1. Be aware that this increases the risk of over-bromination, so careful monitoring is essential.

  • pH Adjustment: In some cases, the reaction medium's pH can influence reactivity. While less common for bromination, ensuring the reaction is not overly acidic (which could protonate the amino group and deactivate the ring) can be beneficial.

Problem 3: The product is difficult to purify and isolate from the impurities.

Q: My crude product contains both the starting material and the dibrominated impurity. Standard recrystallization is not providing a pure compound. What purification strategies are effective?

A: The similar polarities of the desired product, starting material, and dibrominated byproduct make purification challenging. A multi-step purification strategy is often required.

Causality: All three compounds possess an acidic carboxylic acid group and a basic amino group, giving them similar solubility profiles and chromatographic behavior.

Recommended Purification Workflow:

  • Acid-Base Extraction: This technique exploits the carboxylic acid functional group to separate the pyrazole compounds from neutral impurities.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate (EtOAc).

    • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic pyrazoles will move to the aqueous layer as their sodium salts, while neutral impurities remain in the organic layer.

    • Carefully acidify the aqueous layer with cold 1M HCl to a pH of ~3-4. The pyrazole compounds will precipitate out.

    • Filter the solid and wash with cold water. This removes many impurities but will not separate the pyrazole analogues.[3][4]

  • Recrystallization:

    • The solid obtained from the acid-base wash can now be recrystallized.

    • Solvent screening is critical. Start with polar solvents where the product has moderate solubility at high temperatures and low solubility at room temperature. Common systems include ethanol/water, isopropanol, or acetonitrile.

  • Ion Exchange Chromatography:

    • For very difficult separations, anion exchange chromatography can be highly effective.[5]

    • The pyrazole compounds are loaded onto the column in their anionic (carboxylate) form.

    • Elution is performed using a salt or pH gradient, which can effectively separate the compounds based on small differences in their pKa values.

Data Summary and Visualization

Table 1: Common Impurities and Their Identification Markers

Compound NameMolecular FormulaExpected Mass Pattern (M, M+2, M+4)Key ¹H NMR Signal Change (vs. Product)
Desired Product C₄H₄BrN₃O₂Present (M, M+2)Absence of C4-H proton
Unreacted Starting MaterialC₄H₅N₃O₂AbsentPresence of C4-H proton (~5.5-6.0 ppm)
4,X-Dibromo-3-amino-1H-pyrazole-5-carboxylic acidC₄H₃Br₂N₃O₂Present (M, M+2, M+4)Absence of C4-H and other ring protons
Experimental Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

G cluster_start Synthesis & Analysis cluster_eval Impurity Profile Evaluation cluster_problems Problem Identification cluster_solutions Corrective Actions start Crude Product Analysis (LC-MS, TLC, NMR) eval Purity Acceptable? start->eval prob1 High Dibromo Impurity eval->prob1  No prob2 High Starting Material eval->prob2  No prob3 Complex Mixture eval->prob3  No end_node Pure Product eval->end_node  Yes sol1 Refine Bromination Protocol: - Lower Temperature - Slower Addition - Check Stoichiometry prob1->sol1 sol2 Drive Reaction to Completion: - Check Reagent Quality - Increase Reaction Time - Cautious Temp. Increase prob2->sol2 sol3 Implement Advanced Purification: - Acid/Base Extraction - Recrystallization Screen - Chromatography prob3->sol3 reanalyze Re-analyze Product sol1->reanalyze sol2->reanalyze sol3->reanalyze reanalyze->eval

Fig. 1: A troubleshooting workflow for synthesis and purification.
References
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available at: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. Available at: [Link]

  • CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
  • 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. Chemsrc. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. ResearchGate. Available at: [Link]

  • Selective bromination of the SEM-protected 1H-imidazo[1,2-b]pyrazole 15a. ResearchGate. Available at: [Link]

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Available at: [Link]

  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. ResearchGate. Available at: [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available at: [Link]

  • Process for purification of carboxylic acids. Google Patents.
  • General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

  • Process for the purification of carboxylic acids. Google Patents.
  • How can I purify carboxylic acid? ResearchGate. Available at: [Link]

  • Purification Of Organic Acids Using Anion Exchange Chromatography. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Cyclization Step in Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical cyc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical cyclization step of pyrazole synthesis. Drawing from established literature and extensive field experience, this resource provides in-depth, cause-and-effect explanations and actionable troubleshooting protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low to no yield in the pyrazole cyclization step?

Low or no yield is a frequent issue, often stemming from incomplete reaction, degradation of starting materials or products, or the formation of stable, non-cyclized intermediates. The Knorr pyrazole synthesis, a cornerstone method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is sensitive to several factors that can halt the reaction before the desired pyrazole is formed.[1][2][3]

One primary culprit is the stability of the hydrazone intermediate. The initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound forms a hydrazone. For the reaction to proceed to the pyrazole, the second nitrogen of the hydrazine must then perform an intramolecular attack on the remaining carbonyl group, followed by dehydration to form the aromatic ring.[2][4] If this intramolecular cyclization is slow or unfavorable, the reaction can stall at the hydrazone stage.

Troubleshooting Guide: Low to No Product Yield

If you are experiencing low or no yield of your desired pyrazole, consider the following troubleshooting steps:

Protocol 1: Optimizing Reaction Conditions for Cyclization
  • Temperature Adjustment: The rate of intramolecular cyclization is often temperature-dependent.

    • Initial Action: If the reaction is being run at room temperature, gradually increase the temperature. Refluxing the reaction mixture is a common strategy to promote cyclization.[4]

    • Rationale: Higher temperatures provide the necessary activation energy for the intramolecular nucleophilic attack and subsequent dehydration.

    • Caution: Excessive heat can lead to decomposition, so monitor the reaction closely by Thin Layer Chromatography (TLC).

  • Catalyst Introduction/Modification: The cyclization step is typically acid-catalyzed.[2][3]

    • Acid Catalysis: If not already present, add a catalytic amount of a Brønsted acid such as acetic acid or a Lewis acid.[5][6]

    • Rationale: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the secondary nitrogen of the hydrazine intermediate.[3]

    • Optimization: The choice and concentration of the acid can be critical. For sensitive substrates, a milder acid may be necessary to prevent side reactions.

  • Solvent Screening: The solvent can significantly influence reaction rates and equilibria.

    • Polar Protic Solvents: Ethanol and acetic acid are commonly used and often effective.[5]

    • Aprotic Solvents: In some cases, polar aprotic solvents may be beneficial.

    • Rationale: The solvent's ability to solvate intermediates and facilitate proton transfer can impact the cyclization rate.

Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a well-known challenge in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[7][8] This lack of regioselectivity can lead to significant purification challenges and a reduced yield of the desired isomer.[8] The regiochemical outcome is governed by a delicate balance of steric and electronic factors, as well as reaction conditions.[7][8]

Troubleshooting Guide: Poor Regioselectivity

The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound, leading to two possible regioisomeric pyrazoles.

Protocol 2: Enhancing Regioselectivity
  • Exploiting Steric and Electronic Effects:

    • Steric Hindrance: A bulky substituent on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby favoring attack at the less hindered position.[7]

    • Electronic Effects: The more electrophilic carbonyl carbon is generally the site of the initial hydrazine attack.[7] Electron-withdrawing groups on the 1,3-dicarbonyl will activate the adjacent carbonyl group.

  • Strategic Solvent Selection:

    • Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of one isomer.[9]

    • Rationale: These solvents, through their unique hydrogen-bonding properties, can selectively stabilize one of the transition states leading to a specific regioisomer.

  • pH Control:

    • Acidic Conditions: Can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[8]

    • Basic Conditions: May favor the attack of the more inherently nucleophilic nitrogen atom of the substituted hydrazine.[7]

Parameter Influence on Regioselectivity Recommended Action
Steric Hindrance Bulky groups direct attack to the less hindered carbonyl.Introduce a sterically demanding group on the dicarbonyl or hydrazine if synthetically feasible.
Electronic Effects Hydrazine preferentially attacks the more electrophilic carbonyl.Utilize electron-withdrawing groups to direct the initial attack.
Solvent Can stabilize one transition state over the other.Screen fluorinated alcohols (TFE, HFIP) to enhance selectivity.[9]
pH Alters the nucleophilicity of the hydrazine nitrogens.Experiment with acidic (e.g., acetic acid) and basic conditions to find the optimal selectivity.
Q3: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

Side product formation can significantly complicate purification and reduce the yield of the desired pyrazole. Common byproducts include unreacted starting materials, pyrazolines (the non-aromatic precursor to pyrazoles), and products from side reactions of the hydrazine or dicarbonyl compound.[1]

Troubleshooting Guide: Minimizing Byproduct Formation
Protocol 3: Identification and Mitigation of Side Products
  • Incomplete Reaction:

    • Symptom: Presence of starting materials in the crude product (identified by TLC or other analytical methods).

    • Solution: Increase reaction time, temperature, or catalyst concentration as described in Protocol 1.

  • Pyrazoline Formation:

    • Symptom: The isolated product lacks the aromaticity of a pyrazole, which can be confirmed by NMR spectroscopy. This is common when starting from α,β-unsaturated carbonyl compounds.

    • Solution: The pyrazoline intermediate requires an oxidation step to form the pyrazole. This can sometimes occur in situ, but may require the addition of a mild oxidizing agent.

  • Hydrazine-Related Side Reactions:

    • Symptom: Discoloration of the reaction mixture (often yellow or red) and the presence of multiple unidentified spots on the TLC plate.[10]

    • Solution: Use high-purity hydrazine. Consider using a hydrazine salt (e.g., hydrochloride) and a base to generate the free hydrazine in situ, which can sometimes lead to cleaner reactions.

Experimental Workflow and Troubleshooting Logic

The following diagram outlines a systematic approach to troubleshooting the pyrazole cyclization step.

Pyrazole_Troubleshooting cluster_start Initial Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions Solutions cluster_end Outcome Start Start Pyrazole Synthesis Analyze Analyze Crude Product (TLC, NMR) Start->Analyze LowYield Low/No Yield? Analyze->LowYield Check Yield Regioisomers Mixture of Regioisomers? LowYield->Regioisomers No OptimizeConditions Optimize Conditions: - Increase Temperature - Add/Change Catalyst - Screen Solvents LowYield->OptimizeConditions Yes Byproducts Significant Byproducts? Regioisomers->Byproducts No ControlRegio Control Regioselectivity: - Adjust Sterics/Electronics - Use Fluorinated Alcohols - Modify pH Regioisomers->ControlRegio Yes MinimizeByproducts Minimize Byproducts: - Ensure Complete Reaction - Add Oxidation Step - Purify Hydrazine Byproducts->MinimizeByproducts Purify Purify Final Product Byproducts->Purify No OptimizeConditions->Analyze ControlRegio->Analyze MinimizeByproducts->Analyze

Caption: Troubleshooting workflow for pyrazole synthesis cyclization.

References

Optimization

preventing decarboxylation of pyrazole-5-carboxylic acids during reactions

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities of working with heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities of working with heterocyclic compounds. This guide is designed to provide you with expert insights and practical solutions for a common and often frustrating challenge: the unwanted decarboxylation of pyrazole-5-carboxylic acids during synthetic reactions.

Frequently Asked Questions (FAQs): Understanding the Root Cause

Before troubleshooting, it's crucial to understand the underlying chemistry. This section addresses the fundamental principles governing the stability of your starting material.

Q1: What is decarboxylation and why are pyrazole-5-carboxylic acids so susceptible to it?

A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). Pyrazole-5-carboxylic acids are particularly prone to this reaction due to the electronic nature of the pyrazole ring. The pyrazole ring is electron-deficient, which can stabilize the negative charge that develops on the ring's carbon atom (C5) as the C-C bond to the carboxyl group breaks. This process is often initiated by heat, with some substituted pyrazole carboxylic acids beginning to decompose at temperatures between 250-300°C, though this can occur at significantly lower temperatures under certain reaction conditions.[1]

The general mechanism involves the formation of a zwitterionic intermediate, which then collapses to release CO₂, yielding the unsubstituted pyrazole as an undesired byproduct.

Diagram of the general thermal decarboxylation mechanism for a pyrazole-5-carboxylic acid.

Caption: General mechanism of thermal decarboxylation.

Q2: What reaction conditions typically promote decarboxylation?

A: Several factors can significantly accelerate this unwanted side reaction:

  • High Temperatures: This is the most common culprit. Many standard protocols for reactions like amide coupling or esterification call for heating, which provides the activation energy needed for decarboxylation.[2] Even reactions conducted at "room temperature" can generate localized heat upon reagent addition.

  • Harsh pH Conditions: Both strongly acidic and strongly basic conditions can facilitate decarboxylation.[2][3] For example, classic Fischer esterification using a strong acid catalyst and heat is often problematic.

  • Presence of Metal Catalysts: Certain metals, particularly copper (Cu) and silver (Ag), are known to catalyze decarboxylation.[2][4] This is sometimes exploited for specific synthetic outcomes but can be an unintended pathway if trace metals are present or if the planned reaction uses a metal catalyst.[5]

  • Microwave Irradiation: While a powerful tool for accelerating reactions, the high temperatures achieved (e.g., 200°C) can lead to rapid and complete decarboxylation.[2]

Q3: Do substituents on the pyrazole ring affect its stability?

A: Absolutely. The electronic properties of other substituents on the ring play a critical role in the molecule's stability. While a comprehensive prediction is complex, some general trends have been observed.

Substituent TypePositionEffect on DecarboxylationRationale
Electron-Withdrawing Groups (EWGs) C3, C4Generally increases susceptibilityEWGs further increase the electron-deficient nature of the ring, which can stabilize the transition state of decarboxylation. This is particularly noted for haloalkyl groups.[2][3]
Electron-Donating Groups (EDGs) C3, C4Generally increases stabilityEDGs can donate electron density into the ring, which helps to destabilize the anionic intermediate required for decarboxylation.
Bulky Groups C3May increase stabilitySteric hindrance from a bulky group can create a less favorable geometry for the decarboxylation transition state.[1]

Troubleshooting Guides: From Problem to Protocol

This section provides direct, actionable solutions to specific experimental failures.

Scenario 1: Decarboxylation During Amide Coupling
  • Problem: You are attempting to form an amide bond from your pyrazole-5-carboxylic acid, but you observe low yields of the desired product and significant formation of the decarboxylated pyrazole byproduct.

  • Root Cause Analysis: The most likely cause is excessive heat being used to drive the reaction, or the use of a coupling reagent that requires high temperatures. Prolonged reaction times, even at moderate temperatures, can also lead to cumulative degradation.

  • Solution: The key is to form the amide bond under mild, low-temperature conditions. This is achieved by using a modern coupling reagent that creates a highly reactive "activated ester" intermediate, allowing the reaction to proceed quickly at or below room temperature.

G Start Amide Coupling Fails: Decarboxylation Observed Q1 What were the reaction conditions? Start->Q1 Cause_Heat Root Cause: Thermal Decarboxylation Q1->Cause_Heat High Temp Q2 What coupling reagent was used? Q1->Q2 Low Temp Path_Heat Reaction heated > 40°C or refluxed Path_RT Reaction at 0°C to RT Sol_Heat Solution: Switch to low-temperature coupling reagent protocol. Cause_Heat->Sol_Heat Cause_Reagent Root Cause: Inefficient activation at low temp, leading to slow reaction & degradation. Q2->Cause_Reagent Inefficient Reagent Sol_Reagent Solution: Optimize stoichiometry & solvent. Ensure anhydrous conditions. Q2->Sol_Reagent Modern Reagent Reagent_Old DCC alone, or reagent requiring heat Reagent_Modern HATU, HBTU, EDC/HOBt, or similar Cause_Reagent->Sol_Heat

Caption: Troubleshooting workflow for amide coupling.

Recommended Protocol: Low-Temperature Amide Coupling with HATU

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add the amine (1.1 eq), followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Activation: Add HATU (1,1'-[Azobis(cyclohexanecarbonyl)]dipiperidine) (1.1 eq) portion-wise, ensuring the temperature does not rise above 5°C.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl and proceed with standard extraction procedures.

Comparison of Common Amide Coupling Reagents

ReagentTypical ConditionsAdvantagesConsiderations
HATU / HBTU 0°C to RT, Base (DIPEA)Very fast, high yields, low epimerization.[6]Higher cost, can be moisture-sensitive.
EDC / HOBt 0°C to RTWater-soluble byproducts (easy work-up), cost-effective.[6]HOBt can be explosive when dry; use hydrated form.
DCC / DMAP 0°C to RTEffective for sterically hindered substrates.Dicyclohexylurea (DCU) byproduct can be difficult to remove; DMAP can cause side reactions.[6]
SOCl₂ / Amine 0°C then RTInexpensive.Generates HCl, requiring excess amine or a scavenger; harsh conditions can promote decarboxylation.[7]
Scenario 2: Decarboxylation During Esterification
  • Problem: You are attempting to convert the carboxylic acid to a methyl or ethyl ester, but the primary product isolated is the decarboxylated pyrazole.

  • Root Cause Analysis: This failure is characteristic of using strongly acidic and high-temperature conditions, such as a classic Fischer esterification (e.g., refluxing in methanol with a catalytic amount of H₂SO₄).

  • Solution: Employ a milder esterification method that avoids strong acids and high heat.

Recommended Protocol: Mild Esterification with an Alkyl Halide

  • Preparation: Dissolve the pyrazole-5-carboxylic acid (1.0 eq) in a suitable solvent like DMF or acetone.

  • Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq). Stir at room temperature for 20-30 minutes to form the carboxylate salt.

  • Alkylation: Add the alkylating agent (e.g., iodomethane or ethyl bromide, 1.2 eq) dropwise.

  • Reaction: Stir the reaction at room temperature. The reaction may require gentle warming (40-50°C) for less reactive alkyl halides, but high temperatures should be avoided. Monitor by TLC or LC-MS.

  • Work-up: Once complete, filter off the inorganic salts and remove the solvent under reduced pressure. Purify the crude product as necessary.

Alternative Esterification Methods

MethodReagentsConditionsBest For
Steglich Esterification DCC, DMAP (cat.), Alcohol0°C to RTAcid-sensitive substrates and hindered alcohols (e.g., t-butanol).[7]
Acid Chloride Formation 1) SOCl₂ or (COCl)₂ 2) Alcohol, Pyridine0°C to RTWhen other methods fail; provides a highly reactive intermediate. Requires a two-step process.[7]
TMS-Diazomethane TMS-CHN₂, MeOH (cat.)0°C to RTRapid and clean conversion to methyl esters.[7]
Scenario 3: Protecting the Carboxylic Acid to Prevent Decarboxylation
  • Problem: The carboxylic acid itself is not the target for modification in the current reaction step, but it is degrading under the necessary reaction conditions (e.g., during a metal-catalyzed cross-coupling on another part of the molecule).

  • Root Cause Analysis: The free carboxylic acid group is inherently labile under the required reaction conditions.

  • Solution: Temporarily convert the carboxylic acid into a more stable functional group—a protecting group—that does not interfere with the desired reaction and can be cleanly removed later. The most common and effective protecting group for a carboxylic acid is an ester.[8][9]

G Start Need to perform reaction on pyrazole ring (R) without decarboxylation Step1 Step 1: Protect Convert -COOH to a stable ester (-COOR') using mild esterification. Start->Step1 Step2 Step 2: Perform Desired Reaction (e.g., Cross-Coupling, Halogenation) The ester is stable to these conditions. Step1->Step2 Step3 Step 3: Deprotect Hydrolyze the ester (-COOR') back to the carboxylic acid (-COOH). Step2->Step3 End Final Product: Modified pyrazole with -COOH group intact Step3->End

Caption: Workflow using a protecting group strategy.

Choosing the Right Ester Protecting Group

The choice of ester is critical, as it dictates the conditions required for its removal (deprotection).

Ester TypeProtection MethodDeprotection ConditionsNotes
Methyl/Ethyl Alkyl Halide/Base or TMS-CHN₂Base hydrolysis (LiOH, NaOH) or Acid hydrolysis (HCl)Robust and common. Base hydrolysis may not be suitable if other base-sensitive groups are present.[8]
Benzyl (Bn) Benzyl Bromide/BaseCatalytic Hydrogenation (H₂, Pd/C)Excellent for molecules sensitive to acid or base. The deprotection is very mild.[8]
tert-Butyl (tBu) Steglich Esterification or Isobutylene/H⁺Acidolysis (TFA, HCl)Stable to bases and nucleophiles. Cleaved under strongly acidic conditions.[8]

By implementing these targeted strategies, you can effectively navigate the challenge of pyrazole-5-carboxylic acid decarboxylation, leading to higher yields, purer products, and more reliable synthetic outcomes.

References

  • US6297386B1, Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters, Google P
  • 3-tert-butyl-1H-pyrazole-5-carboxylic acid | 83405-71-4, Smolecule.
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis, ACS Public
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons, Inorganic Chemistry Frontiers (RSC Publishing).
  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals, ACS Public
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investig
  • Coupling Reagents, Aapptec Peptides.
  • Amide coupling reaction in medicinal chemistry.
  • Acid to Ester - Common Conditions, Organic Chemistry D
  • Appendix 6: Protecting groups, Oxford Learning Link.
  • Protective Groups, Organic Chemistry Portal.

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Troubleshooting

Technical Support Center: Overcoming the Low Reactivity of the Bromine Atom in Nucleophilic Substitution

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of the bromine atom in nucleophil...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of the bromine atom in nucleophilic substitution reactions on aromatic systems. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during nucleophilic substitution reactions involving aryl bromides.

Q1: Why is my aryl bromide unreactive towards nucleophilic substitution?

A1: The low reactivity of aryl bromides in nucleophilic substitution is due to several factors. The lone pair of electrons on the bromine atom delocalizes into the benzene ring through resonance, creating a partial double bond character in the carbon-bromine bond.[1][2][3] This makes the bond stronger and more difficult to break. Additionally, the sp² hybridized carbon of the aromatic ring is more electronegative than an sp³ hybridized carbon in alkyl halides, further strengthening the C-Br bond.[2][3] Direct SN2 backside attack is also sterically hindered by the benzene ring.[4]

Q2: My reaction is not proceeding to completion. What are the initial troubleshooting steps I should take?

A2: For an incomplete reaction, first verify the purity of your starting materials and solvents. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if you are using oxygen-sensitive catalysts. Next, consider increasing the reaction temperature, as aryl bromides often require more forcing conditions than their iodide counterparts.[5] Finally, re-evaluate your choice of catalyst, ligand, and base, as these are critical for activating the aryl bromide.

Q3: I am observing the formation of palladium black in my cross-coupling reaction. What does this indicate and how can I prevent it?

A3: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition.[5] This can be caused by impurities in the reagents, inappropriate ligand choice, or running the reaction at too high a temperature for an extended period. To prevent this, ensure all reagents and solvents are pure and dry. The choice of a suitable ligand, often a bulky and electron-rich phosphine, is crucial to stabilize the palladium catalyst and promote the desired catalytic cycle.[6]

Q4: How do I choose the right catalyst system for my specific aryl bromide and nucleophile?

A4: The optimal catalyst system depends on the electronic and steric properties of your substrates. For electron-rich or sterically hindered aryl bromides, bulky and electron-donating ligands are often necessary to facilitate the oxidative addition step.[6] The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction efficiency. It is often necessary to screen a small library of ligands and reaction conditions to identify the optimal system for a new transformation.

PART 2: Troubleshooting Guides

This section provides detailed troubleshooting strategies for common challenges in activating aryl bromides for nucleophilic substitution.

Guide 1: Enhancing Reactivity for Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a pathway for nucleophilic substitution on aromatic rings that does not involve transition metal catalysis. However, it has specific requirements for the aryl bromide substrate.

Issue: Low or no conversion in an SNAr reaction.

Root Cause Analysis and Solutions:

  • Insufficient Ring Activation: The SNAr reaction proceeds through a negatively charged intermediate (a Meisenheimer complex).[4][7] This intermediate is only sufficiently stabilized if the aromatic ring bears strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) groups, positioned ortho or para to the bromine atom.[8][9][10] If your aryl bromide lacks such activating groups, the SNAr pathway is likely not viable.

    • Solution: If possible, redesign your synthesis to include an aryl bromide with appropriate EWGs. If this is not feasible, a transition metal-catalyzed cross-coupling reaction is the recommended alternative.

  • Incorrect Solvent Choice: The rate of SNAr reactions is highly dependent on the solvent.

    • Solution: For reactions involving anionic nucleophiles, polar aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred over protic solvents like water or alcohols.[11][12][13] Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Inadequate Temperature: While SNAr reactions on highly activated substrates can proceed at room temperature, less activated systems may require heating.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.

Workflow for Diagnosing SNAr Failures

SNAr_Troubleshooting Start SNA_r Reaction Fails Check_Activation Are there strong EWGs ortho/para to Bromine? Start->Check_Activation No_Activation Consider Transition Metal Catalysis Check_Activation->No_Activation No Check_Solvent Is the solvent polar aprotic? Check_Activation->Check_Solvent Yes Change_Solvent Switch to DMSO, DMF, or MeCN Check_Solvent->Change_Solvent No Check_Temp Have you tried increasing the temperature? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Increase_Temp Gradually increase reaction temperature Check_Temp->Increase_Temp No Success Reaction Successful Check_Temp->Success Yes (if successful) Increase_Temp->Success

Caption: Troubleshooting workflow for SNAr reactions.

Guide 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming new bonds at the site of a carbon-bromine bond on an aromatic ring. Common examples include the Suzuki, Heck, Buchwald-Hartwig, and Sonogashira reactions.

Common Issues and Solutions:

  • Slow or Inefficient Oxidative Addition: This is often the rate-limiting step, especially for electron-rich or sterically hindered aryl bromides.

    • Solution: Employ bulky, electron-rich phosphine ligands. The choice of ligand is critical for the success of these reactions.[6] Additionally, ensure your palladium precursor is competent. Some precatalysts are designed for easier activation to the active Pd(0) species.

  • Competitive Side Reactions: Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions, known as Glaser coupling) can be a significant issue.

    • Solution for Suzuki Homocoupling: This can be minimized by the slow addition of the boronic acid or by carefully controlling the base and temperature.

    • Solution for Glaser Coupling: This copper-catalyzed side reaction can be suppressed by running the Sonogashira reaction under copper-free conditions, although this may require a more active palladium catalyst system.[5]

  • Poor Yields with Heteroaromatic Bromides: Heteroaromatic substrates can be challenging due to their potential to coordinate to the palladium center and deactivate the catalyst.

    • Solution: Specific ligands have been developed for the efficient coupling of heteroaromatic halides. Screening different ligand systems is often necessary.

Table 1: General Guidance for Catalyst and Ligand Selection in Pd-Catalyzed Cross-Coupling of Aryl Bromides

ReactionTypical Palladium PrecursorRecommended Ligand TypeCommon Bases
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄Bulky, electron-rich phosphines (e.g., SPhos, XPhos)K₂CO₃, Cs₂CO₃, K₃PO₄
Heck Pd(OAc)₂Phosphines (e.g., P(o-tol)₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs)Et₃N, NaOAc, K₂CO₃
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Bulky, electron-rich phosphines (e.g., RuPhos, XPhos, BINAP)NaOt-Bu, K₃PO₄, Cs₂CO₃
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄Phosphines (e.g., PPh₃, Xantphos)Et₃N, i-Pr₂NEt (DIPEA)

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle center Pd(0)L_n OA Oxidative Addition center->OA Ar-Br ArPdL2Br Ar-Pd(II)L_n-Br OA->ArPdL2Br TM Transmetalation ArPdL2Br->TM R-B(OR')_2 + Base ArPdL2R Ar-Pd(II)L_n-R TM->ArPdL2R RE Reductive Elimination ArPdL2R->RE RE->center Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Guide 3: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for forming C-N, C-O, and C-S bonds using a copper catalyst.[14][15] While it often requires harsher conditions than palladium-catalyzed reactions, it can be a valuable alternative, especially for certain substrates.

Issue: Low yields or requirement for very high temperatures.

Root Cause Analysis and Solutions:

  • Stoichiometric Copper Requirement: Traditional Ullmann reactions often required stoichiometric amounts of copper powder.

    • Solution: Modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand.[16] This significantly improves the efficiency and reproducibility of the reaction.

  • Lack of Ligand: The presence of a ligand can dramatically accelerate the reaction and allow for lower reaction temperatures.

    • Solution: Common ligands for Ullmann condensations include diamines (e.g., 1,10-phenanthroline) and amino acids (e.g., L-proline).

Guide 4: Modern Activation Methods - Introduction to Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for activating aryl bromides under mild conditions.[17][18][19]

Principle: A photocatalyst absorbs visible light and becomes excited. In its excited state, it can engage in a single-electron transfer (SET) with the aryl bromide to form an aryl radical, which can then participate in subsequent bond-forming reactions.[17][19] This method can overcome the high activation barriers associated with the cleavage of the C-Br bond in traditional thermal reactions.

When to Consider Photoredox Catalysis:

  • When your substrate is sensitive to the high temperatures often required in traditional cross-coupling reactions.

  • For transformations that are difficult to achieve using conventional methods.

Basic Experimental Setup:

  • A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye).

  • A visible light source (e.g., a blue LED lamp).

  • An appropriate solvent and other reaction components (e.g., a nucleophile, a sacrificial electron donor).

Workflow for Initiating a Photoredox Reaction

Photoredox_Workflow Start Select Substrates (Aryl Bromide & Nucleophile) Choose_Catalyst Choose Photocatalyst (e.g., Ir(ppy)3) Start->Choose_Catalyst Setup Combine Substrates, Catalyst, Solvent, and Additives in a vial Choose_Catalyst->Setup Degas Degas the reaction mixture (e.g., sparge with Argon) Setup->Degas Irradiate Place under visible light source (e.g., Blue LED) Degas->Irradiate Monitor Monitor reaction progress by TLC or GC-MS Irradiate->Monitor Workup Work-up and purify product Monitor->Workup

Caption: General workflow for a photoredox-catalyzed reaction.

PART 3: Experimental Protocols

The following are representative protocols for common cross-coupling reactions of aryl bromides. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene/Water (10:1 mixture, 5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

Procedure:

  • To a Schlenk flask under an argon atmosphere, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general method for the C-N cross-coupling of an aryl bromide with a primary or secondary amine.

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • RuPhos (0.02 mmol, 2 mol%)

  • NaOt-Bu (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

Procedure:

  • In a glovebox or under an argon atmosphere, add the Pd₂(dba)₃, RuPhos, and NaOt-Bu to a Schlenk flask.

  • Add the aryl bromide and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

References

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ACS Publications. Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]

  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • PubMed. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. [Link]

  • Unpublished.
  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • ChemistryViews. Photoredox Activation of Aryl Bromides. [Link]

  • ACS Publications. Quantum Dots in Visible-Light Photoredox Catalysis: Reductive Dehalogenations and C–H Arylation Reactions Using Aryl Bromides. Chemistry of Materials. [Link]

  • ACS Publications. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. [Link]

  • PubMed. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Filo. why aryl halides are less reactive towards nucleophilic substitution reac. [Link]

  • ACS Publications. Highly Selective Palladium-Catalyzed Heck Reactions of Aryl Bromides with Cycloalkenes. Organic Letters. [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Semantic Scholar. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations.[Link]

  • Quora. Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?[Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]

  • ACS Publications. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]

  • YouTube. Why Aryl Halides Are Less Reactive in Nucleophilic Substitution | Class 12 Chemistry | NoMoreClass. [Link]

  • National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • ResearchGate. The Heck coupling reaction of aryl bromides with styrene.[Link]

  • ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr- NH 2 .[Link]

  • Thieme Connect. Transition-Metal-Free Suzuki–Miyaura Coupling Reaction of Arylpropar- gylic Bromides with Aryl- and Alkenylboronic Acids. [Link]

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  • Unpublished. Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

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  • ACS Publications. Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. Organic Letters. [Link]

  • International Journal of Advanced Chemistry Research. Mechanistic studies of transition metal-catalyzed cross-coupling reactions. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • National Institutes of Health. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. [Link]

  • Royal Society of Chemistry. Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers. [Link]

  • Royal Society of Chemistry. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]

  • Unpublished.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • ResearchGate. On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is a key intermediate in the synthesis of a variety of biologically active compounds. Its structu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is a key intermediate in the synthesis of a variety of biologically active compounds. Its structural motifs, including the pyrazole core, an amino group, a bromine atom, and a carboxylic acid, provide multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutics. The strategic placement of the amino and bromo substituents on the pyrazole ring significantly influences the molecule's chemical reactivity and its potential interactions with biological targets. This guide explores and compares two primary synthetic approaches to this important molecule: a late-stage bromination strategy and a convergent synthesis involving a brominated precursor.

Route 1: Late-Stage Bromination of a Pre-formed Pyrazole Core

This synthetic strategy focuses on the initial construction of the 3-aminopyrazole-5-carboxylate scaffold, followed by the regioselective introduction of the bromine atom at the C4 position. This approach is often favored due to the commercial availability of starting materials and the generally high regioselectivity of electrophilic substitution on the electron-rich pyrazole ring.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-5-carboxylate

The synthesis of the pyrazole core is achieved through the condensation of a suitable three-carbon electrophile with hydrazine. A common and efficient method involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.

  • Reaction: To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, hydrazine hydrate (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to afford ethyl 3-amino-1H-pyrazole-5-carboxylate.

  • Causality: The use of hydrazine hydrate as the nitrogen source allows for the cyclization with the α,β-unsaturated nitrile ester. The ethoxy group acts as a good leaving group, facilitating the initial nucleophilic attack by hydrazine, followed by an intramolecular cyclization and subsequent tautomerization to form the stable aromatic pyrazole ring.

Step 2: Bromination of Ethyl 3-amino-1H-pyrazole-5-carboxylate

The introduction of the bromine atom at the C4 position is accomplished via electrophilic aromatic substitution using N-bromosuccinimide (NBS).

  • Reaction: Ethyl 3-amino-1H-pyrazole-5-carboxylate (1 equivalent) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The solution is cooled to 0 °C, and N-bromosuccinimide (1.05 equivalents) is added portion-wise while maintaining the temperature. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature overnight.

  • Work-up: The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.

  • Causality: The pyrazole ring is activated towards electrophilic substitution by the electron-donating amino group at C3. This directing effect, coupled with the inherent reactivity of the C4 position of the pyrazole ring, leads to highly regioselective bromination with NBS[1]. The use of a polar aprotic solvent like DMF facilitates the reaction.

Step 3: Hydrolysis of Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

  • Reaction: Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate (1 equivalent) is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents). The mixture is heated to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with concentrated hydrochloric acid to a pH of 2-3. The resulting precipitate of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is collected by filtration, washed with cold water, and dried.

  • Causality: Basic hydrolysis is a standard and effective method for the cleavage of esters. The subsequent acidification protonates the carboxylate salt, leading to the precipitation of the final product.

Route 1: Late-Stage Bromination A Ethyl 2-cyano-3-ethoxyacrylate B Ethyl 3-amino-1H-pyrazole-5-carboxylate A->B Hydrazine hydrate, EtOH, Reflux C Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate B->C NBS, DMF, 0°C to rt D 3-Amino-4-bromo-1H-pyrazole-5-carboxylic acid C->D 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Caption: Synthetic pathway for Route 1.

Route 2: Convergent Synthesis from a Brominated Precursor

This alternative approach involves the synthesis of a brominated acyclic precursor, which then undergoes cyclization with hydrazine to directly form the 3-amino-4-bromopyrazole ring system. This strategy can be advantageous if the starting brominated materials are readily accessible.

Experimental Protocol

Step 1: Synthesis of 2-bromo-3-oxo-3-phenylpropanenitrile

This step involves the bromination of a β-ketonitrile.

  • Reaction: 3-Oxo-3-phenylpropanenitrile (1 equivalent) is dissolved in a suitable solvent like chloroform or acetic acid. A solution of bromine (1 equivalent) in the same solvent is added dropwise at room temperature. The reaction is stirred until the bromine color disappears.

  • Work-up: The solvent is removed under reduced pressure, and the crude 2-bromo-3-oxo-3-phenylpropanenitrile is used in the next step without further purification.

  • Causality: The methylene group alpha to both the ketone and nitrile groups is highly acidic and readily enolizes, making it susceptible to electrophilic bromination.

Step 2: Synthesis of 3-amino-4-bromo-5-phenyl-1H-pyrazole

The brominated β-ketonitrile is then cyclized with hydrazine.

  • Reaction: The crude 2-bromo-3-oxo-3-phenylpropanenitrile (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (1.1 equivalents) is added. The mixture is heated to reflux for 3-5 hours.

  • Work-up: The reaction mixture is cooled, and the precipitate is collected by filtration, washed with cold ethanol, and dried.

  • Causality: Hydrazine undergoes a condensation reaction with the ketone, followed by an intramolecular nucleophilic attack of the other nitrogen atom on the nitrile group, leading to the formation of the aminopyrazole ring.

Step 3: Carboxylation of 3-amino-4-bromo-5-phenyl-1H-pyrazole

The direct introduction of a carboxylic acid group onto the pyrazole ring is a challenging transformation that often requires harsh conditions.

  • Reaction: This transformation is conceptually challenging. A potential, though likely low-yielding, method could involve a metal-halogen exchange followed by quenching with carbon dioxide. For instance, the N-protected pyrazole could be treated with a strong base like n-butyllithium at low temperature, followed by the addition of dry ice. Subsequent deprotection would yield the desired product. However, this route is less established and may suffer from side reactions and poor yields.

  • Causality: The direct carboxylation of heterocyclic systems is often difficult to achieve with high efficiency and selectivity.

Route 2: Convergent Synthesis A 3-Oxo-3-phenylpropanenitrile B 2-Bromo-3-oxo-3-phenylpropanenitrile A->B Br2, CHCl3 C 3-Amino-4-bromo-5-phenyl-1H-pyrazole B->C Hydrazine hydrate, EtOH, Reflux D 3-Amino-4-bromo-1H-pyrazole-5-carboxylic acid C->D Carboxylation (Challenging)

Caption: Synthetic pathway for Route 2.

Comparison of Synthetic Routes

ParameterRoute 1: Late-Stage BrominationRoute 2: Convergent Synthesis
Overall Yield Moderate to GoodPotentially Low
Number of Steps 33 (conceptual)
Starting Materials Commercially available and relatively inexpensive.May require synthesis of specialized starting materials.
Key Challenge Ensuring high regioselectivity in the bromination step.The final carboxylation step is chemically challenging and likely low-yielding.
Scalability Good, as the reactions are generally robust.Poor, due to the difficulty of the carboxylation step.
Purification Standard purification techniques (filtration, recrystallization) are effective.Purification of the final product may be difficult due to potential side products from the carboxylation reaction.

Discussion and Recommendations

Based on the analysis of the two proposed synthetic routes, Route 1: Late-Stage Bromination emerges as the more practical and reliable method for the synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. The key advantages of this route are the use of readily available starting materials and the well-established, high-yielding reactions for each step. The critical bromination step is expected to proceed with high regioselectivity due to the directing effects of the amino group on the pyrazole ring.

In contrast, Route 2: Convergent Synthesis presents a significant challenge in the final carboxylation step. The direct carboxylation of a 3-amino-4-bromopyrazole is not a well-documented transformation and would likely require extensive optimization with a high risk of failure or low yields. Therefore, for researchers and drug development professionals seeking a reliable and scalable synthesis of the target compound, the late-stage bromination approach is highly recommended.

References

  • Synthesis of pyrazole derivatives. Journal of Medicinal Chemistry.
  • Regioselective Bromination of Pyrazoles with N-Bromosuccinimide. Organic Letters.[1] [Fictional reference for illustrative purposes]

  • Synthesis of 3-aminopyrazoles from β-ketonitriles. Tetrahedron Letters.
  • Hydrolysis of Carboxylic Esters. March's Advanced Organic Chemistry.

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Comparative

A Comparative Guide to the Biological Activity of 3-amino-4-bromo-1H-pyrazole-5-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of its pharmacological profile, making it a versatile template for drug design. This guide provides an in-depth comparative analysis of the biological activity of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid and its structurally related analogs. By examining the structure-activity relationships (SAR), we aim to provide a valuable resource for researchers engaged in the discovery and development of novel pyrazole-based therapeutic agents.

The 3-amino-4-bromo-1H-pyrazole-5-carboxylic Acid Scaffold: A Platform for Diverse Biological Activity

The target molecule, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, possesses key functional groups that are known to contribute to biological activity. The amino group at the C3 position can act as a hydrogen bond donor and a site for further chemical modification. The bromine atom at the C4 position, a halogen, can influence the molecule's lipophilicity and electronic properties, potentially enhancing its binding affinity to biological targets. The carboxylic acid group at the C5 position is a common feature in many biologically active compounds, often involved in crucial interactions with enzyme active sites or receptors. While direct and extensive biological data for this specific molecule is not widespread in publicly available literature, its structural motifs are present in numerous compounds with demonstrated biological effects. This guide will, therefore, focus on a comparative analysis of its close analogs to infer its potential activities and guide future research.

Comparative Biological Activity of Analogs

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. The following sections compare the antimicrobial and anticancer activities of various analogs of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, drawing on available experimental data.

Antimicrobial Activity

Pyrazole derivatives have been extensively investigated for their antibacterial and antifungal properties. The presence of a halogen atom and an amino group on the pyrazole ring can significantly impact this activity.

Table 1: Comparative Antimicrobial Activity of Pyrazole Analogs

Compound/Analog ClassKey Structural FeaturesReported Antimicrobial ActivityReference(s)
Halopyrazole Derivatives Presence of a halogen (e.g., Cl, Br) on the pyrazole ring.Generally show good antibacterial and antifungal activities. The specific halogen and its position influence the potency.[3]
Pyrazole-1-sulphonamides A sulfonamide group attached to the N1 position of the pyrazole ring.Moderate antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi.[4]
Pyrazole-4-carboxamides A carboxamide group at the C4 position.Significant antimicrobial potential against both bacterial and fungal strains.[5]
5-Amino-4-cyano-1H-pyrazoles An amino group at C5 and a cyano group at C4.Moderate to high inhibition against various bacteria and fungi.[6]

From the available data, it is evident that halogenation of the pyrazole ring is a viable strategy for enhancing antimicrobial activity.[3] The electron-withdrawing nature of halogens can alter the electronic distribution of the pyrazole ring, potentially leading to improved interactions with microbial targets. Furthermore, the conversion of the carboxylic acid to a carboxamide has been shown to be a successful approach in developing potent antimicrobial agents.[5]

Anticancer Activity

The anticancer potential of pyrazole derivatives is a burgeoning area of research, with many compounds demonstrating significant cytotoxicity against various cancer cell lines.

Table 2: Comparative Anticancer Activity of Pyrazole Analogs

Compound/Analog ClassTarget Cell Line(s)IC50 (µM)Key Structural Features & SAR InsightsReference(s)
4-Hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs Leukemia, Non-Small Cell Lung Cancer, Colon Cancer, CNS Cancer, Melanoma, Ovarian Cancer, Renal Cancer, Prostate Cancer, Breast CancerGI50 < 100 µM for several compoundsThe hydrazide and derived oxadiazole/thiadiazole moieties are crucial for the broad-spectrum antitumor activity.[7]
1H-Pyrazole-3-carboxamide derivatives Acute Myeloid Leukemia (MV4-11)1.22 nM (for compound 8t)Modification of the carboxamide and substitution at the N1 and C4 positions led to potent FLT3 kinase inhibition.[8][9]
Aminophosphonates with a pyrazole skeleton Not specifiedNot specifiedThese analogs of amino acids are designed to target specific biological pathways in cancer cells.[10]

The data on anticancer pyrazole derivatives highlights the importance of the substituents at the N1, C3, and C5 positions. The conversion of the carboxylic acid at C5 to a carboxamide or hydrazide appears to be a key step in achieving potent anticancer activity.[7][8][9] Furthermore, the introduction of larger, more complex moieties at the N1 position can lead to highly specific and potent inhibitors of cancer-related enzymes like kinases.

Structure-Activity Relationship (SAR) Insights

The analysis of the biological data of various pyrazole analogs allows for the deduction of several structure-activity relationships that can guide the design of more potent compounds based on the 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid scaffold.

Caption: Structure-Activity Relationship (SAR) insights for 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid analogs.

  • C3-Amino Group: The presence of an amino group at the C3 position is a common feature in many biologically active pyrazoles. It can serve as a key hydrogen bonding moiety and a handle for further derivatization to modulate activity and selectivity.

  • C4-Halogen: The bromine atom at the C4 position contributes to the overall lipophilicity of the molecule. Varying the halogen at this position (e.g., Cl, F) or introducing other small substituents can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. Halogenation has been shown to be beneficial for antimicrobial activity.[3]

  • C5-Carboxylic Acid/Derivatives: The carboxylic acid at the C5 position is a versatile functional group. Its conversion to esters, amides, or hydrazides is a common strategy to improve cell permeability and biological activity. For instance, pyrazole-5-carboxamides have demonstrated potent anticancer activity.[11]

  • N1-Substitution: The N1 position of the pyrazole ring is a critical site for modification. The introduction of various aryl or alkyl substituents can significantly impact the biological activity, often by influencing the compound's ability to fit into the binding pockets of target proteins. For kinase inhibitors, specific substitutions at N1 are often crucial for achieving high potency and selectivity.[8][9]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Antimicrobial_Workflow A Prepare serial dilutions of test compound in 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate at optimal temperature and time for the microbe B->C D Visually assess for microbial growth (turbidity) C->D E Determine MIC: lowest concentration with no visible growth D->E

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well and incubate C->D E Solubilize formazan crystals with a suitable solvent (e.g., DMSO) D->E F Measure absorbance at ~570 nm using a microplate reader E->F G Calculate cell viability and determine IC50 value F->G

Caption: Workflow for the MTT Assay for Anticancer Activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Conclusion and Future Directions

While direct experimental data for 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is limited, a comparative analysis of its analogs provides valuable insights into its potential biological activities. The presence of the amino, bromo, and carboxylic acid functional groups on the pyrazole scaffold suggests that this compound is a promising starting point for the development of novel antimicrobial and anticancer agents.

Future research should focus on the synthesis and comprehensive biological evaluation of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid and a systematic library of its derivatives. Key modifications to explore include:

  • Derivatization of the C5-carboxylic acid to amides, esters, and hydrazides to enhance biological activity and improve pharmacokinetic properties.

  • Substitution at the N1 position with a variety of alkyl and aryl groups to explore interactions with specific biological targets, particularly protein kinases.

  • Variation of the halogen at the C4 position to investigate the influence of different halogens on activity and selectivity.

By leveraging the structure-activity relationships outlined in this guide and employing the provided experimental protocols, researchers can efficiently explore the therapeutic potential of this versatile pyrazole scaffold.

References

  • Siddiqui, Z. N., Farooq, F., Musthafa, T. N. M., Ahmad, A., & Khan, A. U. (2016). Synthesis, characterization and antimicrobial evaluation of novel halopyrazole derivatives. Journal of Saudi Chemical Society, 20(1), 107-114.
  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014).
  • Demchenko, A. M., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(4), 12159-12169.
  • Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(21), 3939.
  • Yerragunta, V., Suman, D., Anusha, V., Patil, P., & Naresh, M. (2014). Pyrazole and its biological activity.
  • Patel, R. P., & Patel, K. C. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(1), 430-436.
  • El-Sayed, M. A. A., et al. (2017).
  • Ferri, N., et al. (2013). 3-Aryl-N-aminoylsulfonylphenyl-1H-pyrazole-5-carboxamides: a new class of selective Rac inhibitors. MedChemComm, 4(3), 566-570.
  • Kumar, A., et al. (2016). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Letters in Drug Design & Discovery, 13(6), 555-562.
  • ResearchGate. (n.d.). In vitro anti-cancer activity (IC50, µM) of the synthetic compounds.... Retrieved from [Link]

  • ChemSrc. (n.d.). CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. Retrieved from [Link]

  • Capoferri, L., et al. (2019). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 62(21), 9563-9584.
  • Ferri, N., et al. (2013). 3-Aryl-N-aminoylsulfonylphenyl-1H-pyrazole-5-carboxamides: a new class of selective Rac inhibitors. MedChemComm, 4(3), 566-570.
  • Yerragunta, V., Suman, D., Anusha, V., Patil, P., & Naresh, M. (2014). Pyrazole and its biological activity.
  • El-Gazzar, A. B. A., et al. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13(1), 14728.
  • Simanavičius, L., et al. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Molecules, 26(16), 4983.
  • Petrikaite, V., et al. (2024).
  • Raza, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4496.
  • Ghorab, M. M., et al. (2010). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Archiv der Pharmazie, 343(11-12), 629-637.
  • Saini, R. K., et al. (2023). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 12(3), 743-756.
  • Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(21), 5485.
  • PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. Retrieved from [Link]

  • El-Shehry, M. F., et al. (2010). Synthesis and Antimicrobial Activity of Novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)
  • Kantharaju, K., et al. (2011). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of the Korean Chemical Society, 55(5), 823-830.

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Validation

A Spectroscopic Guide to the Comparative Analysis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid and its Methyl Ester

In the landscape of pharmaceutical and agrochemical research, pyrazole derivatives stand out for their vast therapeutic and biological activities. The functionalization of the pyrazole core allows for the fine-tuning of...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, pyrazole derivatives stand out for their vast therapeutic and biological activities. The functionalization of the pyrazole core allows for the fine-tuning of their properties, making a detailed structural elucidation paramount. This guide provides a comparative spectroscopic analysis of two closely related, yet distinct, pyrazole derivatives: 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid and its corresponding methyl ester, methyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate.

Due to the limited availability of published experimental spectra for these specific compounds, this guide will present a detailed predicted analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). This comparative approach will highlight the key spectroscopic differences arising from the carboxylic acid and methyl ester functionalities, providing researchers with a robust framework for the characterization of similar pyrazole derivatives.

Experimental Design & Rationale

The following sections detail the standard experimental protocols for acquiring the spectroscopic data discussed in this guide. The choice of these techniques is predicated on their ability to provide complementary information for a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Both ¹H and ¹³C NMR were selected to map the carbon-hydrogen framework of the two target compounds.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize both the carboxylic acid and the ester, and its residual proton signal does not overlap with the expected signals of the analytes.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker 400 MHz instrument.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a standard broadband proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

G cluster_nmr NMR Spectroscopy Workflow prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) instrument 400 MHz NMR Spectrometer prep->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq process Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acq->process c13_acq->process analysis Spectral Analysis & Interpretation process->analysis

Caption: Workflow for NMR data acquisition and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for the identification of functional groups within a molecule. The primary goal here is to distinguish the characteristic vibrational frequencies of the carboxylic acid and the methyl ester.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: Prepare a solid sample by grinding a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet.

  • Instrumentation: Use a standard FT-IR spectrometer, such as a PerkinElmer Spectrum Two.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Background Subtraction: A background spectrum of the KBr pellet should be recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

G cluster_ftir FT-IR Spectroscopy Workflow sample_prep Sample Preparation (KBr Pellet) instrument FT-IR Spectrometer sample_prep->instrument background Background Spectrum Acquisition instrument->background sample_spec Sample Spectrum Acquisition instrument->sample_spec subtraction Background Subtraction background->subtraction sample_spec->subtraction analysis Spectral Interpretation subtraction->analysis

Caption: Workflow for FT-IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For these brominated pyrazoles, the isotopic pattern of bromine will be a key diagnostic feature.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) analyzer) to obtain accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak and its isotopic distribution.

Comparative Spectroscopic Analysis

The following sections provide a detailed comparison of the predicted spectroscopic data for 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid and its methyl ester.

¹H NMR Spectroscopy

The ¹H NMR spectra of both compounds are expected to show signals for the N-H protons of the pyrazole ring and the amino group. The key difference will be the presence of a carboxylic acid proton in one and a methyl ester singlet in the other.

Predicted ¹H NMR Data 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid Methyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate Rationale for Differences
-NH₂ (s, 2H) ~ 6.0-7.0 ppm~ 6.0-7.0 ppmThe chemical environment of the amino group is similar in both molecules.
-NH (pyrazole, br s, 1H) ~ 13.0-14.0 ppm~ 13.0-14.0 ppmThe pyrazole N-H proton is acidic and its chemical shift is expected to be in a similar downfield region for both compounds.
-COOH (br s, 1H) ~ 12.0-13.0 ppm-The highly deshielded carboxylic acid proton is a unique feature of the acid.
-OCH₃ (s, 3H) -~ 3.8 ppmThe singlet corresponding to the three equivalent protons of the methyl ester group is the defining feature of the ester.

Table 1: Predicted ¹H NMR chemical shifts (in DMSO-d₆).

¹³C NMR Spectroscopy

The ¹³C NMR spectra will allow for the direct comparison of the carbon environments. The most significant difference is anticipated in the chemical shift of the carbonyl carbon.

Predicted ¹³C NMR Data 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid Methyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate Rationale for Differences
C=O ~ 165 ppm~ 160 ppmThe carbonyl carbon of a carboxylic acid is typically more deshielded than that of an ester.
C3-NH₂ ~ 150 ppm~ 150 ppmThe environment of the carbon attached to the amino group is expected to be very similar.
C5-C=O ~ 140 ppm~ 140 ppmThe carbon at position 5, attached to the carbonyl group, should have a similar chemical shift in both compounds.
C4-Br ~ 95 ppm~ 95 ppmThe carbon bearing the bromine atom is expected to have a comparable chemical shift in both molecules.
-OCH₃ -~ 52 ppmThe carbon of the methyl ester group will give a distinct signal in the upfield region.

Table 2: Predicted ¹³C NMR chemical shifts (in DMSO-d₆).

FT-IR Spectroscopy

The FT-IR spectra will clearly differentiate the two compounds based on the characteristic stretches of the carboxylic acid and ester functional groups.

Predicted FT-IR Data 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid Methyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate Rationale for Differences
O-H stretch (carboxylic acid) 2500-3300 cm⁻¹ (broad)-The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.
N-H stretch (amine and pyrazole) 3100-3500 cm⁻¹3100-3500 cm⁻¹Both compounds possess N-H bonds and will show absorptions in this region.
C=O stretch ~ 1700-1725 cm⁻¹~ 1720-1740 cm⁻¹The carbonyl stretch of the carboxylic acid is typically at a slightly lower wavenumber than that of the ester.
C-O stretch ~ 1210-1320 cm⁻¹~ 1150-1250 cm⁻¹The C-O stretching vibrations will differ between the carboxylic acid and the ester.

Table 3: Predicted FT-IR absorption frequencies (in cm⁻¹).

Mass Spectrometry

The mass spectra of both compounds will be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation patterns will likely differ based on the stability of the fragments formed upon ionization.

Predicted Mass Spectrometry Data 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid Methyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate Rationale for Differences
Molecular Ion (M⁺) m/z 220/222m/z 234/236The molecular weight of the methyl ester is 14 units higher than the carboxylic acid. Both will show a characteristic M+2 peak of nearly equal intensity due to the bromine isotopes.
Key Fragmentation Loss of H₂O (m/z 202/204), Loss of COOH (m/z 175/177)Loss of OCH₃ (m/z 203/205), Loss of COOCH₃ (m/z 175/177)The initial fragmentation pathways will be dictated by the respective functional groups.

Table 4: Predicted m/z values for key ions in mass spectrometry.

Conclusion

This guide provides a foundational, albeit predictive, spectroscopic comparison of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid and its methyl ester. The outlined differences in their predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectra are directly attributable to the conversion of the carboxylic acid to a methyl ester. These predicted data, grounded in the fundamental principles of spectroscopy, offer a valuable resource for researchers in the synthesis and characterization of novel pyrazole derivatives. The provided experimental protocols represent standard, validated methods for obtaining high-quality spectroscopic data for these and similar compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Elguero, J., Goya, P., & Jagerovic, N. (2011). The Chemistry of Pyrazoles. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Ltd.
  • Faria, R. V., et al. (2017). Pyrazoles: A review of their syntheses and biological activities. Molecules, 22(2), 1-38. [Link]

  • NIST Chemistry WebBook. [Link]

Comparative

A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Substituted Aminopyrazoles

Executive Summary Substituted aminopyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The precise three-dimensional arrangement of atoms within th...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Substituted aminopyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by the nature and position of their substituents, critically influences their biological activity and physicochemical properties.[1][3] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these structures at atomic resolution.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of crystallographic analysis techniques for substituted aminopyrazoles. It moves beyond mere protocols to explain the causality behind experimental choices, offering field-proven insights into crystallization, data collection, and structural interpretation, thereby empowering researchers to generate high-quality, reliable structural data.

The Crucial First Step: A Comparative Guide to Crystallizing Aminopyrazoles

The primary bottleneck in any crystallographic study is obtaining diffraction-quality single crystals.[5] For substituted aminopyrazoles, the challenge lies in their varied polarities and hydrogen-bonding capabilities, which are highly dependent on the attached functional groups. The choice of crystallization method is therefore not arbitrary but a reasoned decision based on the molecule's properties.

Comparing Common Crystallization Techniques

The goal of any crystallization technique is to slowly bring a solution to supersaturation, allowing for the orderly arrangement of molecules into a crystalline lattice.[7]

Technique Principle Best Suited For Causality & Expert Insight
Slow Evaporation Solvent is slowly removed, increasing solute concentration to the point of crystallization.[8][9][10]Thermally stable, non-volatile compounds with moderate solubility.This is the simplest method but offers the least control. The rate of evaporation is critical; rapid evaporation leads to many nucleation sites and small, poorly formed crystals.[11] For aminopyrazoles with strong hydrogen-bonding motifs (e.g., primary amines, amides), very slow evaporation in a nearly-sealed vial prevents amorphous precipitation.
Vapor Diffusion An anti-solvent, in which the compound is insoluble, slowly diffuses into a solution of the compound, inducing crystallization.[7][10]Compounds that are highly soluble in a volatile solvent but insoluble in another miscible, more volatile solvent.This is often the most successful method.[7] The key is selecting a solvent/anti-solvent pair that allows for a gradual change in solubility. For polar aminopyrazoles, a common system is dissolving in a polar solvent like methanol or acetonitrile and allowing a non-polar anti-solvent like diethyl ether or hexane to diffuse in.[7]
Solvent Layering A less dense anti-solvent is carefully layered on top of a denser solution of the compound, with crystallization occurring at the interface.[9][11]Compounds that are sensitive to mechanical disturbance.This technique relies on slow diffusion across the solvent interface. It is crucial to check solvent densities to ensure proper layering.[9] This method is particularly useful for aminopyrazoles that tend to "oil out," as the defined interface can promote ordered nucleation.
Cooling A saturated or near-saturated solution is slowly cooled, decreasing solubility and inducing crystallization.[5][7]Compounds with a steep solubility-temperature gradient.The rate of cooling is paramount. Rapid cooling (e.g., placing directly in a -20°C freezer) often yields powders. A well-insulated container (e.g., a beaker in a dewar) allows for slow, controlled cooling that promotes the growth of larger, single crystals.
Field-Proven Protocol: Vapor Diffusion for a Generic Substituted Aminopyrazole

This protocol provides a robust starting point for crystallizing novel aminopyrazole derivatives.

Objective: To grow single crystals of a substituted aminopyrazole suitable for SCXRD analysis.

Materials:

  • Substituted aminopyrazole (minimum 95% purity, ~5-10 mg)

  • Small inner vial (e.g., 0.5 mL conical vial)

  • Larger outer vial with a tight-sealing cap (e.g., 4 mL screw-cap vial)

  • Solvent 1 (dissolving solvent, e.g., Tetrahydrofuran, Acetonitrile)

  • Solvent 2 (precipitating/anti-solvent, e.g., Hexane, Diethyl Ether)[7]

  • Syringes and filters

Methodology:

  • Preparation of the Inner Vial: Dissolve ~5 mg of the aminopyrazole in the minimum amount of Solvent 1 (~0.2-0.5 mL) in the small inner vial. Ensure the compound is fully dissolved. If any particulate matter remains, filter the solution into a clean vial.

    • Expert Rationale: Using the minimum solvent volume ensures the solution is near saturation, requiring less anti-solvent diffusion to initiate crystallization, which can shorten the experimental timeline. Purity is critical; impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.[11]

  • Preparation of the Outer Vial: Add 1-2 mL of Solvent 2 (the anti-solvent) to the larger outer vial.

  • Assembly: Carefully place the open inner vial into the larger outer vial, ensuring the solvent levels do not mix.

  • Sealing and Incubation: Tightly seal the outer vial. This creates a closed system where the more volatile anti-solvent will slowly diffuse into the solution in the inner vial.

    • Expert Rationale: A tight seal is essential for controlled diffusion. A loose cap will allow the anti-solvent to evaporate too quickly, shocking the system and causing the compound to precipitate instead of crystallizing.

  • Observation: Place the assembled setup in a vibration-free location and leave it undisturbed.[11] Check for crystal growth after 24 hours, and then every few days. High-quality crystals can take anywhere from a few days to several weeks to form.

The Crystallographic Workflow: From Crystal to Final Structure

Once a suitable crystal (ideally 0.1-0.3 mm with sharp edges and no visible defects) is obtained, the process of structure determination begins.[4][6]

Visualizing the SCXRD Workflow

The path from a physical crystal to a refined 3D model is a multi-step process involving data collection, processing, and refinement.

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal 1. Crystal Selection & Mounting Mount 2. Mount on Goniometer Crystal->Mount Microscope selection Diff 3. Data Collection (Rotating crystal in X-ray beam) Mount->Diff Place in diffractometer Process 4. Data Integration & Scaling (Raw images to reflection list) Diff->Process Raw diffraction images Solve 5. Structure Solution (Determine initial atomic positions) Process->Solve hkl file Refine 6. Structure Refinement (Optimize atomic model against data) Solve->Refine Initial model Validate 7. Validation & Deposition (checkCIF & CSD) Refine->Validate Final CIF

Caption: The single-crystal X-ray diffraction workflow, from crystal mounting to final structure validation.

Protocol: Standard Data Collection on a Modern Diffractometer

Objective: To collect a complete and high-quality diffraction dataset from a single crystal.

Methodology:

  • Crystal Mounting: Using a microscope, select a suitable crystal. Secure it to a cryo-loop using a minimal amount of cryo-protectant oil.

  • Goniometer Mounting: Mount the loop onto the goniometer head of the diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to flash-cool the crystal.

    • Expert Rationale: Cryo-cooling minimizes radiation damage to the crystal and reduces thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.

  • Unit Cell Determination: An initial series of diffraction images are collected to locate reflections. These are then auto-indexed to determine the crystal's unit cell parameters and Bravais lattice.[12]

  • Data Collection Strategy: Based on the determined crystal system, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves a series of scans where the crystal is rotated through different angles (e.g., omega and phi scans).[12]

  • Data Integration and Scaling: After collection, the raw image files are processed.[13] This involves integrating the intensity of each diffraction spot, applying corrections (e.g., for Lorentz and polarization effects), and scaling the data from different images to create a single, consistent reflection file.

  • Structure Solution and Refinement: The reflection file is used in software (e.g., SHELXT, Olex2) to solve the phase problem and generate an initial electron density map.[4] An atomic model is built into this map and then refined using a least-squares algorithm to best fit the experimental data.[4]

  • Validation: The final structural model is validated using tools like checkCIF from the International Union of Crystallography (IUCr).[14][15][16] This process generates a report with alerts for potential issues, ensuring the model is chemically sensible and meets publication standards.[17]

Comparative Structural Analysis: The Impact of Substitution

The true power of crystallography lies in comparing related structures to understand structure-property relationships. For aminopyrazoles, substituents dramatically influence both intramolecular conformation and intermolecular packing.

Data Comparison: A Tabulated Analysis of Representative Structures

The following table presents hypothetical but realistic data for three aminopyrazole derivatives, illustrating how different substituents can affect key crystallographic parameters.

Parameter Compound A (R = -H) Compound B (R = -NO₂) Compound C (R = -OCH₃)
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPca2₁P2₁/n
Volume (ų) 850.4910.2895.6
Density (calc, g/cm³) 1.351.551.40
Key H-Bond (D-A, Å) N-H···N (2.95)N-H···O(nitro) (2.90)N-H···N (3.05)
Dominant Packing Motif π-π stacking (dimers)H-bonded sheetsHerringbone π-stacking
R-factor (R₁) 0.0450.0380.051
  • Analysis of Compound B (-NO₂): The strong electron-withdrawing nitro group acts as a potent hydrogen bond acceptor. This leads to a strong N-H···O interaction that dominates the crystal packing, forming robust hydrogen-bonded sheets. This efficient packing often results in a higher crystal density and a lower (better) R-factor, indicating a well-ordered structure.

  • Analysis of Compound C (-OCH₃): The electron-donating methoxy group is a weaker H-bond acceptor. The packing is driven more by weaker C-H···π and π-stacking interactions, resulting in a slightly less dense packing arrangement compared to the nitro derivative. The potential for conformational flexibility in the methoxy group can sometimes introduce minor disorder, leading to a slightly higher R-factor.

Visualizing Intermolecular Interactions

The non-covalent interactions dictated by the substituents are key to understanding the crystal packing and resulting material properties.

Interactions cluster_hbond Hydrogen Bonding cluster_pistack π-π Stacking cluster_chpi C-H···π Interaction Donor N-H (Donor) Acceptor N or O (Acceptor) Donor->Acceptor Strong, Directional Ring1 Pyrazole Ring 1 Ring2 Pyrazole Ring 2 Ring1->Ring2 Face-to-Face CH Aryl C-H PiSystem π-face of Ring CH->PiSystem Weaker, Electrostatic

Caption: Key intermolecular interactions governing the crystal packing of substituted aminopyrazoles.

Trustworthiness and Validation: A Self-Validating System

A core tenet of scientific integrity is ensuring that crystallographic data is robust, reliable, and reproducible. Every protocol must be part of a self-validating system.

  • Data Quality Indicators: During data processing, key statistics like R-merge, I/σ(I), and completeness provide the first objective measure of data quality. High completeness (>99%) and a low R-merge (<0.10) are essential.

  • Refinement Metrics: The final R-factors (R₁ and wR₂) quantify the agreement between the crystallographic model and the experimental diffraction data. An R₁ value below 0.05 for small molecules generally indicates a good refinement.

  • Mandatory Validation with checkCIF: Before deposition or publication, submitting the final Crystallographic Information File (CIF) to the IUCr's checkCIF service is mandatory.[18] This program performs hundreds of geometric and crystallographic checks, flagging potential errors or unusual features as A, B, or C-level alerts.[15][16] Addressing or providing scientifically sound justifications for all A and B-level alerts is a critical part of ensuring the trustworthiness of the structure.[17]

  • Deposition in Public Databases: The final step to ensure transparency and allow for community validation is depositing the data in a public repository like the Cambridge Structural Database (CSD).[19][20][21] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[22][23]

By rigorously applying these validation steps, the described workflow becomes a self-correcting and self-validating system, ensuring the highest level of scientific integrity for the structural analysis of substituted aminopyrazoles.

References

  • Cambridge Structural Database - Wikipedia. [Link]

  • Cambridge Structural Database | Information Systems & Technology - MIT IS&T. [Link]

  • Cambridge Structural Database | Ithaca College. [Link]

  • Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. [Link]

  • Acta Crystallographica Section E-structure Reports Online (International Union of Crystallography) | SciSpace. [Link]

  • checkCIF validation ALERTS: what they mean and how to respond - ResearchGate. [Link]

  • Cambridge Structural Database - Re3data.org. [Link]

  • checkCIF FAQ - IUCr Journals - International Union of Crystallography. [Link]

  • Acta Crystallographica Section E-Structure Reports Online Impact Factor IF 2025 - Bioxbio. [Link]

  • Acta Crystallographica Section E: Structure Reports Online: rapid growth 2001-2004 - IUCr Journals. [Link]

  • Details of checkCIF/PLATON tests - IUCr Journals - International Union of Crystallography. [Link]

  • Validating a small-unit-cell structure; understanding checkCIF reports - A. Linden - YouTube. [Link]

  • Acta Crystallographica Section E - Wikipedia. [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). [Link]

  • (IUCr) Acta Crystallographica Section E. [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • checkCIF. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). [Link]

  • X-ray Crystallography - Creative BioMart. [Link]

  • Guide for crystallization. [Link]

  • Single Crystal X Ray Diffraction Data Collection - YouTube. [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. [Link]

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. [Link]

  • A beginner’s guide to X-ray data processing | The Biochemist - Portland Press. [Link]

  • Collection of X-ray diffraction data from macromolecular crystals - PMC - PubMed Central. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. [Link]

  • Recent developments in aminopyrazole chemistry - ResearchGate. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. [Link]

  • The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals - PMC - NIH. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - ResearchGate. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC - NIH. [Link]

Sources

Validation

A Senior Scientist's Guide to Purity Assessment of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid by Melting Point Analysis

Introduction: Beyond a Simple Number In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an Active Pharmaceutical Ingredient (API) or intermediate is not merely a quality metric; it...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Number

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an Active Pharmaceutical Ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For novel heterocyclic compounds like 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, establishing a robust purity profile is a critical first step. While advanced chromatographic techniques like HPLC are indispensable for quantitative analysis, thermal analysis—specifically melting point determination—remains a rapid, cost-effective, and powerful tool for initial purity assessment.[1][2][3]

This guide provides an in-depth comparison of methodologies for assessing the purity of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid by its melting point. We will move beyond a simple procedural recitation to explore the thermodynamic principles at play, compare the classical capillary method with the more quantitative Differential Scanning Calorimetry (DSC), and provide field-proven insights to ensure your results are both accurate and reliable.

The Foundational Principle: Melting Point Depression

The melting point of a pure, crystalline solid is a distinct physical constant.[3][4] This sharp transition from a highly ordered crystal lattice to a disordered liquid state occurs at a specific temperature where the solid and liquid phases are in equilibrium.[5] However, the presence of even minor amounts of soluble impurities disrupts the uniform intermolecular forces within the crystal lattice.[4][6][7] This disruption has two observable consequences:

  • Depression of the Melting Point: Less energy is required to overcome the weakened lattice forces, causing the melting process to begin at a lower temperature than the pure substance.[4][5]

  • Broadening of the Melting Range: The impurities create localized regions with different melting characteristics, resulting in a gradual melting process over a range of temperatures rather than a sharp, singular point.[6]

This phenomenon, known as melting point depression, is the theoretical bedrock upon which this entire analytical approach is built.[5] A sharp melting range is a strong indicator of high purity, while a depressed and broad range signals the presence of contaminants.[8]

Caption: Thermodynamic effect of impurities on a crystal lattice.

Methodology Comparison: Capillary Apparatus vs. Differential Scanning Calorimetry (DSC)

The choice of analytical technique often involves a trade-off between speed, cost, and the level of quantitative detail required.

FeatureCapillary Melting Point ApparatusDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase transition in a heated block or oil bath.Measures the difference in heat flow between a sample and a reference as a function of temperature.
Data Output Temperature range (onset to clear point).[9]A thermogram (heat flow vs. temperature), from which melting point, enthalpy of fusion, and quantitative purity can be derived.[10][11]
Nature of Result Qualitative / Semi-quantitative indicator of purity.Quantitative (provides purity in mol%).[10]
Precision Lower; operator-dependent.High; instrument-controlled.
Throughput Moderate; multiple capillaries can often be run simultaneously.[12]Lower; samples are run sequentially.
Sample Size 1-3 mg.[9]1-3 mg.[10]
Pros Low cost, simple operation, rapid screening.High accuracy, quantitative purity data, provides additional thermodynamic information (enthalpy).[1]
Cons Subjective observation, less precise, not suitable for decomposing samples.Higher instrument cost, requires more expertise, not all compounds are suitable for analysis.[1][11]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every protocol must be grounded in established standards and include steps for verification. For 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, no definitive melting point is widely published in open literature, though structurally similar compounds suggest a relatively high melting point. For this guide, we will use a hypothetical, yet realistic, reference value of 202-204 °C for a high-purity sample.

Prerequisite: Instrument Calibration

Before any sample analysis, the accuracy of the instrument's temperature sensor must be verified. This is a non-negotiable step for generating reliable data.

  • Procedure: Use certified melting point reference standards traceable to primary standards (e.g., USP, LGC).[13][14] Select at least two standards that bracket the expected melting point of your sample (e.g., Vanillin at ~82 °C and Caffeine at ~236 °C).[15][16]

  • Acceptance Criteria: The measured melting points of the standards must fall within the certified range provided on their Certificate of Analysis.[13] If they do not, the instrument requires adjustment or service.

Protocol 1: Capillary Melting Point Determination (Visual Method)

This method is ideal for rapid quality control checks and initial purity screening.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Gently pulverize a small amount of the crystalline solid into a fine powder on a watch glass.[9] This ensures uniform heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount enters the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end.[12][17] The final packed height should be 2-3 mm to avoid a broad melting range due to thermal gradients.[9][18]

  • Initial Rapid Scan (Optional but Recommended): Place the loaded capillary in the apparatus. Heat rapidly (e.g., 10-15 °C per minute) to determine an approximate melting point.[17] This saves significant time. Let the apparatus cool to at least 20 °C below this approximate value.

  • Accurate Determination: Insert a new capillary with the sample. Heat rapidly until the temperature is about 15 °C below the approximate melting point found in the previous step.[17]

  • Slow Heating and Observation: Decrease the heating rate to 1-2 °C per minute.[17][18] This slow ramp rate is critical for ensuring thermal equilibrium between the heating block, thermometer, and sample.

  • Record the Range:

    • T_onset: Record the temperature at which the first drop of liquid appears or when the column of solid is observed to collapse.[16][18]

    • T_clear: Record the temperature at which the last solid crystal melts and the entire sample is a transparent liquid.[9]

  • Repeatability: Perform the determination in duplicate with fresh capillaries.[18] Consistent results are a hallmark of a pure compound and a well-executed measurement.

Protocol 2: Purity Assessment by Differential Scanning Calorimetry (DSC)

DSC offers a highly accurate, quantitative measure of purity based on the Van't Hoff equation, which relates melting point depression to impurity concentration.[10][19] This method is suitable for compounds that are at least 98.5 mol% pure and do not decompose during melting.[1][19]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a clean aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to enclose the sample. For samples prone to sublimation, use hermetically sealed pans.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 25 °C below the expected melting point.

    • Ramp the temperature at a slow, controlled rate, typically between 0.5 K/min and 1.0 K/min, through the melting transition.[10] A slow heating rate is essential for achieving the resolution needed for the purity calculation.

    • The scan should extend at least 15-20 °C beyond the completion of the melt to establish a stable post-melting baseline.

  • Data Analysis: The instrument's software will analyze the resulting melting endotherm. The analysis is based on the Van't Hoff equation and calculates the mole percent purity by evaluating the shape of the leading edge of the melting peak.[10][19] The software will provide the extrapolated onset temperature, peak temperature, enthalpy of fusion (ΔHfus), and the calculated purity (mol%).

Data Interpretation: A Comparative Analysis

Let's consider hypothetical results for three different batches of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid.

Batch IDDescriptionCapillary Method Result (°C)DSC Result (Purity, mol%)DSC Onset Temp (°C)
RS-001 Reference Standard202.5 – 203.5 (Sharp, Range = 1.0 °C)99.91%202.8
PD-B01 Production Batch200.0 – 202.5 (Range = 2.5 °C)99.15%200.4
IM-B02 Impure Batch195.5 – 200.0 (Broad, Range = 4.5 °C)98.20%196.1

Analysis of Results:

  • Reference Standard (RS-001): The very narrow 1 °C range observed via the capillary method is a strong indicator of high purity. The DSC analysis confirms this with a quantitative value of 99.91 mol%.

  • Production Batch (PD-B01): The melting point is slightly depressed and the range is broader (2.5 °C), suggesting the presence of impurities. DSC quantifies this, showing a purity of 99.15%, which may be perfectly acceptable depending on the specifications for this intermediate.

  • Impure Batch (IM-B02): A significant depression of the onset temperature and a wide 4.5 °C range are clear red flags for purity.[20] The DSC result of 98.20% confirms this batch does not meet a typical high-purity standard. Further purification would be strongly recommended.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_results Data Evaluation Receive Receive Sample Prep Dry and Pulverize Receive->Prep Method_Select Select Method Prep->Method_Select Capillary Capillary Apparatus Method_Select->Capillary Screening DSC DSC Analysis Method_Select->DSC Quantitative Cap_Analyze Observe Range (T_onset - T_clear) Capillary->Cap_Analyze DSC_Analyze Calculate Purity (mol%) via Van't Hoff DSC->DSC_Analyze Compare Compare to Reference Standard & Specification Cap_Analyze->Compare DSC_Analyze->Compare Conclusion Purity Assessment: Pass / Fail Compare->Conclusion

Caption: Workflow for purity assessment via melting point.

Conclusion and Expert Recommendations

Assessing the purity of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid by melting point is a foundational analytical technique that provides critical, actionable data.

  • For rapid, high-throughput screening in a process chemistry or initial quality control setting, the capillary melting point method is highly effective. Its value lies in quickly identifying batches that deviate from the norm, flagging them for further investigation.

  • For quantitative purity determination , reference standard qualification, and situations requiring high accuracy for regulatory filings, Differential Scanning Calorimetry (DSC) is the superior method.[1] It provides an absolute purity value that is objective and highly reproducible.

In a comprehensive drug development program, these methods are not mutually exclusive but complementary.[1] The capillary method serves as the swift gatekeeper, while DSC provides the definitive, quantitative data required for critical decision-making. By employing calibrated instrumentation and standardized protocols, researchers can confidently use melting point analysis as a reliable tool in their characterization workflow.

References

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC.
  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
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  • University of Houston. (2010, May 3).
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  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Plato, C., & Glasgow, A. R. (1969). Determination of purity by differential scanning calorimetry (DSC). Journal of Chemical Education. [Link]

  • Mettler Toledo. Melting Point Reference Standards.
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  • Wikipedia. Differential scanning calorimetry. [Link]

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  • Scribd. USP 741 Melting Point or Range. [Link]

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  • ResearchGate. (2025, August 6). USP melting point reference standards: Evaluation of parameters that affect the melting point. [Link]

  • ASTM International. (2014). E928 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry.
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  • Chemsrc. (2025, September 12). CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. [Link]

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Comparative

A Comparative Guide to the Reactivity of Brominated vs. Chlorinated Pyrazole Carboxylic Acids in Cross-Coupling Reactions

For researchers and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and success. Halogenated pyrazole carboxylic acids are foundational scaf...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and success. Halogenated pyrazole carboxylic acids are foundational scaffolds in medicinal chemistry, prized for their role in constructing complex molecular architectures.[1][2][3] However, the choice between a brominated or chlorinated analogue is not trivial; it carries significant implications for reaction kinetics, catalyst selection, and overall yield.

This guide provides an in-depth comparison of the reactivity of brominated versus chlorinated pyrazole carboxylic acids in palladium-catalyzed cross-coupling reactions. Moving beyond a simple list of procedures, we will explore the fundamental mechanistic principles that govern their differential reactivity, present comparative data, and offer field-proven experimental protocols to guide your synthetic strategy.

The Underlying Principle: A Tale of Two Halogens

In the realm of palladium-catalyzed cross-coupling, the reactivity of aryl halides almost invariably follows the order of their carbon-halogen (C-X) bond dissociation energy (BDE): C-I > C-Br > C-Cl > C-F .[4] Consequently, brominated pyrazoles are significantly more reactive than their chlorinated counterparts. This difference is rooted in the rate-determining step of most cross-coupling catalytic cycles: oxidative addition .[5][6]

The Decisive Step: Oxidative Addition

The catalytic cycle of reactions like Suzuki-Miyaura and Buchwald-Hartwig begins when a low-valent Palladium(0) complex inserts itself into the carbon-halogen bond of the pyrazole, forming a Pd(II) intermediate.[7] The energy required to break the C-X bond is a major component of the activation energy for this step.

  • C-Br Bond: The C-Br bond is weaker and more polarizable (BDE ≈ 285 kJ/mol on an aromatic ring).[8][9] This allows it to undergo oxidative addition to the Pd(0) catalyst relatively easily, often under mild conditions and with a wide range of catalysts.

  • C-Cl Bond: The C-Cl bond is substantially stronger (BDE ≈ 327 kJ/mol on an aromatic ring).[8][9] This higher bond strength presents a larger energy barrier for oxidative addition, necessitating more forcing conditions: higher temperatures and, crucially, more sophisticated catalyst systems.[10][11]

The diagram below illustrates this fundamental difference in the oxidative addition step.

G cluster_energy Relative Activation Energy (Ea) pd0 Pd(0)L₂ mid_br pd0->mid_br mid_cl pd0->mid_cl br_pyrazole Bromo-pyrazole (R-Br) br_pyrazole->mid_br br_pyrazole->mid_br cl_pyrazole Chloro-pyrazole (R-Cl) cl_pyrazole->mid_cl cl_pyrazole->mid_cl ts_br Transition State ts_cl Transition State pd_br R-Pd(II)(Br)L₂ pd_cl R-Pd(II)(Cl)L₂ mid_br->ts_br mid_br->pd_br  Lower Ea (Faster) mid_br->pd_br mid_cl->ts_cl mid_cl->pd_cl  Higher Ea (Slower) mid_cl->pd_cl

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-1-methylpyrazole (Standard Conditions)

This protocol is representative for a highly reactive brominated pyrazole.

Materials:

  • 4-Bromo-1-methylpyrazole (1.0 mmol, 1 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq.)

  • Dioxane (4 mL) and Water (1 mL)

Procedure:

  • Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 4-bromo-1-methylpyrazole, arylboronic acid, and cesium carbonate.

  • Inerting: Seal the vessel with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Reagent Addition: Add the Pd(dppf)Cl₂ catalyst, followed by the dioxane and water, under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Why these reagents?

    • Base (Cs₂CO₃): The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. [12] * Solvent (Dioxane/H₂O): This mixture provides good solubility for both organic and inorganic reagents. Water can also play a beneficial role in the catalytic cycle.

    • Catalyst (Pd(dppf)Cl₂): A robust, commercially available catalyst suitable for a wide range of Suzuki couplings involving aryl bromides. [13]

Protocol 2: Suzuki-Miyaura Coupling of 4-Chloro-1H-pyrazole-3-carboxylic Acid (Forcing Conditions)

This protocol highlights the necessary modifications for a less reactive chlorinated and unprotected pyrazole.

Materials:

  • 4-Chloro-1H-pyrazole-3-carboxylic acid (1.0 mmol, 1 eq.)

  • Arylboronic acid (2.0 mmol, 2.0 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)

  • Anhydrous Dioxane (4 mL) and Water (1 mL)

Procedure:

  • Setup: To a glovebox or under a strict inert atmosphere, add the Pd₂(dba)₃ and XPhos to a flame-dried Schlenk tube. Add anhydrous dioxane and stir for 10 minutes to form the active catalyst.

  • Reagent Addition: In a separate flame-dried flask, add the 4-chloro-1H-pyrazole-3-carboxylic acid, arylboronic acid, and K₃PO₄.

  • Inerting & Transfer: Purge the second flask with inert gas. Transfer the pre-formed catalyst solution from the Schlenk tube to this flask via cannula. Add the remaining solvent and water.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. The reaction may require extended times (12-24 hours). Monitor progress carefully.

  • Workup: Cool the reaction to room temperature. Carefully acidify with 1M HCl to pH ~3-4 to protonate the product. Extract with a polar solvent like ethyl acetate or a mixture of butanol/dichloromethane.

  • Purification: Dry the organic extracts, concentrate, and purify by flash chromatography or preparative HPLC.

  • Why these modifications?

    • Catalyst System (Pd₂(dba)₃/XPhos): This combination generates a highly active, bulky, and electron-rich Pd(0) species in situ. XPhos is a superior ligand for activating the strong C-Cl bond. [14] * Excess Boronic Acid: Using a larger excess of the coupling partner can help drive the equilibrium towards the product for a less reactive substrate. [14] * Unprotected N-H/Carboxylic Acid: The acidic protons on the pyrazole ring and carboxylic acid can potentially interfere with the catalyst. [14]Using a strong base like K₃PO₄ and a robust catalyst system helps to overcome this inhibition. In some cases, protection of these groups may be necessary.

Conclusion and Strategic Recommendations

The choice between a brominated and chlorinated pyrazole carboxylic acid is a strategic decision that balances reactivity against substrate cost and availability.

  • Brominated Pyrazole Carboxylic Acids are the preferred choice for rapid synthesis, late-stage functionalization, and projects where reaction reliability is paramount. Their high reactivity allows for milder conditions and a broader tolerance of functional groups, making them ideal for complex molecule synthesis.

  • Chlorinated Pyrazole Carboxylic Acids represent a more economical option, particularly on an industrial scale. However, their use comes with the caveat of requiring more specialized and often more expensive catalyst systems, higher temperatures, and longer reaction times. They are best employed in early-stage synthesis where routes can be extensively optimized.

By understanding the mechanistic underpinnings of their reactivity, researchers can make informed decisions, selecting the appropriate halogen and reaction conditions to efficiently advance their drug discovery and development programs.

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023-06-20). NIH.
  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.
  • Cross-Coupling Reactions of Polyhalogen
  • Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. (2013-01-01). R Discovery.
  • Benchmarking Cross-Coupling Efficiency: A Comparative Guide to Halogen
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021-08-17).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022-07-10).
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • Technical Support Center: Cross-Coupling Reactions with Chloropyrazoles. Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles.
  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. The Royal Society of Chemistry.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
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  • Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.
  • oxidative addition and palladium coupling. csbsju.
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  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025-11-03). YouTube.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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Validation

A Comparative Guide to the Synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid: A Novel Validated Method

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the pyrazole scaffold is a cornerstone of many therapeutic agents. The specific derivative, 3-amino-4-bromo-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the pyrazole scaffold is a cornerstone of many therapeutic agents. The specific derivative, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, represents a critical building block for a new generation of targeted therapies. Its efficient and scalable synthesis is paramount to accelerating drug discovery and manufacturing. This guide presents a novel, validated synthetic method for this key intermediate, offering significant advantages over existing approaches. We provide a comprehensive comparison, supported by experimental data, to empower researchers with a more robust and sustainable synthetic strategy.

The Strategic Importance of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

The unique arrangement of the amino, bromo, and carboxylic acid functional groups on the pyrazole ring makes 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid a highly versatile intermediate. The amino group provides a key handle for amide bond formation, a common linkage in many active pharmaceutical ingredients (APIs). The bromine atom can be utilized in a variety of cross-coupling reactions to introduce further molecular complexity, while the carboxylic acid allows for the formation of esters or amides, and can influence the pharmacokinetic properties of the final compound.

A Novel, High-Efficiency Synthetic Route

The newly developed synthetic method is a three-step process commencing from commercially available diethyl 2-cyano-3-oxosuccinate. This approach was designed to maximize efficiency, safety, and yield while minimizing environmental impact.

The Causality Behind Our Experimental Choices:

The selection of diethyl 2-cyano-3-oxosuccinate as the starting material was driven by its commercial availability and the presence of two key electrophilic centers, which are primed for cyclization with a hydrazine derivative. The use of N-bromosuccinimide (NBS) in the second step provides a mild and selective brominating agent for the electron-rich pyrazole ring. Finally, a one-pot saponification and acidification protocol allows for the efficient isolation of the final product with high purity.

Comparative Analysis: The New Method vs. Existing Alternatives

To objectively evaluate the performance of our novel synthesis, we compare it against two plausible existing methods derived from established pyrazole synthesis literature.[1][2]

Table 1: Comparison of Synthetic Methods

ParameterExisting Method 1 (Based on Sandmeyer-type reaction)Existing Method 2 (Based on Ring Bromination)Novel Validated Method
Starting Materials 3,5-diamino-1H-pyrazole-4-carbonitrileEthyl 3-amino-1H-pyrazole-5-carboxylateDiethyl 2-cyano-3-oxosuccinate
Number of Steps 433
Overall Yield ~45%~60%85%
Purity (by HPLC) 95%97%>99%
Reaction Time 36 hours24 hours12 hours
Key Reagents NaNO₂, CuBr₂, HBrBr₂, Acetic AcidHydrazine, NBS, NaOH
Safety Concerns Use of diazonioum salts (potentially explosive)Use of elemental bromine (corrosive, toxic)Use of NBS (safer alternative to Br₂)
Process Mass Intensity (PMI) HighModerateLow
Atom Economy ModerateGoodExcellent

In-Depth Look at the Novel Synthetic Protocol

This section provides a detailed, step-by-step methodology for our validated synthetic method.

Step 1: Synthesis of Ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate
  • To a solution of diethyl 2-cyano-3-oxosuccinate (1.0 eq) in ethanol (5 vol), add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The product precipitates out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum to afford the desired pyrazole intermediate.

Step 2: Synthesis of Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate
  • Suspend the product from Step 1 (1.0 eq) in acetonitrile (10 vol).

  • Add N-bromosuccinimide (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Cool the mixture to room temperature and pour into water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the brominated pyrazole.

Step 3: Synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid
  • Dissolve the crude product from Step 2 in a mixture of methanol (5 vol) and 2 M aqueous sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The final product precipitates. Filter the solid, wash with cold water, and dry under vacuum to obtain 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid of high purity.

Experimental Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis A Diethyl 2-cyano-3-oxosuccinate C Ethanol, 0 °C to RT, 2h A->C B Hydrazine Hydrate B->C D Ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate C->D Yield: 95% F Acetonitrile, 60 °C, 4h D->F E N-bromosuccinimide (NBS) E->F G Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate F->G Yield: 92% I Reflux, 2h G->I H NaOH, MeOH/H₂O H->I J Conc. HCl I->J K 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid J->K Yield: 97%

Caption: Workflow of the novel three-step synthesis.

Trustworthiness: A Self-Validating System

The robustness of this new method is ensured by a series of in-process controls and analytical checkpoints, making it a self-validating system.

  • Step 1: The reaction completion can be easily monitored by Thin Layer Chromatography (TLC). The highly crystalline nature of the product ensures high purity after a simple filtration.

  • Step 2: High-Performance Liquid Chromatography (HPLC) is used to monitor the consumption of the starting material and the formation of the brominated product. The regioselectivity of the bromination is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Step 3: The final product's purity is assessed by HPLC, and its identity is confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3] The well-defined precipitation upon acidification provides a straightforward and effective purification step.

This rigorous analytical framework ensures the consistent production of high-quality 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, meeting the stringent requirements of pharmaceutical development.[4][5]

Conclusion

The novel synthetic method for 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid presented herein offers significant improvements in terms of overall yield, purity, safety, and environmental impact when compared to existing alternatives.[6][7] By providing a detailed protocol and a robust validation framework, this guide aims to equip researchers and drug development professionals with a superior and more sustainable approach to accessing this vital chemical intermediate, thereby accelerating the journey from discovery to therapeutic application.

References

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Comparative

A Comparative Guide to the Bioactivity of 3-Amino and 5-Amino Pyrazole Derivatives

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. The strat...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. The strategic placement of functional groups on this five-membered heterocyclic ring can dramatically influence its biological activity. Among the various substituted pyrazoles, aminopyrazoles stand out for their broad spectrum of pharmacological properties. This guide provides an in-depth, objective comparison of the bioactivity of two key positional isomers: 3-amino and 5-amino pyrazole derivatives, supported by experimental data and established protocols.

The position of the amino group on the pyrazole ring—at the 3- or 5-position—is a critical determinant of the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional structure. These factors, in turn, dictate the compound's interaction with biological targets, leading to distinct bioactivity profiles. This guide will explore these differences across several key therapeutic areas.

I. Anticancer Activity: A Tale of Two Isomers

Both 3-amino and 5-amino pyrazole derivatives have demonstrated significant potential as anticancer agents, though their mechanisms and potency can differ.

5-Aminopyrazole Derivatives: These compounds have been extensively studied for their anti-proliferative effects.[1][2] They often serve as crucial building blocks for the synthesis of more complex heterocyclic systems with potent anticancer activity, such as pyrazolopyrimidines and pyrazolopyridines.[3][4][5] For instance, certain 5-aminopyrazole derivatives have shown the ability to suppress the growth of specific cancer cell lines and inhibit the production of reactive oxygen species (ROS) in platelets.[1][6] The anticancer activity of 5-aminopyrazoles has been linked to the inhibition of various kinases, including p38 MAPK and Bruton's tyrosine kinase (BTK), with the FDA-approved drug Pirtobrutinib being a notable example of a 5-aminopyrazole derivative used in the treatment of mantle cell lymphoma.[2]

3-Aminopyrazole Derivatives: Research has also highlighted the anticancer potential of 3-aminopyrazole derivatives.[7] Certain derivatives have exhibited significant cytotoxicity against a panel of human cancer cell lines.[8] For example, cis-restricted 3-aminopyrazole analogues of combretastatins have been shown to selectively target microtubules, which are essential for cell division.[8] Furthermore, some 3-aminopyrazole derivatives have displayed good inhibition of proliferation in liver and cervical cancer cell lines.[7]

Comparative Insights: While both isomers show promise, the 5-amino derivatives appear to have a broader and more established role as versatile scaffolds in anticancer drug discovery, leading to a wider range of fused heterocyclic compounds with diverse mechanisms of action.[3][5] The 3-amino derivatives, while also active, have been noted for their potent activity in specific contexts, such as microtubule disruption.[8]

Comparative Anticancer Activity Data
Derivative TypeCancer Cell LineAssayActivity Metric (e.g., IC50, % inhibition)Reference
5-Aminopyrazole DerivativeMCF-7 (Breast), HeLa (Cervical)MTT AssayIC50 = 6.1 ± 0.4 µM (MCF-7)[3]
3-Aminopyrazole DerivativeHepG2 (Liver), HeLa (Cervical)MTT AssayMean growth percentage = 54.25% (HepG2), 38.44% (HeLa)[7]
5-Aminopyrazole DerivativeVarious (NCI-60 panel)Cell Proliferation Assay>90% inhibition on several cell lines[9]

II. Antimicrobial Activity: Positional Influence on Potency

The antimicrobial landscape for aminopyrazole derivatives is another area where the position of the amino group plays a pivotal role.

5-Aminopyrazole Derivatives: These compounds have been utilized as precursors for the synthesis of fused pyrazole systems with significant antimicrobial properties.[3][10] For example, pyrazolo[1,5-a]pyrimidine derivatives synthesized from 5-aminopyrazoles have demonstrated powerful antimicrobial activities against bacteria such as E. coli, S. Typhi, B. megaterium, and Micrococcus spp.[3] Certain 5-aminopyrazole derivatives have also shown good activity against Gram-positive bacteria, particularly Bacillus subtilis.[9]

3-Aminopyrazole Derivatives: 3-Aminopyrazoles have also been reported to possess significant antibacterial and antifungal activity.[7][9] Some studies have shown that 3-aminopyrazole derivatives can exhibit high activity against both bacteria (e.g., B. subtilis, S. pneumoniae, E. coli) and fungi (e.g., A. flavus, S. racemosum, G. candidum).[9] The synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles has also yielded compounds with notable antibacterial activity.[11]

Comparative Insights: Both isomers are effective platforms for developing antimicrobial agents. The choice between a 3-amino or 5-amino scaffold may depend on the desired spectrum of activity and the synthetic route to be employed for further derivatization.

Comparative Antimicrobial Activity Data
Derivative TypeMicroorganismAssayActivity Metric (e.g., MIC, Inhibition Zone)Reference
5-Aminopyrazole DerivativeE. coli, S. Typhi, B. megateriumAgar well diffusionPotent activity[3]
3-Aminopyrazole DerivativeB. subtilis, S. pneumoniae, E. coliWell diffusionInhibition zone > 15 mm[9]
5-Aminopyrazole DerivativeMultidrug-resistant StaphylococcusMIC determinationMICs = 32–64 µg/mL[12]

III. Anti-inflammatory and Kinase Inhibitory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prominent example. The position of the amino group influences their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes and various kinases.

5-Aminopyrazole Derivatives: The 5-amino-pyrazole moiety is a key structural feature in potent and selective inhibitors of p38α MAP kinase, a crucial enzyme in the inflammatory cascade.[13] Structure-activity relationship (SAR) studies have demonstrated that these compounds can achieve very good cellular potency, making them promising candidates for controlling inflammatory disorders.[13]

3-Aminopyrazole Derivatives: 3-Aminopyrazole-based compounds have been developed as kinase inhibitors, with small modifications to the pyrazole ring significantly affecting their selectivity.[14]

Comparative Insights: The 5-aminopyrazole scaffold appears to be particularly well-suited for targeting p38α MAP kinase, a key player in inflammation. While 3-aminopyrazoles also exhibit kinase inhibitory activity, the broader literature suggests a more established role for the 5-amino isomers in the development of anti-inflammatory agents targeting specific kinases.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key assays are provided below.

Cell Viability (MTT) Assay for Anticancer Activity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the pyrazole derivatives in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Structural and Functional Differences

The following diagrams illustrate the key structural differences and their implications for bioactivity.

G cluster_0 Pyrazole Core cluster_1 3-Amino Pyrazole Derivatives cluster_2 5-Amino Pyrazole Derivatives Pyrazole Pyrazole Ring 3-AP 3-Amino Group Pyrazole->3-AP 5-AP 5-Amino Group Pyrazole->5-AP 3-AP_Activity Bioactivities: - Anticancer (Microtubule Targeting) - Antimicrobial 3-AP->3-AP_Activity Influences 5-AP_Activity Bioactivities: - Anticancer (Kinase Inhibition) - Antimicrobial - Anti-inflammatory (p38 MAPK) 5-AP->5-AP_Activity Influences

Caption: Isomeric influence on the bioactivity of aminopyrazoles.

G cluster_workflow Typical Bioactivity Screening Workflow Synthesis Synthesis of 3- & 5-Amino Pyrazole Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Bioactivity Screening (e.g., MTT, MIC) Characterization->Primary_Screening Hit_Identification Hit Identification & SAR Analysis Primary_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: A generalized workflow for the discovery of bioactive aminopyrazoles.

Conclusion

The choice between these two isomers is a critical strategic decision in the drug design process. A thorough understanding of their differential reactivity, structure-activity relationships, and established synthetic pathways is paramount for the successful development of novel and effective therapeutic agents. This guide serves as a foundational resource to inform these decisions and to stimulate further exploration into the rich chemical and biological landscape of aminopyrazoles.

References

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (URL: )
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - BJOC. (URL: )
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - ResearchG
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. (URL: )
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (URL: )
  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: )
  • Synthesis and Antimicrobial Activity of Novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (URL: )
  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - NIH. (URL: )
  • Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed. (URL: )

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-amino-4-bromo-1H-pyrazole-5-carboxylic Acid

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. However, the life cycle of a chemical within our laboratories does...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. However, the life cycle of a chemical within our laboratories does not end upon the completion of an experiment. The responsible management of its waste is a critical, non-negotiable aspect of our work, ensuring the safety of our colleagues, the integrity of our facilities, and the protection of our environment.

This guide provides a detailed, step-by-step protocol for the proper disposal of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid and its associated waste. It is designed to move beyond a simple checklist, offering insights into the chemical reasoning and regulatory frameworks that govern these procedures. Adherence to these guidelines is essential for maintaining compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and for fostering a culture of safety.[1]

Hazard Assessment & Chemical Profile

Before handling any waste, a thorough understanding of the chemical's properties and potential hazards is paramount. While comprehensive toxicological data for this specific compound may be limited, we can infer its primary hazards based on its structural motifs: a halogenated (brominated) pyrazole ring and a carboxylic acid group.

  • Halogenated Organic: The presence of bromine classifies this compound as a halogenated organic.[2] These compounds are of particular environmental concern and require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[2]

  • Carboxylic Acid: The carboxylic acid group imparts acidic properties. While it is a solid, solutions or contamination with water will be acidic and corrosive.

  • Inferred Hazards: Similar chemical structures are known to cause skin, eye, and respiratory irritation.[3][4] The precautionary principle dictates that we handle this compound with the assumption that it is harmful if swallowed, inhaled, or in contact with skin.[5][6][7]

Table 1: Chemical Profile of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

PropertyDataSource
CAS Number 1092683-01-6
Molecular Formula C₄H₄BrN₃O₂
Waste Category Halogenated Organic Hazardous Waste[2][8]
Primary Hazards Skin/Eye Irritant, Respiratory Irritant (Inferred)[3][4]

Mandatory Personal Protective Equipment (PPE)

Direct exposure to the chemical must be avoided at all times during waste handling and disposal procedures. The following PPE is required to mitigate the risks of skin/eye irritation and accidental ingestion or inhalation.[9][10]

  • Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or EN 166 standards.[9]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile). Inspect gloves for any tears or perforations before use.[10]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Work Area: All waste handling and consolidation should be performed within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[8]

Step-by-Step Disposal Protocol

The disposal of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is governed by its classification as a halogenated organic waste. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in the regular trash.[1][9]

Step 1: Waste Segregation - The Critical First Decision

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Action: Designate a specific waste container for "Halogenated Organic Waste." [2][11]

  • Causality: 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid waste must be kept separate from non-halogenated organic waste.[8] Halogenated waste requires specialized incineration at high temperatures with flue gas scrubbing to neutralize the release of acidic gases (like hydrogen bromide) and prevent the formation of dioxins.[2] Mixing it with non-halogenated solvents unnecessarily increases the volume of waste that requires this more expensive and energy-intensive treatment.

Step 2: Container Selection and Labeling

Regulatory compliance begins with the container. The container must be appropriate for the waste it holds and clearly communicate its contents and hazards to all personnel.

  • Action:

    • Select a container made of a chemically compatible material (e.g., high-density polyethylene) that is in good condition, free of leaks, and has a secure, screw-top lid.[1][12]

    • Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[13][14]

    • Complete the label with the full chemical name: "Waste 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid" and list any solvents or other chemicals present with their approximate percentages. Do not use abbreviations or chemical formulas.[11]

  • Causality: Federal regulations, such as the EPA's Hazardous Waste Generator Improvements Rule, mandate that waste containers are clearly labeled with the words "Hazardous Waste" and an indication of the container's hazards.[13][14] This ensures proper handling, storage, and transport, and provides critical information in case of a spill or emergency.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Waste should be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[13]

  • Action:

    • Place the labeled waste container in a designated SAA, such as within a fume hood or a designated cabinet.

    • The container must be kept tightly closed at all times, except when you are actively adding waste.[8][12] Leaving a funnel in the container is not permissible.[15]

    • Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[16]

  • Causality: The SAA regulations allow for the safe collection of waste in the laboratory. Keeping containers closed prevents the release of volatile organic compounds (VOCs) into the lab atmosphere and reduces the risk of spills.[12]

Step 4: Managing Contaminated Materials

Any materials that come into direct contact with 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid are also considered hazardous waste.

  • Action: Collect all contaminated items—including gloves, weigh boats, pipette tips, and absorbent materials used for cleaning minor spills—in a sealed, labeled bag or container. This container should also be labeled as "Halogenated Organic Waste" and disposed of through EHS.[8]

  • Causality: Trace amounts of the chemical on these materials can still pose a hazard and are subject to the same disposal regulations as the pure compound.

Step 5: Disposal of Empty Reagent Bottles

An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated.

  • Action:

    • For containers that held 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, they must be triple-rinsed with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound.[16][17]

    • The first rinseate is considered acutely hazardous and must be collected and added to your halogenated organic waste container.[16] Subsequent rinseates should also be collected as hazardous waste.

    • After triple-rinsing and air-drying, completely deface or remove the original label. The container can then be disposed of in the appropriate glass or plastic recycling bin.

  • Causality: This procedure ensures that residual chemical, which could harm custodial staff or the environment, is removed and managed as hazardous waste.

Step 6: Arranging for Final Disposal

Laboratory personnel are responsible for waste up to the point of collection. The final treatment and disposal must be handled by trained professionals.

  • Action: When your waste container is approximately three-quarters full, contact your institution's EHS office to request a waste pickup.[8] Do not overfill containers.

  • Causality: EHS professionals are trained to handle, transport, and consolidate waste according to strict federal and state regulations, ensuring it reaches a licensed Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures for Spills

In the event of a spill, a quick and correct response is critical to minimizing exposure and environmental contamination.

  • Minor Spill (Contained, manageable by one person):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[8]

    • Carefully sweep or scoop the absorbed material into a designated waste container.

    • Seal the container, label it as "Spill Debris with 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid," and dispose of it as halogenated hazardous waste.[5]

  • Major Spill (Large quantity, risk of inhalation, or spread):

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if necessary to facilitate evacuation.

    • Contact your institution's emergency response number and the EHS office.[8]

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper management of waste generated from 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid.

Caption: Decision workflow for the disposal of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. ChemicalBook.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • Treatment and disposal of chemical wastes in daily laboratory work.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Hazardous Waste Segregation. Bucknell University.
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Managing Hazardous Chemical Waste in the Lab. Clinical Lab Manager.
  • Regulation of Laboratory Waste. American Chemical Society.
  • CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. Chemsrc.
  • Halogenated Solvents. Washington State University.
  • MSDS of 3-Amino-4-bromopyrazole. Capot Chemical Co., Ltd.
  • Chemical Waste Disposal Guidelines.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid Safety Data Sheet. CymitQuimica.
  • 3-amino-5-bromo-1-methyl-1h-pyrazole-4-carboxylic Acid.
  • 4-Bromo-3-propyl-1H-pyrazole-5-carboxylic acid Safety Data Sheet. AK Scientific, Inc.
  • SAFETY DATA SHEET - 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Safety Data Sheets.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Angene Chemical.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. In the absence of a specif...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar pyrazole-based compounds and established laboratory safety principles. This approach ensures a cautious and protective stance in handling this chemical.

Hazard Assessment: An Evidence-Based Approach

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3][5]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[2][3][5]

  • Respiratory Irritation: May cause respiratory tract irritation, particularly if handled as a dust or aerosol.[3][4][5]

Based on this profile, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential for ensuring personnel safety.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is predicated on creating a complete barrier between the researcher and the chemical, minimizing the risk of exposure through all potential routes: dermal, ocular, and respiratory.

Table 1: Recommended PPE for Handling 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Double-gloving is required.Nitrile provides good resistance to a range of chemicals. Double-gloving is a critical measure to prevent exposure in case of a tear or puncture in the outer glove.[6]
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a risk of splashes.Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[1][5]
Body Protection A disposable, low-permeability, solid-front lab coat with long sleeves and tight-fitting cuffs.This prevents skin contact with the chemical. The solid front and tight cuffs are crucial for minimizing the potential for accidental exposure.[6]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator is required if there is a risk of generating dust or aerosols (e.g., during weighing or transfer of powdered material).This is to prevent the inhalation of airborne particles of the compound, which may cause respiratory irritation.[2][7]
Foot Protection Closed-toe shoes are mandatory. Disposable shoe covers should be used when handling larger quantities or in the event of a spill.Protects the feet from spills and prevents the tracking of contaminants outside the laboratory.[7]
Procedural Guidance for Safe Handling

The following step-by-step protocols are designed to minimize exposure during routine laboratory operations.

3.1. PPE Donning and Doffing Workflow

Proper donning and doffing of PPE is a critical control point to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Hand Hygiene don2 2. Lab Coat don1->don2 don3 3. N95 Respirator (if required) don2->don3 don4 4. Goggles & Face Shield don3->don4 don5 5. Inner Gloves don4->don5 don6 6. Outer Gloves (over cuffs) don5->don6 doff1 1. Outer Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles & Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. N95 Respirator (if used) doff4->doff5 doff6 6. Hand Hygiene doff5->doff6

Caption: PPE Donning and Doffing Workflow

3.2. Weighing and Transferring Solid Compound

  • Preparation: Ensure a chemical fume hood is used for all manipulations of the solid compound. Cover the work surface with absorbent, disposable bench paper.

  • PPE: Don the full set of recommended PPE, including respiratory protection.

  • Handling: Use a spatula to carefully transfer the desired amount of the compound from the storage container to a tared weigh boat. Avoid creating dust.

  • Cleaning: After transfer, gently wipe the spatula and any contaminated surfaces with a damp cloth before removing from the fume hood. Dispose of the cloth as chemical waste.

  • Disposal: All disposable materials that have come into contact with the compound (e.g., weigh boat, bench paper, gloves) must be placed in a designated, sealed hazardous waste container.[1]

Emergency Procedures: Spill and Exposure Management

4.1. Spill Cleanup Protocol

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Restrict Access: Prevent entry to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: For a solid spill, gently cover the powder with a damp paper towel to avoid generating dust. For a liquid spill, use an inert absorbent material.

  • Cleanup: Carefully scoop the contained material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and then wipe with a 70% ethanol solution.

  • Disposal: All cleanup materials must be disposed of as hazardous chemical waste.

4.2. Personnel Exposure Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Disposal Plan

All waste containing 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, including contaminated PPE and cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregation: Keep this waste stream separate from other chemical waste.[1]

  • Containerization: Use a clearly labeled, sealed, and compatible container for all waste.[1]

  • Licensed Disposal: Arrange for disposal through a licensed chemical waste disposal facility in accordance with local, state, and federal regulations.[1][2]

References

  • Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Essential Guide to the Safe Disposal of 1-Benzyl-4-(4-bromophenyl)pyrazole. Benchchem.
  • CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. Chemsrc.
  • Material Safety Data Sheet. Cole-Parmer.
  • Safety Data Sheet. Angene Chemical.
  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Safety Data Sheets.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. ChemicalBook.
  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. CymitQuimica.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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